Product packaging for Cyanidin 3-sambubioside(Cat. No.:CAS No. 33012-73-6)

Cyanidin 3-sambubioside

Cat. No.: B190878
CAS No.: 33012-73-6
M. Wt: 616.9 g/mol
InChI Key: BWHXEGJOYVNGQH-XOBUMVIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29ClO15 B190878 Cyanidin 3-sambubioside CAS No. 33012-73-6

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXEGJOYVNGQH-XOBUMVIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954628
Record name Cyanidine 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33012-73-6
Record name Cyanidin 3-sambubioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33012-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sambicyanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidine 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Cyanidin 3-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanidin 3-sambubioside, a naturally occurring anthocyanin with significant research interest. The document details its primary natural sources, quantitative data, comprehensive experimental protocols for its extraction and analysis, and the fundamental biosynthetic pathways involved in its production in plants.

Natural Sources of this compound

This compound is a red-purple pigment found in a variety of plant species, contributing to the vibrant coloration of their fruits, flowers, and leaves. Berries are a particularly rich source of this compound. Black elderberry (Sambucus nigra) stands out as one of the most significant sources, containing high concentrations of this compound.[1] It is also present in redcurrant (Ribes rubrum) and to a lesser extent in other berries such as bilberries and cranberries.[2]

Beyond edible berries, various ornamental flowers have been identified as sources of this compound and its derivatives. These include the purple-violet flowers of Matthiola incana (stock) and Lobularia maritima (sweet alyssum), where it often exists in acylated forms.[3][4] The calyces of Hibiscus sabdariffa (Roselle) are another notable source, containing both this compound and Delphinidin 3-sambubioside as major anthocyanins.[5]

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species, influenced by factors such as ripeness, growing conditions, and processing methods. The following tables summarize the quantitative data available in the scientific literature.

Plant SourcePlant PartConcentration (mg/100g Fresh Weight)Reference
Black elderberry (Sambucus nigra)Fruit269.00 - 706.38
Redcurrant (Ribes rubrum)Fruit4.38 - 14.57
Bilberry (Vaccinium myrtillus)Fruit> 0.3
Plant SourcePlant PartTotal Anthocyanin Content (mg/g Dry Weight)This compound as a major componentReference
Hibiscus sabdariffa (Roselle)Calyxup to 32.7Yes
Natal Plum (Carissa macrocarpa)FruitNot specifiedYes

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials.

Extraction of this compound

A common and effective method for extracting anthocyanins, including this compound, from plant material involves the use of acidified methanol.

Materials:

  • Fresh or frozen plant material (e.g., berries, flower petals)

  • Methanol

  • Formic acid or Hydrochloric acid (HCl)

  • Blender or homogenizer

  • Centrifuge

  • Filter paper

Protocol:

  • Homogenize 10 grams of the plant material with 100 mL of methanol containing 1% formic acid (v/v).

  • Agitate the mixture on a shaker for 2 hours at room temperature, protected from light.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining plant residue to ensure complete extraction.

  • Combine the supernatants and filter them through filter paper.

  • The resulting extract can be concentrated under vacuum for subsequent purification and analysis.

Purification by Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to clean up the crude extract and isolate the anthocyanin fraction.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Acidified water (e.g., water with 0.1% formic acid)

  • Nitrogen gas supply for drying

Protocol:

  • Conditioning: Activate the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.

  • Loading: Load the concentrated plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins from the cartridge with 5 mL of acidified methanol.

  • Drying: Dry the eluted fraction under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Diode Array Detector (DAD) or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 520 nm for anthocyanins. For MS detection, electrospray ionization (ESI) in positive mode is typically used, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid and anthocyanin pathways, which are well-established in plant biochemistry. The process begins with the shikimate pathway, leading to the production of the amino acid L-phenylalanine.

// Nodes PEP [label="Phosphoenolpyruvate +\nErythrose 4-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naringenin [label="Naringenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrokaempferol [label="Dihydrokaempferol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leucocyanidin [label="Leucocyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin [label="Cyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin3Sambubioside [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; MalonylCoA [label="3 x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes PAL [label="PAL", shape=plaintext, fontcolor="#5F6368"]; C4H [label="C4H", shape=plaintext, fontcolor="#5F6368"]; FourCL [label="4CL", shape=plaintext, fontcolor="#5F6368"]; CHS [label="CHS", shape=plaintext, fontcolor="#5F6368"]; CHI [label="CHI", shape=plaintext, fontcolor="#5F6368"]; F3H [label="F3H", shape=plaintext, fontcolor="#5F6368"]; F3primeH [label="F3'H", shape=plaintext, fontcolor="#5F6368"]; DFR [label="DFR", shape=plaintext, fontcolor="#5F6368"]; ANS [label="ANS", shape=plaintext, fontcolor="#5F6368"]; UGT [label="UGT (Sambubiose)", shape=plaintext, fontcolor="#5F6368"];

// Edges PEP -> Shikimate; Shikimate -> Phenylalanine; Phenylalanine -> CoumaroylCoA [label="PAL, C4H, 4CL"]; CoumaroylCoA -> NaringeninChalcone [label="CHS"]; MalonylCoA -> NaringeninChalcone; NaringeninChalcone -> Naringenin [label="CHI"]; Naringenin -> Dihydrokaempferol [label="F3H"]; Dihydrokaempferol -> Leucocyanidin [label="F3'H, DFR"]; Leucocyanidin -> Cyanidin [label="ANS"]; Cyanidin -> Cyanidin3Sambubioside [label="UGT"]; } Biosynthesis of this compound.

The key enzymes involved in this pathway are:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • F3H: Flavanone 3-hydroxylase

  • F3'H: Flavonoid 3'-hydroxylase

  • DFR: Dihydroflavonol 4-reductase

  • ANS: Anthocyanidin synthase

  • UGT: UDP-glycosyltransferase

The final step in the formation of this compound is the glycosylation of the cyanidin aglycone. A specific UDP-glycosyltransferase (UGT) facilitates the transfer of a sambubiose sugar moiety to the 3-hydroxyl group of the cyanidin molecule.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

// Nodes PlantMaterial [label="Plant Material\n(e.g., Berries, Flowers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acidified Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Solid-Phase Extraction - C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurifiedFraction [label="Purified Anthocyanin Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis\n(HPLC-DAD/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PlantMaterial -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedFraction; PurifiedFraction -> Analysis; Analysis -> Data; } General experimental workflow.

This workflow provides a robust framework for researchers to isolate and quantify this compound, enabling further investigation into its biological activities and potential applications in drug development and other scientific fields.

References

The intricate Pathway of Cyanidin 3-sambubioside Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of cyanidin 3-sambubioside, a significant anthocyanin with potential applications in the pharmaceutical and nutraceutical industries. The document details the enzymatic steps leading to the formation of the cyanidin aglycone and the subsequent glycosylation events that produce cyanidin 3-O-glucoside and finally this compound. Particular focus is placed on the key enzymes involved: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase. This guide includes detailed experimental protocols for enzyme assays and quantitative data on enzyme kinetics and metabolite concentrations, presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of plant-derived bioactive compounds.

Introduction

Anthocyanins are a class of water-soluble pigments responsible for the red, purple, and blue colors observed in many flowers, fruits, and vegetables[1][2]. Beyond their role as plant pigments, anthocyanins are of significant interest due to their potential health benefits, which are attributed to their antioxidant and anti-inflammatory properties. This compound is a specific anthocyanin composed of a cyanidin aglycone linked to a sambubiose sugar moiety (a disaccharide of xylose and glucose). This compound is found in various plant species, including Hibiscus sabdariffa (roselle) and Ribes nigrum (blackcurrant), and has been the subject of research for its potential therapeutic applications[1][3][4].

Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its content. This guide provides a detailed technical overview of this pathway, from the initial precursor molecules to the final glycosylated product.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the cyanidin aglycone through the general flavonoid pathway and the subsequent glycosylation steps.

Formation of the Cyanidin Aglycone

The synthesis of cyanidin begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into the flavonoid precursor, naringenin chalcone. This is then isomerized to naringenin. A series of hydroxylation and reduction steps, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucocyanidin. Finally, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to the unstable cyanidin aglycone.

Glycosylation of Cyanidin

The unstable cyanidin aglycone is stabilized through glycosylation. This process involves two key enzymatic steps to form this compound:

  • Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , also known as 3GT, to form the more stable cyanidin 3-O-glucoside.

  • Xylosylation: The final step is the addition of a xylose molecule to the glucose of cyanidin 3-O-glucoside. This reaction is catalyzed by anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase . This enzyme transfers a xylose residue from UDP-xylose to the 2''-hydroxyl group of the glucosyl moiety of cyanidin 3-O-glucoside, forming cyanidin 3-O-(2''-O-xylosyl)-glucoside, commonly known as this compound. In Arabidopsis thaliana, this enzyme is encoded by the UGT79B1 gene.

Cyanidin_3_sambubioside_Biosynthesis cluster_flavonoid_pathway General Flavonoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_O_glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin_3_O_glucoside UFGT (3GT) + UDP-Glucose Cyanidin_3_sambubioside This compound Cyanidin_3_O_glucoside->Cyanidin_3_sambubioside Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase + UDP-Xylose Extraction_Workflow Plant_Material Plant Material (Fresh or Freeze-dried) Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction (Methanol/Ethanol + 0.1% HCl) Homogenization->Extraction Centrifugation Centrifugation (10,000 x g, 15 min) Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC-DAD/MS Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Enzyme_Assay_Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Initiation Initiate Reaction (Add UDP-sugar) Reaction_Setup->Initiation Incubation Incubate (30°C) Initiation->Incubation Termination Terminate Reaction (Add HCl) Incubation->Termination Analysis HPLC Analysis Termination->Analysis

References

An In-depth Technical Guide to Cyanidin 3-sambubioside: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and vegetables.[1] Abundantly found in sources like elderberries (Sambucus nigra) and roselle (Hibiscus sabdariffa), this natural compound has garnered significant interest within the scientific community for its potent antioxidant properties and potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a glycoside of cyanidin, where the hydrogen at position 3 on the C-ring is substituted with a sambubiose molecule. Sambubiose is a disaccharide composed of a xylose unit attached to a glucose unit (specifically, β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside). The core structure is the flavylium cation of cyanidin, which is characterized by a C6-C3-C6 skeleton.

Key Identifiers

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,7-dihydroxychromenylium;chloride
Chemical Formula C₂₆H₂₉ClO₁₅
Molecular Weight 616.95 g/mol
CAS Number 33012-73-6
PubChem CID 3084569

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in various applications.

Solubility

SolventSolubility
Water Soluble
Methanol Soluble
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble[4][5]

To enhance solubility, gentle heating to 37°C and sonication can be employed.

Stability

The stability of this compound is significantly influenced by pH, temperature, and light.

  • pH: Anthocyanins like this compound are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases, they undergo structural transformations to colorless or less stable forms. For instance, after an 8-hour incubation at 25°C and pH 2.0, 99% of cyanidin 3-O-glucoside (a closely related compound) remained unchanged, while only 27% of the aglycone cyanidin was intact.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).

  • Light: Exposure to light can also lead to the degradation of anthocyanins. Therefore, it is advisable to store solutions in the dark.

Spectroscopic Properties

PropertyValue
UV-Vis λmax (in acidic methanol) ~520 - 535 nm

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. Recent research has also highlighted its potential as an inhibitor of specific enzymes involved in disease progression, such as matrix metalloproteinases (MMPs).

Inhibition of MMP-9 Expression

Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. This compound has been shown to inhibit the expression of MMP-9. This inhibition is believed to occur through the modulation of upstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

The following diagram illustrates the proposed mechanism of MMP-9 inhibition by this compound. Growth factors and other stimuli can activate the PI3K/Akt and MAPK signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1 (of which Fra-1 is a component). These transcription factors then promote the expression of the MMP-9 gene. This compound can interfere with these pathways, leading to a downstream reduction in MMP-9 expression.

G cluster_0 Signaling Cascade cluster_1 Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K MAPK Cascade MAPK Cascade Receptor Tyrosine Kinases->MAPK Cascade Akt Akt PI3K->Akt NF-kB / Fra-1 NF-κB / Fra-1 Akt->NF-kB / Fra-1 MAPK Cascade->NF-kB / Fra-1 MMP-9 Gene Expression MMP-9 Gene Expression NF-kB / Fra-1->MMP-9 Gene Expression MMP-9 Protein MMP-9 Protein MMP-9 Gene Expression->MMP-9 Protein Cell Invasion & Metastasis Cell Invasion & Metastasis MMP-9 Protein->Cell Invasion & Metastasis This compound This compound This compound->Akt Inhibits This compound->MAPK Cascade Inhibits

Inhibitory action on MMP-9 expression.

Experimental Protocols

1. Extraction and Purification of this compound from Elderberries

This protocol provides a general workflow for the extraction and purification of this compound. Optimization may be required based on the specific plant material and available equipment.

G Start Start: Freeze-dried Elderberries Extraction Extraction with acidified methanol (e.g., 1% HCl in methanol) Start->Extraction Centrifugation Centrifugation to separate supernatant from solid residue Extraction->Centrifugation Collection Collect and pool supernatant Centrifugation->Collection Concentration Concentration under reduced pressure Collection->Concentration Purification Purification by chromatography (e.g., Amberlite XAD-7, Sephadex LH-20, or preparative HPLC) Concentration->Purification Analysis Analysis and quantification by HPLC-DAD Purification->Analysis End End: Purified this compound Analysis->End

Extraction and purification workflow.

Methodology:

  • Sample Preparation: Freeze-dry fresh elderberries to remove water content. Grind the dried berries into a fine powder.

  • Extraction: Macerate the elderberry powder in an acidified methanol solution (e.g., methanol with 0.1-1% HCl) at a solid-to-solvent ratio of approximately 1:10 (w/v). The acidic conditions are essential to maintain the stability of the anthocyanins. Perform the extraction at room temperature with agitation for several hours or overnight in the dark.

  • Filtration and Concentration: Filter the extract to remove solid plant material. The resulting supernatant can be concentrated using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid degradation.

  • Purification: The crude extract can be further purified using column chromatography. A common strategy involves initial purification on an Amberlite XAD-7 resin column, followed by further separation on a Sephadex LH-20 column or by preparative High-Performance Liquid Chromatography (HPLC).

2. High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A typical mobile phase consists of a gradient of two solvents:

    • Solvent A: Aqueous solution with a small percentage of acid (e.g., 5% formic acid or 0.5% trifluoroacetic acid in water).

    • Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.

Gradient Elution:

  • A representative gradient might be: 0-40 min, 10-30% B; 40-45 min, 30-50% B; 45-50 min, 50-10% B, followed by a re-equilibration period. The flow rate is typically around 1 mL/min.

Detection:

  • Monitor the elution at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.

Quantification:

  • Quantification can be performed by creating a calibration curve using a purified and commercially available this compound standard.

Conclusion

This compound is a natural anthocyanin with significant potential in the fields of nutrition and pharmacology. Its well-characterized antioxidant and anti-inflammatory properties, coupled with emerging evidence of its ability to modulate key signaling pathways involved in chronic diseases, make it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical and physical characteristics, as well as standardized protocols for its study, to aid researchers and drug development professionals in their exploration of this promising natural compound.

References

The Antioxidant Profile of Cyanidin 3-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside, an anthocyanin found in various pigmented plants, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its mechanisms of action, quantitative data from various antioxidant assays, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its chemical structure, which is shared by other anthocyanins like Cyanidin 3-glucoside (C3G). The core mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] The presence of multiple hydroxyl groups on the B-ring of the cyanidin aglycone is crucial for its potent radical scavenging activity.[2]

Beyond direct radical scavenging, this compound and its metabolites can exert antioxidant effects by modulating endogenous antioxidant defense systems. This includes the activation of transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of a suite of antioxidant and detoxification enzymes.[3][4]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, with comparative values for its close analog, Cyanidin 3-glucoside (C3G), provided for context.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
This compound 4.10 [2]
Delphinidin 3-sambubioside2.80
Cyanidin 3-glucoside (C3G)7.40
Trolox7.39
Ascorbic Acid7.60

Table 2: LDL Oxidation Inhibition

CompoundIC50 (µM)Assay ConditionsSource
Cyanidin 3-glucoside (C3G)6.5Copper-induced LDL oxidation
Resveratrol34Copper-induced LDL oxidation
Ascorbic Acid212Copper-induced LDL oxidation

Note: Specific quantitative data for this compound in ABTS and ORAC assays were not consistently found in the reviewed literature. The data for C3G is presented for its structural similarity.

Modulation of Cellular Signaling Pathways

This compound, along with other anthocyanins, can influence key signaling pathways involved in the cellular response to oxidative stress.

Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stimuli or in the presence of activators like certain anthocyanins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of target genes, leading to the transcription of numerous antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). Studies on the closely related C3G have demonstrated its ability to activate this protective pathway.

Nrf2_Pathway cluster_nucleus Nucleus C3S This compound Keap1_Nrf2 Keap1-Nrf2 Complex C3S->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Upregulates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Nrf2-ARE signaling pathway activation by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including the response to oxidative stress. Anthocyanins like C3G have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases, which can lead to a reduction in inflammatory responses and an enhancement of cell survival. The specific effects can be cell-type and stimulus-dependent.

MAPK_Pathway C3S This compound TAK1 TAK1 C3S->TAK1 Inhibits p38 p38 C3S->p38 Inhibits Phosphorylation JNK JNK C3S->JNK Inhibits Phosphorylation ERK ERK C3S->ERK Inhibits Phosphorylation Stress_Stimuli Oxidative Stress / Inflammatory Stimuli Stress_Stimuli->TAK1 TAK1->p38 TAK1->JNK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis

Caption: Modulation of MAPK signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the DPPH working solution (e.g., 2.9 mL) to a cuvette.

    • Add a small volume of the sample solution (e.g., 0.1 mL) to the DPPH solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm against a methanol blank.

    • A control is prepared using methanol instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HepG2 or Caco-2) in a 96-well black microplate and culture until confluent.

  • Loading with Fluorescent Probe: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with a solution of DCFH-DA in a serum-free medium. The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specific duration.

  • Induction of Oxidative Stress: After the treatment period, add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce the generation of peroxyl radicals. These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control without the antioxidant.

CAA_Workflow Start Start: Confluent Cells in 96-well plate Load_Probe Load with DCFH-DA Start->Load_Probe Treat_C3S Treat with This compound Load_Probe->Treat_C3S Induce_Stress Induce Oxidative Stress (e.g., AAPH) Treat_C3S->Induce_Stress Measure_Fluorescence Measure Fluorescence (kinetic read) Induce_Stress->Measure_Fluorescence Analyze_Data Analyze Data (AUC) & Calculate CAA Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Western Blot Analysis for Nrf2 Activation and MAPK Signaling

Principle: Western blotting is used to detect and quantify specific proteins in a cell or tissue extract. This technique can be used to assess the activation of Nrf2 (by measuring its nuclear translocation) and the phosphorylation status of key MAPK proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. For Nrf2 activation, prepare nuclear and cytoplasmic extracts. For MAPK signaling, prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-phospho-p38, anti-total-p38, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the total protein band. For Nrf2 activation, compare the levels of Nrf2 in the nuclear fraction with and without treatment.

Conclusion

This compound exhibits significant antioxidant potential through both direct radical scavenging and the modulation of cellular signaling pathways. While more quantitative data from a broader range of antioxidant assays are needed for a complete profile, the available evidence, supported by data from its close analog Cyanidin 3-glucoside, strongly suggests its promise as a natural antioxidant compound. This guide provides a foundational understanding and detailed methodologies for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Anti-inflammatory Potential of Cyanidin 3-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside, a naturally occurring anthocyanin, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of its mechanisms of action, supported by quantitative data from pertinent studies. The primary focus is on its modulatory effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and a clear visualization of the molecular interactions involved.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the downregulation of pro-inflammatory signaling cascades. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes.

This compound and its related compounds have been shown to interfere with this cascade at multiple points. Studies on the related anthocyanin, delphinidin 3-sambubioside, have demonstrated an inhibition of LPS-induced IKKα/β phosphorylation. This, in turn, prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing the transcription of its target genes.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p p-IκBα IKK->IkBa_p Phosphorylation C3S This compound C3S->IKK Inhibition IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Sequestration NFkB_active NF-κB (p50/p65) (Active) NFkB->NFkB_active Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induction Nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli, including LPS, and subsequently phosphorylate a range of transcription factors and enzymes involved in the inflammatory process.

Delphinidin 3-sambubioside has been shown to suppress the LPS-induced phosphorylation of MEK1/2 and its downstream target ERK1/2.[1] This inhibition disrupts the signaling cascade, leading to a reduction in the production of inflammatory mediators. While the direct effects of this compound on p38 and JNK are less characterized, related anthocyanins like cyanidin-3-O-glucoside have been demonstrated to block the phosphorylation of p38 and JNK in response to inflammatory stimuli.[2]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases MEKK MEKKs Upstream_Kinases->MEKK MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 MEKK->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 C3S This compound C3S->MEK1_2 Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity

CompoundCell LineInducing AgentTargetConcentrationObserved EffectReference
Delphinidin 3-sambubiosideRAW 264.7LPSNO Production100-200 µMSignificant Reduction[1]
Delphinidin 3-sambubiosideRAW 264.7LPSiNOS Protein100-200 µMSignificant Reduction[1]
Delphinidin 3-sambubiosideRAW 264.7LPSTNF-α Production100-200 µMSignificant Reduction
Delphinidin 3-sambubiosideRAW 264.7LPSIL-6 Production100-200 µMSignificant Reduction
Cyanidin-3-O-glucosideTHP-1LPSiNOS mRNA50 µM~50% Inhibition
Cyanidin-3-O-glucosideTHP-1LPSCOX-2 mRNA50 µM~40% Inhibition
Cyanidin-3-O-glucosideTHP-1LPSNO Production50 µMSignificant Reduction
Cyanidin-3-O-glucosideTHP-1LPSPGE₂ Production50 µMSignificant Reduction

Table 2: In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Induction Method | Dosage | Target | Observed Effect | Reference | |---|---|---|---|---|---| | Delphinidin 3-sambubioside | Mouse | LPS-induced paw edema | 5 mg/kg (i.p.) | Paw Edema | 89.3% Inhibition after 6h | | | Delphinidin | Mouse | LPS-induced paw edema | 5 mg/kg (i.p.) | Paw Edema | 96.3% Inhibition after 6h | | | Delphinidin 3-sambubioside | Mouse | LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Serum TNF-α | Significant Reduction | | | Delphinidin 3-sambubioside | Mouse | LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Serum IL-6 | Significant Reduction | |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of this compound, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well in 24-well plate) B Incubate for 24h at 37°C, 5% CO2 A->B C Pre-treat with this compound (various concentrations) for 1-2h B->C D Induce inflammation with LPS (e.g., 1 µg/mL) C->D E Incubate for a specified time (e.g., 24h) D->E F Collect cell culture supernatant E->F G Lyse cells for protein and RNA extraction E->G H Measure NO production (Griess Assay) F->H I Measure cytokine levels (ELISA) F->I J Analyze protein expression (Western Blot) (p-IKK, p-ERK, iNOS, COX-2) G->J K Analyze mRNA expression (RT-qPCR) (iNOS, COX-2, TNF-α, IL-6) G->K

Caption: General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production).

2. Measurement of Nitric Oxide (NO) Production:

  • Assay: Griess Reagent System.

  • Procedure:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

  • Targets: TNF-α, IL-6, IL-1β.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

    • Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

4. Western Blot Analysis for Protein Expression:

  • Targets: Phospho-IKK, IκBα, Phospho-p65, Phospho-ERK, Phospho-p38, Phospho-JNK, iNOS, COX-2.

  • Procedure:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the protein expression to a loading control such as β-actin or GAPDH.

5. Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression:

  • Targets: iNOS, COX-2, TNF-α, IL-6.

  • Procedure:

    • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes.

    • Normalize the gene expression to a housekeeping gene such as β-actin or GAPDH.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

In Vivo Anti-inflammatory Assay: Mouse Paw Edema Model
  • Animal Model: Male ICR or BALB/c mice.

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to the mice.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a phlogistic agent (e.g., 1% carrageenan or LPS) into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. The available data, primarily from studies on closely related anthocyanins, strongly suggest its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding of its mechanisms and the experimental approaches to further elucidate its pharmacological profile. Future research should focus on obtaining more precise quantitative data for this compound, including its IC50 values for various inflammatory markers, and on exploring its efficacy and safety in more complex preclinical models of inflammatory diseases.

References

Potential Therapeutic Applications of Cyanidin 3-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented plants, including elderberries, roselle, and certain varieties of peanut.[1] As a member of the flavonoid family, C3S has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current research on the therapeutic applications of this compound, with a focus on its antioxidant, anti-inflammatory, anti-angiogenic, antiviral, and anti-cancer activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the therapeutic activities of this compound and its closely related analogue, Cyanidin 3-glucoside, for comparative purposes.

Activity Assay Test System Compound IC50 / Effective Concentration Reference
Antioxidant DPPH Radical ScavengingIn vitroThis compoundExhibits DPPH radical scavenging activity at 5-25 µg/mL.[1]
Antioxidant LDL Oxidation InhibitionIn vitroCyanidin 3-glucosideIC50 = 6.5 µM[2]
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsThis compoundInhibits NO production at 50-400 µM.[1]
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsCyanidin 3-glucosideSignificant inhibition at 5, 10, and 20 μg/mL.[3]
Antiviral Influenza Neuraminidase InhibitionIn vitroThis compoundIC50 = 72 µM
Cardiovascular Angiotensin-Converting Enzyme (ACE) InhibitionIn vitroThis compoundIC50 = 68.4 µg/mL (117.75 µM)
Activity Assay Test System Compound Concentration Effect Reference
Anti-angiogenic Chick Chorioallantoic Membrane (CAM) AssayIn vivo (chick embryo)This compound1-30 µg/mLInhibition of angiogenesis.
Anti-angiogenic HUVEC Tube FormationIn vitroThis compound1-30 µg/mLInhibition of tube formation.
Anti-cancer Migration AssayMDA-MB-231 breast cancer cellsThis compound1-30 µg/mLSuppression of migration.
Anti-cancer Invasion AssayMDA-MB-231 breast cancer cellsThis compound1-30 µg/mLSuppression of invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

Antioxidant Activity Assays

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Equipment:

    • This compound (test compound)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or other suitable solvent)

    • Spectrophotometer

    • Microplate reader (optional)

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol.

    • In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assay

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.

  • Cell Culture and Reagents:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (test compound)

    • Griess Reagent (for nitrite determination)

    • Cell viability assay kit (e.g., MTT or WST-1)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at around 540 nm.

    • Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-angiogenic Activity Assays

The CAM assay is an in vivo model used to assess the effect of a substance on the formation of new blood vessels.

  • Materials:

    • Fertilized chicken eggs

    • Incubator

    • Sterile phosphate-buffered saline (PBS)

    • Thermanox coverslips or sterile filter paper discs

    • This compound (test compound)

    • Stereomicroscope

  • Protocol:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • Place a sterile Thermanox coverslip or filter paper disc, previously soaked with a known concentration of this compound, onto the CAM. A negative control (vehicle) and a positive control (a known angiogenesis inhibitor) should also be included.

    • Seal the window and return the eggs to the incubator for a further 48-72 hours.

    • After incubation, observe the area around the disc under a stereomicroscope.

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the avascular zone around the disc.

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Cell Culture and Reagents:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Matrigel or a similar basement membrane extract

    • This compound (test compound)

  • Protocol:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

    • Incubate the plate for a period of 4-18 hours to allow for tube formation.

    • Observe and photograph the formation of tube-like structures using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as the total tube length, the number of branch points, or the number of enclosed loops using image analysis software.

Anti-cancer Activity Assays

This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.

  • Protocol:

    • Grow MDA-MB-231 cells to a confluent monolayer in a multi-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound.

    • Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

This assay quantifies the ability of cells to invade through a basement membrane matrix.

  • Protocol:

    • Use Transwell inserts with a porous membrane coated with Matrigel.

    • Seed MDA-MB-231 cells in the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.

    • Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in several microscopic fields to quantify invasion.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related anthocyanins are mediated through the modulation of various cellular signaling pathways.

Anti-Angiogenic and Anti-Metastatic Mechanism

This compound has been shown to inhibit the migration and invasion of breast cancer cells (MDA-MB-231) through the downregulation of Akt phosphorylation and MMP-9 expression.

Anti_Angiogenic_Mechanism C3S This compound pAkt p-Akt (Active) C3S->pAkt Inhibits Phosphorylation Akt Akt Akt->pAkt MMP9 MMP-9 Expression pAkt->MMP9 Migration Cell Migration MMP9->Migration Invasion Cell Invasion MMP9->Invasion

Caption: C3S inhibits Akt phosphorylation, leading to reduced MMP-9 expression and subsequent suppression of cell migration and invasion.

General Antioxidant and Anti-inflammatory Workflow

The antioxidant and anti-inflammatory properties of this compound are central to its therapeutic potential.

Antioxidant_Anti_inflammatory_Workflow cluster_stimulus Cellular Stressors cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress LPS Lipopolysaccharide (LPS) Inflammation Inflammation (e.g., NO production) LPS->Inflammation C3S This compound C3S->Oxidative_Stress Scavenges ROS (Antioxidant) C3S->Inflammation Inhibits NO Production (Anti-inflammatory)

Caption: C3S mitigates cellular damage by directly scavenging reactive oxygen species and inhibiting the production of inflammatory mediators.

Conclusion

This compound is a promising natural compound with a diverse range of therapeutic applications demonstrated in preclinical studies. Its potent antioxidant, anti-inflammatory, anti-angiogenic, and anti-cancer properties, coupled with its ability to inhibit key enzymes like ACE and influenza neuraminidase, highlight its potential for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area. While the current data is encouraging, further investigations, including more extensive in vivo studies and eventually clinical trials, are necessary to fully elucidate the therapeutic potential of this compound in human health and disease.

References

An In-depth Technical Guide on the Core Mechanism of Action of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red-to-purple pigmentation in various plants, including Hibiscus sabdariffa (roselle) and fruits of Acanthopanax sessiliflorus.[1][2] As a member of the cyanidin glycoside family, it has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to modulate critical signaling pathways involved in inflammation, cell survival, proliferation, and oxidative stress. The primary mechanisms include the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, modulation of the PI3K/Akt survival pathway, induction of apoptosis, and potent antioxidant activity.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits significant anti-inflammatory and antioxidant effects by directly scavenging reactive oxygen species (ROS) and modulating inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous chronic diseases. This compound and its aglycone, cyanidin, have been shown to inhibit this pathway. The closely related cyanidin-3-O-glucoside (C3G) has been demonstrated to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes Transcription C3S This compound C3S->IKK Inhibition MAPK_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 P AP1 AP-1 ERK1_2->AP1 Activation p38->AP1 Activation JNK->AP1 Activation Inflammation Inflammatory Response AP1->Inflammation C3S This compound C3S->TAK1 Inhibition C3S->MEK1_2 Inhibition Apoptosis_Induction C3S This compound p53 p53 C3S->p53 Upregulation Bax Bax C3S->Bax Upregulation Bcl2 Bcl-2 C3S->Bcl2 Downregulation p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Neuroprotection_Workflow Model In vitro (e.g., SH-SY5Y cells) or In vivo (e.g., MCAO model) Stressor Neurotoxic Stressor (e.g., Aβ oligomers, H₂O₂) Model->Stressor Treatment Treatment with This compound Stressor->Treatment Pre- or Co-treatment Analysis Analysis of: - Cell Viability (MTT) - Apoptosis (Annexin V) - Oxidative Stress (ROS levels) - Inflammatory Markers Treatment->Analysis Outcome Assessment of Neuroprotective Effect Analysis->Outcome

References

The Discovery, Isolation, and Technical Profile of Cyanidin 3-Sambubioside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyanidin 3-sambubioside is a naturally occurring anthocyanin recognized for its vibrant color and significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of this compound. It includes a compilation of quantitative data, comprehensive experimental protocols, and a visualization of its putative signaling pathway, designed to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a glycosidic form of cyanidin, where the cyanidin aglycone is attached to a sambubiose sugar moiety at the 3-hydroxyl position. As a member of the anthocyanin family of flavonoids, it is responsible for the red-to-purple pigmentation in numerous plants. Beyond its role as a natural colorant, this compound has garnered scientific interest for its potential therapeutic applications, which include the inhibition of enzymes such as matrix metalloproteinase-9 (MMP-9), angiotensin-converting enzyme (ACE), and influenza neuraminidase. This guide details the scientific journey from its discovery in various plant species to its isolation and characterization.

Natural Sources and Discovery

This compound has been identified in a variety of plant sources, with particularly high concentrations found in the calyces of Hibiscus sabdariffa (Roselle). It is often found alongside Delphinidin 3-sambubioside, another major anthocyanin in Roselle extracts. Other notable sources include cranberry (Vaccinium macrocarpon), blackcurrant (Ribes nigrum), and elderberry (Sambucus nigra). The discovery and quantification of this compound in these sources have been primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

Plant SourcePart UsedConcentration (mg/g Dry Weight)Method of AnalysisReference
Hibiscus sabdariffa (Roselle)Calyces0.55 - 1.01HPLC-PDA
Hibiscus sabdariffa (Roselle) CallusCallus Culture53.93HPLC
Garcinia indica (Kokum)Fruit Rind0.13% (of extract)Preparative HPLC

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves an initial extraction with an acidified polar solvent, followed by one or more chromatographic purification steps. The following protocols are detailed examples of established methodologies.

General Extraction from Plant Material

A common initial step for extracting anthocyanins is solid-liquid extraction using an acidified solvent to stabilize the flavylium cation.

  • Protocol 1: Acidified Methanol Extraction from Hibiscus sabdariffa

    • Grind dried plant material (e.g., Roselle calyces) to a fine powder.

    • Macerate the powder in methanol containing 0.1% to 1% hydrochloric acid (HCl) or formic acid (FA) for a period of 2 to 24 hours at room temperature, protected from light.

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous extract can then be subjected to further purification.

Purification by Column Chromatography

Solid-phase extraction and column chromatography are frequently employed to separate this compound from other compounds in the crude extract.

  • Protocol 2: Purification using Amberlite XAD-7 and Sephadex LH-20

    • Adsorb the concentrated aqueous extract onto an Amberlite XAD-7 resin column.

    • Wash the column with acidified water (0.01% HCl) to remove sugars and other polar impurities.

    • Elute the anthocyanin fraction with acidified methanol (0.01% HCl).

    • Concentrate the anthocyanin fraction and apply it to a Sephadex LH-20 column for further purification, eluting with an appropriate solvent system (e.g., methanol/water mixtures).

  • Protocol 3: High-Performance Counter-Current Chromatography (HPCCC)

    • Prepare a biphasic solvent system, for example, butanol/0.05% aqueous trifluoroacetic acid/methanol (4:5:1 v/v/v).

    • Dissolve the crude extract in a suitable volume of the stationary or mobile phase.

    • Inject the sample into the HPCCC instrument and perform the separation.

    • Collect fractions and analyze for the presence and purity of this compound by analytical HPLC.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

  • Protocol 4: Preparative HPLC on an Amide Column

    • Dissolve the partially purified anthocyanin fraction in the mobile phase.

    • Inject the sample onto a preparative amide column.

    • Elute with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Monitor the elution at 520 nm and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

experimental_workflow plant_material Plant Material (e.g., Hibiscus sabdariffa calyces) extraction Acidified Solvent Extraction (Methanol/Formic Acid) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Anthocyanin Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification ccc Counter-Current Chromatography (CCC) purification->ccc Option 1 column_chrom Solid Phase Column Chromatography (Amberlite XAD-7, Sephadex LH-20) purification->column_chrom Option 2 prep_hplc Preparative HPLC purification->prep_hplc Option 3 analysis Purity Analysis (Analytical HPLC-PDA/MS) ccc->analysis column_chrom->analysis prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below is a compilation from various sources to aid in its characterization.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₂₉O₁₅⁺
Molecular Weight581.5 g/mol
AppearanceRed to purple amorphous powder
UV-Vis λmax (in acidified methanol)~518 nm

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H-NMR Assignments for the cyanidin aglycone and sambubiose moiety are complex and best confirmed by 2D-NMR techniques. Key signals include aromatic protons of the A and B rings and anomeric protons of the sugar units.
¹³C-NMR Characteristic signals for the cyanidin core and the two sugar units of sambubiose.
Mass Spectrometry (ESI-MS/MS) Parent Ion [M]⁺: m/z 581. Major Fragment Ion: m/z 287 (corresponding to the cyanidin aglycone after loss of the sambubiose moiety, -294 Da).

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities. A significant area of research is its role as an inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis. The inhibitory action of anthocyanins like this compound is often attributed to the downregulation of signaling pathways that control MMP-9 expression. Based on studies of the closely related Cyanidin 3-glucoside, it is proposed that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.

An inflammatory stimulus, such as TNF-α, can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of target genes, including MMP-9. Concurrently, the MAPK pathway can be activated, leading to the phosphorylation of transcription factors like AP-1, which also contributes to MMP-9 expression. This compound is hypothesized to interfere with these pathways, potentially by inhibiting the phosphorylation of key signaling molecules, thereby reducing the expression and activity of MMP-9.

signaling_pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) mapk_pathway MAPK Pathway stimulus->mapk_pathway ikk IKK Complex stimulus->ikk c3s This compound c3s->mapk_pathway Inhibition c3s->ikk Inhibition ap1 AP-1 mapk_pathway->ap1 Activation mmp9_gene MMP-9 Gene ap1->mmp9_gene Transcription ikba_p P-IκBα ikk->ikba_p Phosphorylation ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb NF-κB ikba_deg->nfkb Release nfkb_nuc NF-κB (Nuclear Translocation) nfkb->nfkb_nuc nfkb_nuc->mmp9_gene Transcription nucleus Nucleus mmp9_exp MMP-9 Expression mmp9_gene->mmp9_exp cell_invasion Cell Invasion & Metastasis mmp9_exp->cell_invasion

Caption: Putative signaling pathway for the inhibition of MMP-9 by this compound.

Conclusion

This compound is a promising natural compound with well-documented sources and established methods for its isolation and purification. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into its chemical properties and biological activities. The elucidation of its inhibitory effects on key signaling pathways, such as those regulating MMP-9 expression, opens avenues for its investigation in the context of chronic diseases, including cancer. This technical guide serves as a foundational resource to support and accelerate future studies on this valuable anthocyanin.

Methodological & Application

Application Notes & Protocols: Extraction of Cyanidin 3-sambubioside from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sambubioside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2][3] Beyond its role as a colorant, this compound exhibits a range of bioactive properties, including antioxidant effects, that are of significant interest to the pharmaceutical and nutraceutical industries.[4] This document provides detailed application notes and protocols for the extraction and purification of this compound from various plant materials.

Plant Sources

This compound can be isolated from a variety of plant sources. Some of the most common sources include:

  • Fruits: Elderberry (Sambucus nigra), Cranberry, Kokum (Garcinia indica)[5]

  • Flowers: Roselle (Hibiscus sabdariffa), Lobularia maritima, and Matthiola incana

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification methodology is critical for obtaining high-purity this compound. The following sections detail various techniques that have been successfully employed.

Quantitative Data Summary

The efficiency of extraction and the final yield of this compound are dependent on the plant source, extraction method, and solvents used. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction MethodSolvent SystemCrude Extract (mg)Purified Compound (mg)Purity (%)Reference
CranberryHigh-Performance Counter-Current Chromatography (HPCCC) followed by preparative HPLCButanol/0.05% aqueous Trifluoroacetic acid (TFA)/Methanol (4:5:1 v/v/v)400395
Kokum (Garcinia indica) RindPreparative HPLCMethanol with 1% Formic AcidNot specifiedNot specifiedNot specified
Elderberry (Sambucus nigra)Maceration70% EthanolNot specifiedNot specifiedNot specified

Note: The yield of anthocyanins can be influenced by factors such as drying method (lyophilization vs. room temperature) and the use of assistance methods like ultrasound or microwave. For instance, ultrasound-assisted extraction has been shown to be an efficient method for extracting anthocyanins.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cranberry

This protocol is based on the methodology described for the separation of anthocyanins from cranberry extract.

1. Materials and Reagents:

  • Crude cranberry extract

  • n-Butanol

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • High-Performance Counter-Current Chromatography (HPCCC) system

  • Preparative High-Performance Liquid Chromatography (HPLC) system

2. Preparation of Two-Phase Solvent System:

  • Prepare a two-phase solvent system composed of n-butanol, 0.05% aqueous TFA, and methanol in a volume ratio of 4:5:1.

  • Thoroughly mix the solvents and allow the phases to separate.

3. HPCCC Separation (Purification of Crude Extract):

  • Dissolve 400 mg of crude cranberry extract in a suitable volume of the solvent system.

  • Perform the separation using the HPCCC system.

  • Collect the fractions containing this compound. The purity at this stage is expected to be around 73%.

4. Preparative HPLC (Final Purification):

  • Pool the fractions containing this compound from the HPCCC separation.

  • Concentrate the pooled fractions under reduced pressure.

  • Further purify the concentrated sample using a preparative HPLC system to achieve a purity of over 95%.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Protocol for Extraction of Anthocyanins from Elderberry

This protocol is a general method adapted from studies on elderberry extracts.

1. Materials and Reagents:

  • Fresh or dried elderberries (Sambucus nigra)

  • 70% Ethanol in water

  • Mortar and pestle or blender

  • Filter paper or centrifuge

  • Rotary evaporator

2. Sample Preparation:

  • If using fresh fruits, wash and remove the stems.

  • Grind the fruits using a mortar and pestle or a blender to create a homogenous paste.

3. Maceration:

  • Transfer the fruit paste to a flask.

  • Add 70% ethanol at a suitable solid-to-solvent ratio (e.g., 1:10 w/v).

  • Macerate the mixture for a specified period (e.g., 24 hours) at room temperature, protected from light.

4. Extraction:

  • Separate the solid material from the liquid extract by filtration or centrifugation.

  • Collect the supernatant.

  • The 70% ethanol extract has been found to be rich in anthocyanins, including cyanidin-based glycosides.

5. Solvent Evaporation:

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

6. Further Purification (Optional):

  • The crude extract can be further purified using techniques like column chromatography or preparative HPLC as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Anthocyanins

This protocol provides a general workflow for UAE, which can enhance extraction efficiency.

1. Materials and Reagents:

  • Plant material (e.g., litchi pericarp, as a model)

  • Ethanol (concentration to be optimized, e.g., 54.1%)

  • Ultrasonic bath or probe sonicator

2. Extraction Procedure:

  • Mix the powdered plant material with the ethanol solvent in a flask.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific power (e.g., 240 W) and for a defined duration (e.g., 34.5 minutes).

  • Maintain a constant temperature during the extraction process.

3. Post-Extraction Processing:

  • Follow steps 4 and 5 from Protocol 2 for filtration and solvent evaporation.

Visualization of Workflows

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material (e.g., Cranberry, Elderberry) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Solvent Extraction (Maceration, UAE, etc.) Solvent: Acidified Ethanol/Methanol Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Chromatography Chromatographic Separation (HPCCC, Prep-HPLC) Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Final_Product->Analysis Extraction_Methods cluster_conventional Conventional Methods cluster_advanced Advanced Methods Maceration Maceration UAE Ultrasound-Assisted Extraction (UAE) Maceration->UAE Increased Efficiency MAE Microwave-Assisted Extraction (MAE) Maceration->MAE Increased Efficiency HPCCC High-Performance Counter-Current Chromatography (HPCCC) UAE->HPCCC Higher Purity Separation MAE->HPCCC Higher Purity Separation

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin found in various pigmented fruits and flowers, notably in elderberries (Sambucus nigra) and cranberries.[1][2] As a natural colorant and a molecule of interest for its potential antioxidant and health-promoting properties, its accurate quantification is crucial for quality control in the food and beverage industry, natural product research, and the development of dietary supplements and pharmaceuticals.[3] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the preferred analytical technique for the separation, identification, and quantification of individual anthocyanins due to its high resolution, sensitivity, and specificity.[4]

This application note provides a detailed protocol for the analysis of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method.

Principle

The method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol, with an acid modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Acidifying the mobile phase (e.g., with formic or trifluoroacetic acid) is critical for anthocyanin analysis as it maintains the flavylium cation form, which is stable and colored, ensuring sharp peaks and optimal detection at a wavelength of approximately 520 nm.[5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Centrifuge

    • Vortex mixer

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or Trifluoroacetic acid, TFA)

    • Ultrapure water

    • Syringe filters (0.45 µm, PTFE or nylon)

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B 0.5% Formic Acid in Acetonitrile
Gradient Elution 0-15 min: 8-28% B; 15-25 min: 28% B; 25-27 min: 0% B; 27-30 min: 0% B
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 - 45°C
Detection Wavelength 520 nm
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in acidified methanol (0.1% HCl) and bring to volume. Store at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase A.

Sample Preparation

The following workflow is suitable for extracting this compound from a solid matrix like fruit powder.

Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Sample 1. Weigh Sample (e.g., 1g fruit powder) Solvent 2. Add Extraction Solvent (e.g., 10 mL Acidified Methanol) Sample->Solvent Homogenize 3. Homogenize & Sonicate (15 min) Solvent->Homogenize Centrifuge 4. Centrifuge (10 min @ 4000 rpm) Homogenize->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect SPE 6. Solid-Phase Extraction (SPE) (Optional but recommended for complex matrices) Collect->SPE for high purity Filter 7. Filter Extract (0.45 µm syringe filter) Collect->Filter SPE->Filter HPLC 8. Inject into HPLC System Filter->HPLC

Caption: General workflow for sample preparation and HPLC analysis.

  • Extraction: Weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid). Vortex thoroughly and sonicate for 15-20 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times.

  • Cleanup (Optional but Recommended): For complex matrices, use a C18 SPE cartridge. Condition the cartridge with methanol followed by acidified water. Load the sample extract, wash with acidified water to remove sugars and polar interferences, and then elute the anthocyanins with acidified methanol.

  • Filtration: Evaporate the solvent from the final extract under a stream of nitrogen and reconstitute in a known volume of mobile phase A. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method Validation and Data Presentation

A stability-indicating method must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.

Stability Start Develop Initial HPLC Method Stress Forced Degradation Studies (Acid, Base, H2O2, Light, Heat) Start->Stress Analyze Analyze Stressed Samples via HPLC Stress->Analyze Evaluate Evaluate Peak Purity & Resolution (Analyte vs. Degradants) Analyze->Evaluate Optimize Optimize Method (Mobile Phase, Gradient, etc.) Evaluate->Optimize Resolution Inadequate Final Validated Stability-Indicating Method Evaluate->Final Resolution Adequate Optimize->Analyze

Caption: Logical workflow for developing a stability-indicating HPLC method.

Quantitative Data Summary

The performance of the HPLC method should be rigorously assessed. The table below summarizes typical acceptance criteria for method validation based on ICH guidelines.

Parameter Typical Acceptance Criteria / Value Description
Linearity (r²) ≥ 0.999The method's ability to elicit results that are directly proportional to the concentration of the analyte.
Range (µg/mL) 15 - 500The concentration interval over which the method is precise, accurate, and linear.
LOD (µg/mL) ~0.20 - 1.60The lowest concentration of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) ~0.70 - 6.50The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) 95% - 105%The closeness of the test results to the true value, often assessed by spiking a blank matrix with a known amount of standard.
Precision (RSD%) ≤ 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Data Analysis
  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the equation (y = mx + c) and the coefficient of determination (r²).

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration in the sample using the regression equation from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to report the final amount in the original sample (e.g., in mg/g or mg/100g).

References

Application Note: Quantification of Cyanidin 3-sambubioside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin found in various fruits and flowers, recognized for its significant antioxidant properties and potential health benefits. Accurate quantification of this compound in different matrices is crucial for research in food science, pharmacology, and drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample Collection (e.g., Plasma, Saliva, Plant Extract) extraction Solid Phase Extraction (SPE) or Protein Precipitation (PPT) sample->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection injection Sample Injection collection->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Calibration Curve) detection->quantification reporting Data Reporting quantification->reporting fragmentation parent This compound Precursor Ion [M+H]+ m/z 581.20 fragment Cyanidin Aglycone Product Ion m/z 286.77 parent->fragment Collision-Induced Dissociation sugar Sambubioside Moiety (Neutral Loss) parent->sugar

Application Notes and Protocols for the Purification of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Cyanidin 3-sambubioside, a naturally occurring anthocyanin with significant interest for its potential health benefits. The following sections outline various purification techniques, from initial extraction to high-purity isolation, suitable for laboratory and pilot-scale operations.

Introduction

This compound is a prominent anthocyanin found in various plant sources, including elderberry (Sambucus nigra), hibiscus (Hibiscus sabdariffa), and certain varieties of cranberry.[1][2] As a member of the flavonoid family, it exhibits potent antioxidant properties and is being investigated for various therapeutic applications. Obtaining high-purity this compound is crucial for accurate bioactivity studies, formulation development, and clinical investigations. This document details effective methods for its extraction and purification.

Extraction of Crude this compound

The initial step in purifying this compound is its extraction from the raw plant material. A common and effective method involves solvent extraction using acidified methanol or ethanol.

Protocol: Acidified Solvent Extraction

  • Sample Preparation: Grind the dried plant material (e.g., elderberry pomace, dried hibiscus calyces) into a fine powder to increase the surface area for extraction.

  • Solvent Preparation: Prepare an extraction solvent of methanol or ethanol acidified with a small amount of hydrochloric acid (HCl) or formic acid (e.g., 85:15 v/v methanol:1.0 N HCl). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction:

    • Mix the powdered plant material with the acidified solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.

    • Alternatively, stir the mixture at room temperature for 1-2 hours.

  • Centrifugation and Collection:

    • Centrifuge the mixture at approximately 7500 rpm for 10 minutes to pellet the solid material.

    • Decant and collect the supernatant, which contains the crude extract of this compound and other phytochemicals.

  • Re-extraction: Repeat the extraction process on the pellet to maximize the yield.

  • Concentration: Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

Purification Techniques

Following extraction, a multi-step purification strategy is typically employed to isolate this compound to a high degree of purity. This often involves a combination of column chromatography techniques.

Method 1: Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective initial purification step to separate anthocyanins from sugars, organic acids, and other polar compounds.

Protocol: Purification using Amberlite XAD-7 or similar resin

  • Resin Preparation: Pack a glass column with Amberlite XAD-7 resin and equilibrate the column by washing with deionized water.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of acidified water (pH 2-3) and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of deionized water to elute highly polar impurities like sugars and organic acids.

  • Elution of Anthocyanins: Elute the bound anthocyanins with acidified methanol or ethanol. The anthocyanins will appear as a colored band moving down the column.

  • Fraction Collection: Collect the colored fractions containing the partially purified this compound.

  • Concentration: Concentrate the collected fractions using a rotary evaporator.

Method 2: High-Performance Counter-Current Chromatography (HPCCC)

HPCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products like this compound.

Protocol: HPCCC Separation

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for this compound is composed of butanol, 0.05% aqueous trifluoroacetic acid (TFA), and methanol in a 4:5:1 volume ratio.[1]

  • HPCCC Instrument Preparation:

    • Fill the CCC coil with the stationary phase (the denser phase of the solvent system).

    • Set the desired rotational speed (e.g., 1600 rpm).

  • Sample Injection: Dissolve the partially purified extract in a small volume of the mobile phase (the less dense phase) and inject it into the CCC system.

  • Elution: Pump the mobile phase through the coil at a specific flow rate (e.g., 4.0 mL/min).

  • Fraction Collection: Collect fractions as they elute from the column. Monitor the effluent using a UV-Vis detector at approximately 520 nm.

  • Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is often used as the final polishing step to achieve high purity (>95%) of this compound.[1]

Protocol: Prep-HPLC Purification

  • Column: Use a preparative reversed-phase C18 column (e.g., Shimpack PRC-ODS, 250 x 20 mm i.d., 5 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: 2% formic acid in water.

    • Mobile Phase B: Acetonitrile:water:formic acid (49:49:2 v/v/v).

  • Gradient Elution: Employ a gradient elution to separate this compound from closely related compounds. An example gradient is as follows:

    • 0-4 min: 6% to 10% B

    • 4-12 min: 10% to 25% B

    • 12-13 min: Isocratic at 25% B

    • 13-20 min: 25% to 40% B

    • 20-35 min: 40% to 60% B

    • 35-40 min: 60% to 100% B

    • 40-45 min: 100% to 6% B

  • Flow Rate: Set the flow rate to approximately 10.0 mL/min.

  • Injection Volume: Inject a suitable volume of the concentrated fraction from the previous purification step (e.g., 5.0 mL).

  • Detection: Monitor the elution profile at 516 nm or 520 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Lyophilization: Confirm the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a powder. The final product should have a purity of >97% as determined by HPLC.

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound obtained using the described purification techniques.

Purification StepStarting MaterialYieldPurityReference
Preparative CCC400 mg crude cranberry extract4.5 mg73%
Preparative HPLC4.5 mg of 73% pure fraction3 mg95%
Commercial StandardN/AN/A>97%

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the purification processes described.

PurificationWorkflow raw_material Raw Plant Material (e.g., Elderberry, Hibiscus) extraction Acidified Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin partially_purified Partially Purified Extract macroporous_resin->partially_purified hpccc HPCCC partially_purified->hpccc hplc_ready Enriched Fraction hpccc->hplc_ready prep_hplc Preparative HPLC hplc_ready->prep_hplc pure_compound Pure Cyanidin 3-sambubioside prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

HPCCC_Prep_HPLC_Workflow start Crude Extract hpccc High-Performance Counter-Current Chromatography (HPCCC) start->hpccc fraction_analysis_1 Fraction Analysis (Analytical HPLC) hpccc->fraction_analysis_1 c3s_fraction This compound Rich Fraction (73% Purity) fraction_analysis_1->c3s_fraction prep_hplc Preparative HPLC c3s_fraction->prep_hplc fraction_analysis_2 Purity Check (Analytical HPLC) prep_hplc->fraction_analysis_2 final_product Pure this compound (>95% Purity) fraction_analysis_2->final_product

Caption: Detailed workflow combining HPCCC and Preparative HPLC.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin found in various pigmented fruits and vegetables, notably elderberries. Anthocyanins are a class of flavonoids recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These properties make them significant candidates for research in nutrition, pharmacology, and drug development, with potential applications in mitigating oxidative stress-related diseases.

This document provides detailed protocols for measuring the antioxidant capacity of this compound using four common and well-established in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₂₆H₂₉O₁₅Cl--INVALID-LINK--
Molecular Weight 617.0 g/mol --INVALID-LINK--
Appearance Dark red/purple powder--INVALID-LINK--
Solubility Highly water-soluble--INVALID-LINK--
Stability Sensitive to temperatures >40°C, hydrolysis, and hydrogenation. Should be stored in darkness at < -5°C for long-term storage.--INVALID-LINK--

Quantitative Antioxidant Capacity Data

While specific antioxidant capacity values for this compound are not extensively documented in a comparative format, data from closely related cyanidin glycosides provide a strong indication of its potential activity. The antioxidant capacity is typically expressed as Trolox Equivalents (TE), IC₅₀ (the concentration required to scavenge 50% of radicals), or in units specific to the assay.

AssayCompoundReported ValueNotes
DPPH Cyanidin 3-rutinoside-A major contributor to the antioxidant system of black raspberries.
ABTS Cyanidin 3-rutinoside-A major contributor to the antioxidant system of black raspberries.
FRAP Cyanidin 3-rutinoside-A major contributor to the antioxidant system of black raspberries.
Lipid Peroxidation Cyanidin-3-O-β-glucopyranosideIC₅₀ = 6.5 µMInhibition of malondialdehyde (MDA) generation.[1]

Note: The antioxidant activity of anthocyanins is influenced by the type and position of sugar moieties. It is anticipated that this compound will exhibit potent antioxidant activity comparable to other cyanidin glycosides.

Experimental Protocols

Detailed methodologies for four key antioxidant capacity assays are provided below. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for result validation and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the IC₅₀ value.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working Solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The TEAC value of the sample is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[3]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[2]

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Trolox (standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm

Procedure:

  • Reagent Preparation: Prepare fluorescein, AAPH, and Trolox solutions in phosphate buffer.

  • Reaction Mixture: In a black 96-well plate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, blank (phosphate buffer), or Trolox standard.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes in the plate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin recording the fluorescence every 1-2 minutes for 60-90 minutes.

  • Calculation: The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank. The results are expressed as Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptual understanding of the experimental processes, the following diagrams illustrate the workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution and Sample in 96-well plate DPPH_sol->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation Working_sol Prepare ABTS Working Solution ABTS_rad->Working_sol Mix Mix ABTS Solution and Sample in 96-well plate Working_sol->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix FRAP Reagent and Sample in 96-well plate FRAP_reagent->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_prep Prepare Fluorescein, AAPH, and Trolox Solutions Mix Mix Fluorescein and Sample in black 96-well plate Reagent_prep->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Add AAPH to initiate reaction Incubate->Initiate Measure Measure Fluorescence Decay Initiate->Measure Calculate Calculate Area Under Curve (AUC) and ORAC Value Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Antioxidant_Mechanism Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule Neutralization This compound This compound This compound->Free Radical Oxidized Antioxidant Oxidized Antioxidant This compound->Oxidized Antioxidant Donates H+ or e-

Caption: General mechanism of free radical scavenging by an antioxidant.

References

Application Notes and Protocols for Studying the Effects of Cyanidin 3-Sambubioside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented plants, such as Hibiscus sabdariffa (roselle). It is of significant interest to the research community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolism-modulating effects. This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to investigate the efficacy and mechanisms of action of C3S. Due to the limited availability of in vivo data specifically for this compound, this document also incorporates data and protocols from studies on structurally related and well-researched anthocyanins, namely Delphinidin 3-sambubioside (Dp3-Sam) and Cyanidin 3-glucoside (C3G). This information serves as a valuable starting point for researchers, and it is explicitly noted when data from related compounds are used.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question.

  • Rodent Models (Mice and Rats): These are the most common models for studying the effects of anthocyanins due to their well-characterized genetics, ease of handling, and relatively low cost.

    • Wistar or Sprague-Dawley Rats: Often used for metabolic studies, including diet-induced obesity and dyslipidemia.[1]

    • BALB/c or C57BL/6 Mice: Frequently used for immunological and inflammation studies.

  • Ruminant Models (Sheep and Goats): These models are relevant for agricultural research, particularly for investigating the effects of C3S on meat and milk quality. However, it is important to note that direct in vivo studies of C3S in ruminants are currently lacking, and much of the available information is based on reviews and extrapolations from other polyphenols.[2][3]

Data Presentation: Quantitative Effects of this compound and Related Anthocyanins in Animal Models

The following tables summarize key quantitative data from in vivo studies on Dp3-Sam, a closely related anthocyanin, which can be used as a reference for designing studies with C3S.

Table 1: Effects of Delphinidin 3-sambubioside (Dp3-Sam) on Body Weight and Adipose Tissue in High-Fat Diet (HFD)-Induced Obese Rats [1]

ParameterControl (Chow Diet)HFDHFD + Dp3-Sam (Low Dose)HFD + Dp3-Sam (High Dose)
Initial Body Weight (g) 215.5 ± 5.8216.2 ± 6.1215.9 ± 5.5216.5 ± 6.3
Final Body Weight (g) 360.4 ± 10.2480.6 ± 12.5450.1 ± 11.8425.7 ± 11.1**
Body Weight Gain (g) 144.9 ± 8.7264.4 ± 10.9234.2 ± 9.9209.2 ± 9.2
Visceral Fat Weight (g) 10.2 ± 1.125.8 ± 2.321.5 ± 1.9*18.9 ± 1.7
Abdominal Fat Weight (g) 8.9 ± 0.922.1 ± 2.118.7 ± 1.8*16.2 ± 1.5**

*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SEM.

Table 2: Effects of Delphinidin 3-sambubioside (Dp3-Sam) on Serum and Hepatic Lipid Profiles in High-Fat Diet (HFD)-Induced Obese Rats [4]

ParameterControl (Chow Diet)HFDHFD + Dp3-Sam (Low Dose)HFD + Dp3-Sam (High Dose)
Serum Total Cholesterol (TC) (mmol/L) 1.8 ± 0.23.5 ± 0.42.9 ± 0.32.5 ± 0.3**
Serum Triglycerides (TG) (mmol/L) 0.9 ± 0.12.1 ± 0.31.6 ± 0.21.3 ± 0.2
Serum LDL-C (mmol/L) 0.5 ± 0.11.5 ± 0.21.1 ± 0.1*0.8 ± 0.1
Serum HDL-C (mmol/L) 1.1 ± 0.10.8 ± 0.10.9 ± 0.11.0 ± 0.1
Hepatic Total Cholesterol (TC) (mmol/g protein) 25.4 ± 2.855.2 ± 6.145.8 ± 5.238.9 ± 4.5**
Hepatic Triglycerides (TG) (mmol/g protein) 40.1 ± 4.585.7 ± 9.869.3 ± 7.858.2 ± 6.5**

*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Evaluation of the Effects of this compound on a High-Fat Diet-Induced Obesity Rat Model

This protocol is adapted from studies on Dp3-Sam and C3G.

1. Animal Model and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (8-9 weeks old).
  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard chow diet for a one-week acclimatization period.

2. Diet and Treatment Groups:

  • Randomly divide rats into the following groups (n=8-10 per group):
  • Control Group: Fed a standard chow diet.
  • High-Fat Diet (HFD) Group: Fed a diet high in fat and carbohydrates.
  • C3S Treatment Groups: Fed an HFD supplemented with C3S at two different doses (e.g., low dose and high dose). The exact dosage should be determined based on preliminary studies, but a range of 10-50 mg/kg body weight per day can be considered as a starting point.

3. Administration of C3S:

  • Dietary Admixture: This is the preferred method for long-term studies.
  • Determine the average daily food intake of the rats.
  • Calculate the amount of C3S needed per kilogram of feed to achieve the target daily dose.
  • Thoroughly mix the C3S with the powdered HFD to ensure uniform distribution. Prepare fresh diets weekly and store them at 4°C, protected from light, to minimize degradation.
  • Oral Gavage: Suitable for shorter-term studies or when precise dosing is critical.
  • Prepare a suspension of C3S in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
  • Administer the C3S suspension daily via oral gavage at a volume of 5-10 mL/kg body weight.

4. Experimental Duration and Monitoring:

  • The study duration is typically 8-16 weeks.
  • Monitor body weight and food intake weekly.

5. Endpoint Analysis:

  • At the end of the study, fast the animals overnight and collect blood samples via cardiac puncture under anesthesia.
  • Euthanize the animals and collect liver and adipose tissues (visceral and abdominal).
  • Serum Analysis: Measure levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial ELISA kits.
  • Tissue Analysis:
  • Weigh the collected adipose tissues.
  • Homogenize liver tissue for the measurement of hepatic TC and TG.
  • Fix a portion of the liver tissue in 10% neutral buffered formalin for histopathological analysis (H&E and Oil Red O staining).

Protocol 2: Assessment of Antioxidant and Anti-inflammatory Effects

This protocol can be integrated with Protocol 1 or conducted as a separate study.

1. Sample Collection:

  • Collect serum and liver tissue as described in Protocol 1.

2. Measurement of Oxidative Stress Markers:

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:
  • Homogenize liver tissue in a suitable buffer.
  • Perform the TBARS assay on serum and liver homogenates to measure malondialdehyde (MDA) levels, an indicator of lipid peroxidation.
  • Antioxidant Enzyme Activity:
  • Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver homogenates using commercially available assay kits.

3. Measurement of Inflammatory Markers:

  • ELISA for Cytokines:
  • Use commercial ELISA kits to measure the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the serum.
  • Follow the manufacturer's instructions for the specific ELISA kit. A general procedure involves coating a 96-well plate with a capture antibody, adding the serum samples, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.

Mandatory Visualizations

Signaling Pathways

G cluster_C3S This compound (C3S) cluster_AMPK AMPK Signaling Pathway cluster_Nrf2 Nrf2 Signaling Pathway cluster_NFkB NF-κB Signaling Pathway C3S C3S AMPK AMPK C3S->AMPK Nrf2 Nrf2 C3S->Nrf2 IKK IKK C3S->IKK SREBP1c SREBP-1c FASN FASN ACC ACC CPT1 CPT-1 PPARa PPARα Lipogenesis Lipogenesis FattyAcidOxidation Fatty Acid Oxidation ARE ARE HO1 HO-1 GCLC GCLC AntioxidantEnzymes Antioxidant Enzymes NFkB NF-κB IkB IκBα ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6)

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Model Selection (e.g., Wistar Rats) B Acclimatization (1 week) A->B C Dietary Groups (Control, HFD, HFD+C3S) B->C D C3S Administration (Dietary Admixture or Gavage) C->D E Monitoring (Body Weight, Food Intake) D->E F Sample Collection (Blood, Liver, Adipose Tissue) D->F G Biochemical Analysis (Lipids, Cytokines, Oxidative Stress) F->G H Histopathology (H&E, Oil Red O) F->H

Concluding Remarks

These application notes and protocols provide a framework for investigating the in vivo effects of this compound. Researchers should adapt these protocols to their specific experimental needs and resources. Given the limited data on C3S, it is recommended to conduct pilot studies to determine optimal dosing and to confirm the relevance of signaling pathways identified for related compounds. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data that will contribute to understanding the therapeutic potential of this promising natural compound.

References

Application of Cyanidin 3-Sambubioside as a Food Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a naturally occurring anthocyanin responsible for the vibrant red-to-purple hues in various fruits and vegetables, including elderberries and blackcurrants. As a water-soluble pigment, it presents a promising alternative to synthetic food colorants. Beyond its coloring properties, this compound exhibits significant antioxidant and anti-inflammatory activities, positioning it as a functional food additive with potential health benefits. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the utilization of this compound in food products and drug development.

Physicochemical Properties and Stability

This compound's stability is a critical factor in its application as a food additive. Its color and bioactivity are influenced by environmental factors such as pH, temperature, and light.

Table 1: Stability Profile of this compound and Related Anthocyanins

ParameterConditionObservation
pH Acidic (pH < 3)Stable, exhibits intense red coloration.
Neutral to Alkaline (pH > 7)Less stable, color fades, potential for degradation.
Temperature Elevated temperatures (>40°C)Prone to degradation through hydrolysis and/or hydrogenation.[1]
Light Exposure to lightGlycosidation, as in this compound, enhances stability compared to the aglycone.

Bioactivity: Antioxidant and Anti-inflammatory Properties

This compound demonstrates potent antioxidant and anti-inflammatory effects, which are key to its functionality as a bioactive food ingredient.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals.

Table 2: Antioxidant Activity of Cyanidin Glycosides

AssayCompoundIC50 ValueReference
DPPH Radical ScavengingCyanidin derivatives> 50% scavenging activity[2]
Nitric Oxide (NO) InhibitionThis compound chloridePotent inhibitor[3]
Anti-inflammatory Activity

This compound and related anthocyanins have been shown to modulate inflammatory pathways. They can reduce the production of pro-inflammatory mediators. For instance, a study on a similar anthocyanin, delphinidin 3-sambubioside, showed a reduction in inflammatory mediators like iNOS, NO, IL-6, MCP-1, and TNF-α.[3] The anti-inflammatory mechanism involves the downregulation of the NF-κB pathway.[3]

Table 3: Anti-inflammatory Effects of Cyanidin Glycosides

Inflammatory MarkerCell LineCompoundEffect
Nitric Oxide (NO)RAW 264.7 macrophagesCyanidin-3-glucosideInhibition of NO production
TNF-α, IL-1β, IL-6THP-1 macrophagesCyanidin-3-O-glucosideReduction in cytokine levels
NF-κB PathwayIntestinal epithelial cellsCyanidin-3-glucosideInhibition of NF-κB signaling

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties.

Protocol 1: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under varying pH and temperature conditions.

Materials:

  • This compound isolate or a purified extract

  • Buffer solutions (pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)

  • Spectrophotometer

  • Water baths or incubators set to desired temperatures (e.g., 60°C, 80°C, 100°C)

  • Amber glass vials

Procedure:

  • Prepare stock solutions of this compound in each buffer.

  • Aliquot the solutions into amber glass vials to minimize light exposure.

  • For temperature stability, place vials in pre-heated water baths or incubators.

  • For pH stability, store vials at a constant temperature.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Cool the samples to room temperature if heated.

  • Measure the absorbance of each solution at its λmax (around 520 nm) using the spectrophotometer.

  • Calculate the percentage degradation over time relative to the initial absorbance.

Diagram 1: Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_conditions Incubation cluster_analysis Analysis prep Prepare this compound solutions in different pH buffers temp Incubate at various temperatures prep->temp Expose to conditions ph Store at constant temperature prep->ph Expose to conditions measure Measure absorbance at time intervals temp->measure ph->measure calculate Calculate degradation measure->calculate

Caption: Workflow for assessing the stability of this compound.

Protocol 2: Determination of Antioxidant Activity (DPPH Assay)

Objective: To quantify the free radical scavenging capacity of this compound using the DPPH assay.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control with methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

Diagram 2: DPPH Antioxidant Assay Workflow

DPPH_Workflow A Prepare this compound and DPPH solutions B Mix solutions in a 96-well plate A->B C Incubate in the dark (30 minutes) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 D->E

Caption: A simplified workflow for the DPPH antioxidant assay.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Diagram 3: Anti-inflammatory Signaling Pathway of Anthocyanins

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Cellular Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MEK/ERK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines MAPK->iNOS NO Nitric Oxide iNOS->NO C3S Cyanidin 3-sambubioside C3S->NFkB Inhibits C3S->MAPK Inhibits

Caption: Inhibition of inflammatory pathways by anthocyanins.

Application in Food Products

This compound can be used as a natural colorant in a variety of food and beverage products, including:

  • Beverages (juices, flavored water)

  • Confectionery (candies, gummies)

  • Dairy products (yogurts, ice cream)

  • Jams and jellies

The usage level will depend on the desired color intensity and the food matrix. It is recommended to conduct pilot trials to determine the optimal concentration for each specific application. While a specific Acceptable Daily Intake (ADI) has not been established for individual anthocyanins, the European Food Safety Authority (EFSA) has re-evaluated anthocyanins (E 163) as food additives and considers aqueous extracts from edible fruits and vegetables to be of low safety concern at current usage levels. JECFA has established an ADI of 0-2.5 mg/kg body weight for grape skin extract, which is rich in anthocyanins.

Safety and Toxicology

The safety of anthocyanins, in general, is well-regarded, especially when derived from edible sources. A study on the aglycone, cyanidin, in rats established a No Observed Adverse Effect Level (NOAEL) at 30 mg/kg/day in a 28-day subacute toxicity study. Acute toxicity testing showed no adverse effects at doses up to 300 mg/kg. A Material Safety Data Sheet for Cyanidin-3-O-sambubioside chloride indicates it is not classified as hazardous for transport and is stable under recommended storage conditions, though specific toxicological data is limited.

It is important to note that while this compound is a glycoside, the EFSA has assessed the risks related to cyanogenic glycosides in food and established an acute reference dose (ARfD) for cyanide. However, the source and processing of the anthocyanin extract are crucial in determining any potential risk. Extracts from common edible fruits are generally considered safe.

Conclusion

This compound offers a viable and functional alternative to synthetic food colorants. Its demonstrated antioxidant and anti-inflammatory properties provide added value for its use in health-oriented food products. Further research to establish specific quantitative bioactivity and to conduct comprehensive safety assessments for the purified compound will further solidify its position as a beneficial food additive. The provided protocols offer a foundation for researchers to explore and validate the application of this compound in various food and pharmaceutical contexts.

References

Application Notes and Protocols: Cyanidin 3-Sambubioside in Nutraceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and flowers.[1] It is abundantly found in sources such as elderberries (Sambucus nigra), Hibiscus sabdariffa (roselle), and black rice.[2][3] As a natural colorant, it also possesses a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and angiotensin-converting enzyme (ACE) inhibitory properties.[4][5] These characteristics make this compound a compelling candidate for use in nutraceutical formulations aimed at promoting health and preventing chronic diseases associated with oxidative stress and inflammation.

This document provides detailed application notes on the biological activities of this compound and standardized protocols for its extraction, purification, and in vitro evaluation.

Biological Activities and Quantitative Data

This compound exhibits a range of beneficial biological effects that have been quantified in various in vitro studies. These activities underscore its potential as a key ingredient in functional foods and dietary supplements.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its nutraceutical potential, enabling it to neutralize harmful free radicals and mitigate oxidative stress.

Assay Test System Concentration/Dosage Result Reference Compound
DPPH Radical ScavengingChemical Assay5-25 µg/mLExhibits radical scavenging activity and antioxidative potency.Not Specified
Lipid Peroxidation Inhibition (MDA)Copper-induced LDL oxidationIC50: 6.5 µMSignificantly inhibits malondialdehyde (MDA) generation.Resveratrol (IC50: 34 µM), Ascorbic Acid (IC50: 212 µM)
Data for the closely related compound Cyanidin-3-O-β-glucopyranoside (C3G).
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.

Assay Cell Line Stimulant Concentration Result
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)50-400 µMPotent inhibition of NO production.
Cytokine Production (TNF-α)Human NeutrophilsNot SpecifiedNot Specified50% inhibition
Cytokine Production (IL-6)Human NeutrophilsNot SpecifiedNot Specified30% inhibition
*Data for the closely related compound Cyanidin-3-glucoside (C3G).
Other Key Biological Activities

Beyond its antioxidant and anti-inflammatory properties, this compound has shown potential in other therapeutic areas.

Activity Test System Concentration/Dosage Result
Antiviral (Influenza)Influenza Neuraminidase AssayIC50: 72 µMInhibits neuraminidase activity, including the H274Y mutant.
ACE InhibitionIn vitro enzyme assayNot SpecifiedInhibits angiotensin-converting enzyme (ACE) activity by 43-50%.
Anti-angiogenicChick Chorioallantoic Membrane (CAM)1-30 µg/mLInhibits the formation of new blood vessels.
Anti-metastaticMDA-MB-231 breast cancer cellsNot SpecifiedSuppresses cell migration and invasion via inhibition of Akt phosphorylation and MMP-9.

Experimental Protocols

The following protocols provide standardized methods for the extraction, purification, and bioactivity assessment of this compound.

Protocol for Extraction and Purification of this compound

This protocol outlines a general procedure for extracting and purifying this compound from plant material, such as black rice or elderberries.

Materials:

  • Ground plant material (e.g., black rice powder)

  • Methanol acidified with HCl (85:15, v/v)

  • Centrifuge and tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Mix 30 g of ground plant material with 200 mL of acidified methanol.

    • Sonicate the mixture for 15-20 minutes to facilitate cell lysis.

    • Centrifuge the mixture at 7500 rpm for 10 minutes at 4°C.

    • Decant and collect the supernatant.

    • Repeat the extraction process on the remaining pellet with another 200 mL of acidified methanol to maximize yield.

    • Combine the supernatants from both extractions.

  • Concentration:

    • Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at a temperature below 40°C to prevent degradation.

  • Purification:

    • Condition a C18 SPE cartridge by washing with methanol followed by acidified water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

    • Further purify the eluted fraction using preparative HPLC with a C18 column and a gradient of acidified water and methanol.

    • Collect the fraction corresponding to this compound, identified by its retention time and UV-Vis spectrum (~520 nm).

  • Verification:

    • Confirm the purity of the collected fraction using analytical HPLC-UV/MS. The purity should typically be >97%.

G cluster_extraction Extraction cluster_purification Purification Start Plant Material Mix Mix with Acidified Methanol Start->Mix Sonicate Sonicate Mix->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Concentrate Rotary Evaporation Collect->Concentrate Crude Extract SPE Solid-Phase Extraction (C18) Concentrate->SPE HPLC Preparative HPLC SPE->HPLC Final Pure this compound HPLC->Final

Caption: Workflow for Extraction and Purification.
Protocol for DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound stock solution (in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in methanol to achieve a range of final concentrations (e.g., 1-100 µg/mL).

  • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol for Nitric Oxide (NO) Production Inhibition Assay

This assay determines the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO, diluted in media)

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 50-400 µM).

    • Incubate for 1 hour.

    • Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.

  • Incubation: Incubate the plate for another 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Mechanism of Action: Anti-inflammatory Signaling

The anti-inflammatory effects of anthocyanins like this compound are largely attributed to their ability to modulate key inflammatory signaling pathways. Based on studies of closely related compounds, a primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and cytokines like TNF-α and IL-6.

This compound is proposed to interfere with this cascade, potentially by inhibiting the phosphorylation of upstream kinases or IκB itself, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators.

G cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_P P-IκB IkB_NFkB->IkB_P NFkB NF-κB (Active) IkB_P->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators Transcription & Translation C3S This compound C3S->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Applications in Nutraceutical Formulations

Given its robust antioxidant and anti-inflammatory profile, this compound is an excellent candidate for a variety of nutraceutical products, including:

  • Dietary Supplements: Encapsulated powders or liquid extracts for daily antioxidant support and management of systemic inflammation.

  • Functional Beverages: Incorporation into juices, smoothies, and fortified waters to provide both natural color and health benefits.

  • Cosmeceuticals: Use in topical formulations to protect the skin from oxidative damage caused by UV radiation and environmental pollutants.

  • Medical Foods: Formulations designed to manage specific conditions linked to inflammation and oxidative stress, such as cardiovascular or metabolic disorders.

The high water solubility and vibrant color of this compound make it a versatile ingredient for clean-label product development. However, its stability can be affected by pH, temperature, and light, which should be considered during formulation and packaging design.

References

Application Notes and Protocols for In Vivo Experimental Design of Cyanidin 3-Sambubioside Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These application notes provide detailed protocols for the in vivo investigation of C3S, focusing on its efficacy in preclinical models of inflammation, cancer, and neurodegeneration. The provided methodologies and data tables are designed to serve as a comprehensive resource for researchers designing and conducting in vivo studies with this promising phytochemical.

I. Pharmacokinetics of Cyanidin Glycosides in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) of C3S is crucial for designing effective in vivo studies. While specific data for C3S is limited, the pharmacokinetic profiles of closely related cyanidin glycosides, such as cyanidin-3-glucoside (C3G) and cyanidin-3-rutinoside (C3R), provide valuable insights.

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol outlines the oral administration of a cyanidin glycoside to rats and the subsequent collection of plasma samples for pharmacokinetic analysis.

Materials:

  • This compound (or other cyanidin glycoside)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (12-16 hours) before administration, with free access to water.

  • Compound Preparation: Prepare a homogenous suspension or solution of the cyanidin glycoside in the chosen vehicle at the desired concentration.

  • Administration: Administer a single oral dose of the cyanidin glycoside solution to each rat via oral gavage. A typical dose for pharmacokinetic studies of anthocyanins can range from 10 to 300 mg/kg body weight.[1][2]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dosing).[3]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound and its metabolites in the plasma samples using a validated LC-MS/MS method.

Data Presentation: Pharmacokinetic Parameters of Cyanidin Glycosides in Rats

The following table summarizes key pharmacokinetic parameters for various cyanidin glycosides following oral administration in rats. This data can be used as a reference for estimating the pharmacokinetic profile of C3S.

Cyanidin GlycosideDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Cyanidin-3-O-galactoside3002967.29 ± 556.710.25-[1]
Cyanidin-3-glucoside3201563 (3490 nmol/L)0.25-[4]
Cyanidin-3-rutinoside800 µmol/kg850 ± 120 nmol/L0.5 - 2.0-
Cyanidin-3-glucoside800 µmol/kg840 ± 190 nmol/L0.5 - 2.0-
Cyanidin-3-glucoside & Cyanidin-3-rutinoside Mix--0.252760 ± 880

II. Anti-Inflammatory Effects of this compound

Chronic inflammation is a key contributor to various diseases. The anti-inflammatory potential of C3S can be evaluated in vivo using models such as lipopolysaccharide (LPS)-induced systemic inflammation.

Experimental Protocol: LPS-Induced Inflammation in Mice

This protocol describes the induction of systemic inflammation in mice using LPS and the assessment of the anti-inflammatory effects of a cyanidin glycoside.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Oral gavage needles

  • Equipment for euthanasia and tissue collection

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies for NF-κB p65, IκBα, phospho-IκBα)

Procedure:

  • Animal Groups: Divide mice into at least four groups: Vehicle control, LPS only, C3S + LPS, and C3S only.

  • Pre-treatment: Administer C3S (e.g., 20 or 40 mg/kg, intraperitoneally or orally) or vehicle daily for a specified period (e.g., 5-7 days).

  • LPS Challenge: On the final day of pre-treatment, inject mice with a single dose of LPS (e.g., 1-5 mg/kg, intraperitoneally) one hour after the last C3S administration. The control group receives a saline injection.

  • Sample Collection: Euthanize the mice at a predetermined time point after the LPS challenge (e.g., 2-6 hours) and collect blood and tissues (e.g., liver, lungs, spleen, hippocampus).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum or tissue homogenates using ELISA kits.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway in tissue lysates.

Data Presentation: Effect of Cyanidin Glycosides on Inflammatory Markers

This table presents representative data on the effects of cyanidin glycosides on key inflammatory markers in LPS-stimulated models.

TreatmentModelBiomarkerResultReference
Cyanidin-3-O-glucoside (0.05-0.5 µM)LPS-stimulated THP-1 cellsTNF-α mRNA expressionSignificantly inhibited
Cyanidin-3-O-glucoside (0.05-0.5 µM)LPS-stimulated THP-1 cellsIL-6 mRNA expressionSignificantly inhibited
Cyanidin-3-O-glucosideLPS-stimulated THP-1 macrophagesTNF-α, IL-1β, IL-6, IL-8 secretionDecreased in a dose-dependent manner
Cyanidin Chloride (20 or 40 mg/kg)LPS-challenged miceTNF-α and IL-6 in hippocampusInhibited upregulation
Cyanidin-3-O-glucosideLPS-stimulated BV2 microgliaIL-1β and IL-6 productionSignificantly suppressed
Signaling Pathway Visualization: NF-κB Pathway in Inflammation

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory role of cyanidin glycosides.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFA TNF-α TNFR TNFR TNFA->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates C3S This compound C3S->IKK inhibits DNA DNA NFkB_nuc->DNA binds to κB sites Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

NF-κB signaling pathway and the inhibitory action of this compound.

III. Anti-Cancer Effects of this compound

The potential of C3S to inhibit tumor growth can be investigated using various cancer models. The azoxymethane (AOM) and dextran sodium sulfate (DSS) model of colitis-associated colorectal cancer is a well-established and relevant model.

Experimental Protocol: AOM/DSS-Induced Colorectal Cancer in Mice

This protocol details the induction of colorectal tumors in mice and the evaluation of the chemopreventive effects of a cyanidin glycoside.

Materials:

  • This compound

  • Male C57BL/6 or BALB/c mice (6-8 weeks old)

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS, MW 36-50 kDa)

  • Sterile saline

  • Oral gavage needles

  • Equipment for euthanasia and colon dissection

  • Formalin for tissue fixation

  • Histology supplies

Procedure:

  • AOM Injection: On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg body weight).

  • DSS Administration (Cycles):

    • Week 1: Provide drinking water containing 2-3% DSS for 7 days.

    • Weeks 2-3: Provide regular drinking water for 14 days.

    • Repeat: Administer two more cycles of DSS (one week on, two weeks off).

  • C3S Treatment: Administer C3S orally (e.g., via diet or gavage) throughout the experimental period, starting from the day of AOM injection or at a later stage to investigate therapeutic effects. Dosages can range from 10-20 mg/kg/day.

  • Monitoring: Monitor the body weight, stool consistency, and presence of blood in the feces of the mice regularly.

  • Termination and Tissue Collection: At the end of the study (e.g., week 12-20), euthanize the mice and carefully dissect the entire colon.

  • Tumor Assessment: Record the number, size, and location of all visible tumors.

  • Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological examination to confirm the presence of adenomas and adenocarcinomas.

Data Presentation: Effect of Cyanidin Glycosides on Tumorigenesis

The following table provides representative data on the anti-cancer effects of cyanidin glycosides in vivo.

TreatmentModelEndpointResultReference
Quercetin (related flavonoid)AOM/DSS-induced colon cancer in miceNumber and size of colon tumorsDramatically reduced
Cyanidin-3-glucosideMDA-MB-453 xenograft nude miceTumor growthSignificantly reduced compared to control
Anthocyanins from O. sativa L. indicaLewis lung carcinoma in vivoTumor growthInhibited
Cyanidin-3-glucoside (10, 15, 20 mg/kg/d)DEN/2-AAF-induced hepatic PCL in ratsGSTP foci percent area and PCNA positive nucleiDecreased
Experimental Workflow Visualization: AOM/DSS Model

This diagram outlines the experimental workflow for the AOM/DSS-induced colorectal cancer model.

AOM_DSS_Workflow cluster_setup Experimental Setup cluster_cycles DSS Cycles cluster_analysis Analysis start Start (Week 0) aom AOM Injection (10 mg/kg, IP) start->aom c3s_start Start C3S Treatment (Oral Gavage/Diet) aom->c3s_start dss1 Week 1: DSS (2-3%) in drinking water c3s_start->dss1 water1 Weeks 2-3: Regular Water dss1->water1 dss2 Week 4: DSS (2-3%) water1->dss2 water2 Weeks 5-6: Regular Water dss2->water2 dss3 Week 7: DSS (2-3%) water2->dss3 water3 Weeks 8-12: Regular Water dss3->water3 end Endpoint (Week 12-20) water3->end analysis Tumor Assessment (Number, Size) Histopathology end->analysis

Workflow for AOM/DSS-induced colorectal cancer model and C3S intervention.

IV. Neuroprotective Effects of this compound

The neuroprotective potential of C3S can be assessed in models of neurotoxicity or neurodegeneration. A model using Bisphenol A (BPA)-induced neurotoxicity in rats is presented here.

Experimental Protocol: BPA-Induced Neurotoxicity in Rats

This protocol outlines the induction of Alzheimer's-like neuropathology using BPA and the evaluation of the neuroprotective effects of cyanidin.

Materials:

  • This compound

  • Three-week-old Sprague-Dawley rats

  • Bisphenol A (BPA)

  • Vehicle for administration

  • Equipment for behavioral tests (e.g., Y-maze, Morris water maze)

  • Reagents for biochemical assays (e.g., acetylcholinesterase, antioxidant enzymes)

  • Reagents for Western blotting (e.g., antibodies for p-tau, Wnt3, GSK3β, β-catenin)

Procedure:

  • Animal Groups: Divide rats into groups: Vehicle control, BPA exposure, Low-dose C3S + BPA, and High-dose C3S + BPA.

  • Treatment: Administer BPA to the respective groups. Concurrently, treat the C3S groups with low and high doses of C3S (e.g., 5 and 10 mg/kg).

  • Behavioral Assessment: After the treatment period, conduct behavioral tests to assess spatial memory and cognition (e.g., Y-maze, novel object recognition, Morris water maze).

  • Euthanasia and Tissue Collection: Following behavioral testing, euthanize the animals and dissect brain regions (e.g., cortex and hippocampus).

  • Biochemical Analysis: Measure the activity of acetylcholinesterase and antioxidant enzymes (e.g., catalase, superoxide dismutase) in brain homogenates.

  • Western Blot Analysis: Analyze the expression levels of proteins involved in Alzheimer's-like pathology, such as p-tau, Wnt3, GSK3β, and β-catenin.

  • Histopathological Examination: Perform histopathological analysis of brain sections to assess neuronal damage.

Data Presentation: Neuroprotective Effects of Cyanidin

This table summarizes the neuroprotective effects of cyanidin in a BPA-induced neurotoxicity model.

Treatment GroupBehavioral Outcome (Memory)Biochemical Marker (Acetylcholinesterase)Signaling Protein (p-tau)Signaling Protein (Wnt3, β-catenin)Antioxidant Enzymes (Catalase, SOD)Reference
BPA ExposureImpairedIncreasedUpregulatedDownregulatedDecreased
BPA + Cyanidin (5 mg/kg)Significantly improvedSignificantly reducedDownregulatedRestoredElevated
BPA + Cyanidin (10 mg/kg)Significantly improvedSignificantly reducedDownregulatedRestoredElevated
Signaling Pathway Visualization: AMPK/Nrf2 Pathway in Oxidative Stress

The following diagram illustrates the activation of the AMPK/Nrf2 antioxidant pathway, a potential mechanism for the neuroprotective effects of cyanidin glycosides.

AMPK_Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from BPA) AMPK AMPK ROS->AMPK activates C3S This compound C3S->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 phosphorylates AMPK->Nrf2 dissociation Keap1 Keap1 Nrf2->Keap1 bound to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription

AMPK/Nrf2 signaling pathway activation by this compound.

V. Conclusion

These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for pharmacokinetic analysis and for preclinical models of inflammation, cancer, and neurodegeneration, along with the summarized data and pathway diagrams, offer a comprehensive guide for researchers. It is recommended to perform pilot studies to determine the optimal dosage and treatment regimen for C3S in each specific experimental model. The presented information should facilitate the design of robust and reproducible in vivo experiments to further elucidate the therapeutic potential of this promising natural compound.

References

Techniques for Assessing the Bioavailability of Cyanidin 3-Sambubioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is an anthocyanin found in various plants, including Hibiscus sabdariffa (Roselle).[1][2][3][4][5] Like other anthocyanins, its potential health benefits are contingent on its bioavailability, which is generally considered to be low. A thorough understanding and accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) are critical for the development of functional foods and therapeutic agents.

These application notes provide detailed protocols for key experiments used to assess the bioavailability of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies cover in vitro, in vivo, and analytical approaches to provide a comprehensive framework for evaluation.

In Vitro Assessment: Intestinal Permeability using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. It is widely used to predict the oral absorption of compounds.

Protocol: Caco-2 Permeability Assay

This protocol details the steps to assess the transport of this compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells (passage 30-50) in an appropriate medium, changing the medium 2-3 times per week.

  • Seed the Caco-2 cells at a density of 1.5 x 10⁵ cells/cm² onto polycarbonate membrane inserts (e.g., Transwell, 0.4 µm pore size, 24 mm diameter) placed in 6-well plates.

  • Add 1.5 mL of medium to the apical (luminal) side and 2.5 mL to the basolateral side.

  • Allow the cells to grow and differentiate for 20-26 days to form a confluent monolayer, changing the medium three times a week.

2. Monolayer Integrity Check:

  • Before the transport experiment, verify the integrity of the Caco-2 monolayer.

  • Measure the transepithelial electrical resistance (TEER) using a voltmeter. The TEER values should be stable and consistent with established laboratory standards for Caco-2 monolayers.

  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.

3. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Prepare the test solution of this compound at a relevant concentration (e.g., 10 µM) in the transport buffer.

  • Add the test solution to the apical compartment and fresh transport buffer to the basolateral compartment.

  • Incubate the plates at 37°C with gentle agitation.

  • Collect samples from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

  • Replace the collected volume with fresh transport buffer.

  • At the end of the experiment, collect samples from the apical compartment.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (µmol/cm³)

Data Presentation: In Vitro Permeability
CompoundConcentration (µM)Papp (A-B) (x 10⁻⁶ cm/s)Transport Efficiency (%)Reference
Malvidin-3-O-glucoside15-22 mg/mL GSE~0.11.08
General AnthocyaninsNot SpecifiedLow~3-4%

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 Cells Seeding Seed cells on Transwell inserts Caco2_Culture->Seeding Differentiation Differentiate for 20-26 days Seeding->Differentiation Integrity_Check Check Monolayer Integrity (TEER) Differentiation->Integrity_Check Add_Compound Add this compound to Apical Side Integrity_Check->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Sample from Basolateral Side at Time Points Incubation->Sampling Quantification Quantify with HPLC or LC-MS/MS Sampling->Quantification Calculation Calculate Papp Value Quantification->Calculation

Caco-2 Permeability Assay Workflow

In Vivo Assessment: Pharmacokinetic Studies in Rodent Models

Animal models, particularly rats, are essential for understanding the in vivo ADME of a compound. Pharmacokinetic studies provide crucial data on how the body processes this compound over time.

Protocol: Rat Pharmacokinetic Study

This protocol outlines the procedure for a single-dose oral gavage study in rats.

1. Animal Handling and Dosing:

  • Use male Sprague-Dawley or Wistar rats, acclimated to the laboratory conditions.

  • Fast the animals overnight before dosing but allow free access to water.

  • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administer a single oral dose of this compound via gavage (e.g., 100 mg/kg body weight).

2. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at specified time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Sample Preparation and Analysis:

  • For analysis, perform a protein precipitation or solid-phase extraction on the plasma samples to remove interfering substances.

  • Quantify the concentration of this compound and its potential metabolites (e.g., peonidin 3-sambubioside, glucuronidated and sulfated conjugates, protocatechuic acid) using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

Data Presentation: In Vivo Pharmacokinetics (Related Compounds)

| Compound | Dose (mg/kg) | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference | |---|---|---|---|---|---| | Cyanidin-3-O-glucoside | 100 | Rat | ~21 nM (as M3) | 0.5 | Not Reported | | | Cyanidin-3-O-galactoside | 300 | Rat | 2967.29 ± 556.71 | 0.25 | Not Reported | | | Cyanidin-3-glucoside & rutinoside | Not Specified | Rat | - | 0.25 | 2.76 µg·h/mL (plasma) | |

Note: This table presents data for structurally similar cyanidin glycosides to provide a comparative baseline.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Acclimatization Acclimatize Rats Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage of Compound Fasting->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation Storage->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters LCMS_Analysis->PK_Analysis G cluster_absorption Small Intestine / Systemic Circulation cluster_colon Colon (Microbiota) C3S This compound Methylated Methylation (e.g., to Peonidin 3-sambubioside) C3S->Methylated Absorption & Phase I/II Metabolism Glucuronidated Glucuronidation / Sulfation C3S->Glucuronidated Absorption & Phase I/II Metabolism Aglycone Cyanidin (Aglycone) C3S->Aglycone Microbial Hydrolysis Phenolic_Acids Degradation to Phenolic Acids (e.g., Protocatechuic Acid) Aglycone->Phenolic_Acids Ring Fission

References

Application Notes and Protocols: Cyanidin 3-Sambubioside in Cosmetic and Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, such as elderberries and red radish.[1][2] Like other anthocyanins, it is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for cosmetic and dermatological applications.[1][3][4] These properties suggest its potential use in protecting the skin from environmental aggressors like ultraviolet (UV) radiation, combating premature aging, and mitigating inflammatory skin conditions. This document provides a summary of the current research, key experimental data, and detailed protocols for evaluating the efficacy of this compound and related compounds in a research setting.

While much of the detailed mechanistic research has been conducted on the closely related molecule, Cyanidin-3-O-glucoside (C3G), the structural similarity allows for informed extrapolation of its potential biological activities and provides a strong basis for experimental design. This document will primarily focus on data available for this compound and will supplement with data from C3G where relevant, with clear demarcation.

Key Bioactivities and Mechanisms of Action

This compound and its analogs exhibit several key bioactivities relevant to skin health:

  • Antioxidant Activity: These compounds are effective scavengers of reactive oxygen species (ROS), which are major contributors to cellular damage and skin aging.

  • Anti-inflammatory Effects: They can suppress the expression of pro-inflammatory mediators, helping to calm irritated skin and reduce inflammation-driven aging.

  • Photoprotection: Research indicates a protective effect against UV-induced skin damage, including apoptosis (programmed cell death) and DNA damage.

The primary mechanisms underlying these effects involve the modulation of key signaling pathways, including the MAPK and NF-κB pathways, which are central to the cellular response to stress and inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and the closely related Cyanidin-3-O-glucoside (C3G).

Table 1: In Vitro Efficacy of Cyanidin Derivatives

Compound/ExtractCell LineEndpointConcentrationResultReference
Elderberry Extract (51% this compound)B16-F10 Murine MelanomaProliferation (IC50)264.3 µg/mLInhibition of cell proliferation
This compound chlorideRAW 264.7 MacrophagesNitric Oxide (NO) Production50-400 µMInhibition of LPS-induced NO production
Cyanidin-3-O-glucoside (C3G)HaCaT KeratinocytesCell Viability (post-UVB)10, 20, 40 µMSignificant increase in cell survival post 300 mJ/cm² UVB
Cyanidin-3-O-glucoside (C3G)Human Dermal Fibroblasts (HDFs)Cell Viability (post-UVA)80 µmol/LIncreased cell viability post 12 J/cm² UVA
Cyanidin-3-O-glucoside (C3G)HaCaT KeratinocytesROS Scavenging10, 20, 40 µMDose-dependent decrease in UVB-induced intracellular ROS
Cyanidin-3-O-glucoside (C3G)Low-Density Lipoproteins (LDL)Lipid Peroxidation (IC50)6.5 µMInhibition of copper-induced LDL oxidation

Table 2: In Vivo Efficacy of Cyanidin-3-O-glucoside (C3G)

CompoundAnimal ModelTreatmentEndpointResultReference
Cyanidin-3-O-glucoside (C3G)SKH-1 Hairless MiceTopical applicationPro-inflammatory Cytokines (IL-6, TNF-α)Significant decrease in UVB-induced cytokine production
Cyanidin-3-O-glucoside (C3G)SKH-1 Hairless MiceTopical applicationProstaglandin E2 (PGE2)Significant inhibition of UVB-induced PGE2 elevation
Cyanidin-3-O-glucoside (C3G)SKH-1 Hairless MiceTopical applicationOxidative Stress MarkersInhibition of glutathione depletion and lipid peroxidation

Signaling Pathways

The protective effects of cyanidin derivatives against UV-induced skin damage are largely mediated by their influence on the MAPK and NF-κB signaling pathways.

UVB_MAPK_Pathway UVB UVB Radiation ROS Cellular ROS Production UVB->ROS MAPKKK MAPKKK (e.g., MKK4) ROS->MAPKKK activates MAPK MAPK (p38, JNK, ERK) MAPKKK->MAPK phosphorylates AP1 AP-1 Activation MAPK->AP1 activates Inflammation Inflammation (COX-2, MMPs) AP1->Inflammation C3S This compound (and C3G) C3S->ROS inhibits C3S->MAPK inhibits phosphorylation

Caption: UV-induced MAPK signaling and points of inhibition by this compound.

UVB_NFkB_Pathway UVB UVB Radiation ROS Cellular ROS Production UVB->ROS IkB IκBα Degradation ROS->IkB induces NFkB_Cytoplasm NF-κB (p65/p50) (in cytoplasm) IkB->NFkB_Cytoplasm releases NFkB_Nucleus NF-κB Translocation to Nucleus NFkB_Cytoplasm->NFkB_Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_Nucleus->Gene_Expression induces C3S This compound (and C3G) C3S->IkB inhibits C3S->NFkB_Nucleus inhibits

Caption: UV-induced NF-κB signaling and points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the cosmetic and dermatological potential of this compound.

Protocol 1: Assessment of Cytotoxicity in Human Keratinocytes (HaCaT)

Objective: To determine the non-toxic concentration range of this compound on human skin cells.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 4 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound (e.g., 6.3–100 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • MTT Assay:

    • Wash the wells once with PBS.

    • Add 100 µL of MTT solution (0.45 mg/mL) to each well and incubate for 1.5 hours at 37°C, allowing for formazan crystal formation.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

MTT_Assay_Workflow A Seed HaCaT cells in 96-well plate (4x10^4 cells/mL) B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 48h C->D E Wash with PBS D->E F Add MTT solution (0.45 mg/mL) E->F G Incubate for 1.5h F->G H Remove MTT, add DMSO G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Evaluation of Protective Effects Against UVB-Induced Damage

Objective: To assess the ability of this compound to protect keratinocytes from UVB-induced cell death and oxidative stress.

Materials:

  • HaCaT cells cultured in 6-well plates

  • PBS

  • This compound (at a pre-determined non-toxic concentration)

  • UVB light source (with calibrated dosimetry)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe for ROS detection

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Pre-treatment: Culture HaCaT cells to 70-80% confluency. Pre-treat the cells with this compound for a specified time (e.g., 2 hours).

  • UVB Irradiation:

    • Wash cells with PBS.

    • Irradiate the cells with a specific dose of UVB (e.g., 30-300 mJ/cm²), with a thin layer of PBS covering the cells. A control group should be sham-irradiated.

    • Remove PBS and add fresh medium (with or without the compound) to the cells.

  • Post-incubation: Incubate the cells for a further 12-24 hours.

  • Assessment of Cell Viability: Perform an MTT assay as described in Protocol 1 to quantify cell survival.

  • Measurement of Intracellular ROS:

    • After post-incubation, wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.

Protocol 3: Analysis of Anti-inflammatory Activity via NF-κB Activation

Objective: To determine if this compound can inhibit the UVB-induced activation of the pro-inflammatory transcription factor NF-κB.

Materials:

  • SKH-1 hairless mice or cultured skin cells (e.g., HaCaT)

  • Nuclear Extraction Kit

  • NF-κB p65 Transcription Factor Assay Kit (ELISA-based)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Treatment and UVB Exposure: Treat cells or animal skin with this compound followed by UVB irradiation as described previously.

  • Nuclear Extraction:

    • Harvest the cells or epidermal tissue samples.

    • Prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. This separates the nuclear proteins from the cytoplasmic proteins.

    • Determine the protein concentration of the nuclear extracts.

  • NF-κB p65 ELISA:

    • Use an ELISA-based transcription factor assay kit for NF-κB p65.

    • Add equal amounts of nuclear extract protein to wells pre-coated with an oligonucleotide containing the NF-κB consensus site.

    • Follow the kit's instructions for incubation with primary and secondary antibodies and the subsequent colorimetric detection.

  • Data Analysis: Measure the absorbance at 450 nm. A lower absorbance in the treated group compared to the UVB-only group indicates inhibition of NF-κB translocation to the nucleus. Express results as a percentage of the control.

Conclusion

This compound demonstrates significant potential as a bioactive ingredient in cosmetic and dermatological formulations. Its antioxidant and anti-inflammatory properties, mediated through the inhibition of the MAPK and NF-κB signaling pathways, provide a strong rationale for its use in anti-aging, photoprotective, and soothing skin care products. The protocols outlined above provide a framework for researchers to further investigate and quantify the efficacy of this promising natural compound. Further research should focus on formulation strategies to enhance its stability and skin penetration to maximize its therapeutic and cosmetic benefits.

References

Troubleshooting & Optimization

Stability of Cyanidin 3-sambubioside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cyanidin 3-Sambubioside under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors, including pH, temperature, light, oxygen, and the presence of enzymes or metallic ions. At low pH values, anthocyanins exist predominantly in their colored flavylium cation form, which is their most stable state. As the pH increases, they undergo structural transformations to less stable and colorless forms. Elevated temperatures accelerate the degradation of these compounds.

Q2: How does pH affect the color and stability of this compound?

A2: The pH of the solution has a profound impact on both the color and stability of this compound. In highly acidic conditions (pH < 3), it exhibits a stable, intense red coloration. As the pH moves towards neutrality, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of colorless carbinol and chalcone forms, resulting in color loss and decreased stability. At alkaline pH, the molecule is rapidly degraded.

Q3: What is the expected degradation kinetic model for this compound?

A3: The degradation of anthocyanins, including cyanidin glycosides, often follows first-order reaction kinetics. This means that the rate of degradation is directly proportional to the concentration of the anthocyanin. However, under certain conditions, such as in solid food systems, second-order kinetics have also been observed. It is crucial to experimentally determine the reaction order under your specific conditions.

Q4: Can I use data from Cyanidin 3-O-glucoside to predict the stability of this compound?

A4: While both are cyanidin glycosides, their stability can differ. The nature of the sugar moiety influences the stability of the anthocyanin molecule. However, in the absence of specific data for this compound, data from Cyanidin 3-O-glucoside can provide a useful approximation of its behavior under different pH and temperature conditions, as they share the same aglycone. It has been noted that cyanidin-3-O-glucoside molecules were reported to be more stable than cyanidin-3-O-pyranoside molecules.

Troubleshooting Guides

Issue 1: Rapid Color Fading of this compound Solution
  • Possible Cause 1: High pH of the Solution.

    • Troubleshooting Step: Immediately measure the pH of your solution. If it is above 4, acidify it with a suitable acid (e.g., HCl, formic acid) to bring the pH down to a range of 1-3. For long-term storage, solutions should be kept in acidic buffers.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Store samples in the dark whenever possible.

  • Possible Cause 3: Elevated Temperature.

    • Troubleshooting Step: Store your this compound solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) to minimize thermal degradation.

Issue 2: Inconsistent Results in HPLC Analysis
  • Possible Cause 1: On-column Degradation.

    • Troubleshooting Step: Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1-1% formic acid or trifluoroacetic acid) to maintain the flavylium cation form of the anthocyanin. A neutral or basic mobile phase can lead to peak tailing, broadening, or even disappearance of the peak.

  • Possible Cause 2: Metal Contamination.

    • Troubleshooting Step: Metal ions can form complexes with anthocyanins, affecting their chromatographic behavior. Use high-purity solvents and, if necessary, add a chelating agent like EDTA to your sample or mobile phase in trace amounts.

  • Possible Cause 3: Improper Sample Preparation.

    • Troubleshooting Step: Ensure samples are dissolved in a solvent compatible with the mobile phase and that the solvent is also acidic. Filter all samples through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the column and system.

Quantitative Data Summary

The following tables summarize the stability of cyanidin glycosides under different pH and temperature conditions. Note that much of the available kinetic data is for the closely related Cyanidin 3-O-glucoside, which can be used as a proxy for estimating the stability of this compound.

Table 1: Effect of pH on the Stability of Cyanidin Glycosides at 25°C

pHCompoundRemaining Compound (%) after 8 hoursReference
2.0Cyanidin 3-O-glucoside99%
2.0Cyanidin27%
4.0Cyanidin 3-O-glucoside--
7.0Cyanidin 3-O-glucosideLower stability than at acidic pH
9.0Cyanidin 3-O-glucosideVery low stability

Table 2: Effect of Temperature on the Degradation of Cyanidin 3-O-glucoside

Temperature (°C)Half-life (t1/2) in minutesDegradation Rate Constant (k) (min-1)Reference
8032.10 (for Cyanidin-3-glucosylrutinoside)2.2 x 10-2 (for Cyanidin-3-glucosylrutinoside)
100-Higher than at 80°C
110< 20-
120< 208.5 x 10-2 (for Cyanidin-3-glucosylrutinoside)

Note: The data for Cyanidin-3-glucosylrutinoside is included to provide a comparative reference for a similar cyanidin glycoside.

Table 3: Equilibrium Constants for this compound at 25°C

Equilibrium ConstantValueReference
Acidity Constant (Ka)4.12 x 10-5
Hydration Constant (Kh)7.74 x 10-4

Experimental Protocols

Protocol 1: Determination of this compound Stability under Different pH Conditions
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 8) using appropriate buffer systems (e.g., citrate-phosphate for acidic range, phosphate for neutral range, borate for alkaline range).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using either:

    • UV-Vis Spectrophotometry: Measure the absorbance at the λmax of the flavylium cation (around 510-530 nm). A decrease in absorbance indicates degradation.

    • HPLC-DAD/UV: Use a C18 column with a gradient elution of acidified water and an organic solvent (e.g., acetonitrile or methanol). Monitor the peak area at the λmax.

  • Data Analysis: Plot the concentration or absorbance of this compound against time for each pH value. Calculate the degradation rate constant (k) and half-life (t1/2) by fitting the data to an appropriate kinetic model (e.g., first-order).

Protocol 2: Determination of this compound Stability under Different Temperature Conditions
  • Preparation of Sample Solution: Prepare a stock solution of this compound in an acidic buffer (e.g., pH 3) to ensure initial stability.

  • Incubation: Aliquot the stock solution into several vials and incubate them at different constant temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) in the dark.

  • Sampling: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the concentration of this compound in each sample using HPLC-DAD/UV as described in Protocol 1.

  • Data Analysis: Plot the concentration of this compound against time for each temperature. Calculate the degradation rate constant (k) and half-life (t1/2) for each temperature. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation to determine the activation energy of the degradation reaction.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis cluster_data Data Interpretation C3S This compound (Solid) Solubilize Dissolve C3S->Solubilize Buffer Buffer Solutions (Varying pH) Buffer->Solubilize Incubate_pH Incubate at Constant Temp Solubilize->Incubate_pH pH Study Incubate_Temp Incubate at Varying Temp Solubilize->Incubate_Temp Temp Study Sampling Time-point Sampling Incubate_pH->Sampling Incubate_Temp->Sampling HPLC HPLC-DAD/UV Analysis Sampling->HPLC Spectro UV-Vis Spectrophotometry Sampling->Spectro Kinetics Calculate Degradation Kinetics (k, t½) HPLC->Kinetics Spectro->Kinetics

Caption: Experimental workflow for assessing the stability of this compound.

pH_Stability_Relationship cluster_pH cluster_Stability Low_pH Low pH (Acidic) < 3 High_Stab High Stability (Intense Red Color) Low_pH->High_Stab Favors Flavylium Cation Mid_pH Mid pH (Neutral) ~7 Low_Stab Low Stability (Colorless) Mid_pH->Low_Stab Forms Carbinol/Chalcone High_pH High pH (Alkaline) > 8 Degraded Rapid Degradation (Colorless/Brown) High_pH->Degraded Irreversible Degradation High_Stab->Low_Stab Increase pH Low_Stab->Degraded Increase pH

Caption: Relationship between pH, stability, and color of this compound.

Technical Support Center: Degradation Kinetics of Cyanidin 3-Sambubioside in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of Cyanidin 3-sambubioside in solution. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative degradation data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many fruits and vegetables, such as those found in Hibiscus sabdariffa (roselle).[1] Its stability is crucial for its application as a natural colorant in food and pharmaceutical products, as degradation can lead to color loss and a decrease in its potential health benefits, which include antioxidant and anti-inflammatory properties. The degradation of anthocyanins like this compound is influenced by various factors including pH, temperature, light, and the presence of other substances.[2][3]

Q2: What is the general kinetic model for the degradation of this compound?

The thermal degradation of this compound, like most anthocyanins, generally follows first-order reaction kinetics.[4] This means that the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation rate can be quantified by determining the rate constant (k) and the half-life (t₁/₂) of the molecule under specific conditions.

Q3: What are the main factors that influence the degradation of this compound?

The stability of this compound is significantly affected by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3) where they exist predominantly in the colored flavylium cation form.[5] As the pH increases towards neutral and alkaline conditions, they are converted to less stable, colorless forms (hemiketal and chalcone), leading to faster degradation.

  • Temperature: Higher temperatures accelerate the degradation of this compound. This is due to the increased rate of chemical reactions, including hydrolysis of the glycosidic bond and opening of the pyran ring.

  • Light: Exposure to light, especially UV light, can cause photodegradation of anthocyanins. It is recommended to store solutions containing this compound in the dark.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.

  • Metal Ions: Certain metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule depending on the ion.

  • Other compounds: The presence of compounds like ascorbic acid (vitamin C), sulfites, and enzymes (e.g., polyphenol oxidase) can accelerate the degradation of anthocyanins.

Q4: What are the typical degradation products of this compound?

The degradation of cyanidin glycosides, including this compound, involves the cleavage of the pyran ring. This process can lead to the formation of smaller phenolic compounds. The primary degradation products are typically protocatechuic acid (from the B-ring) and a phloroglucinaldehyde derivative (from the A-ring).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental study of this compound degradation kinetics.

Q: Why am I observing a rapid loss of color in my this compound solution even at low temperatures?

A: Rapid color loss, even at low temperatures, can be attributed to several factors other than temperature:

  • pH of the solution: If the pH of your solution is neutral or alkaline (pH > 4), the equilibrium will shift from the colored flavylium cation to the colorless hemiketal and chalcone forms, resulting in a loss of color. Ensure your solution is buffered at an acidic pH (ideally pH 1-3) for maximum stability.

  • Presence of oxygen: Oxygen can cause oxidative degradation. Try degassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize this effect.

  • Contamination with metal ions: Trace amounts of metal ions can catalyze degradation. Use high-purity water and reagents, and consider using a chelating agent like EDTA if metal ion contamination is suspected.

  • Exposure to light: Anthocyanins are light-sensitive. Always protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

Q: My HPLC chromatogram shows multiple peaks for my this compound standard. What could be the reason?

A: The presence of multiple peaks for a standard can be due to:

  • Degradation of the standard: The standard itself may have degraded during storage or sample preparation. Ensure the standard is stored under recommended conditions (cold and dark) and that the sample preparation is done quickly and under conditions that minimize degradation (e.g., acidic solvent, low temperature).

  • Isomerization: Anthocyanins can exist in different isomeric forms that may separate under certain HPLC conditions.

  • Impurity of the standard: The standard may not be as pure as stated. Check the certificate of analysis for your standard.

  • Inappropriate HPLC conditions: The mobile phase composition and pH can affect the peak shape and resolution. Ensure the mobile phase is acidic (e.g., containing formic acid) to maintain the flavylium cation form, which typically gives a single sharp peak.

Q: The results from my pH differential method are not consistent. What are the common pitfalls?

A: Inconsistent results with the pH differential method can arise from several sources of error:

  • Inaccurate pH of buffers: The accuracy of this method relies on the precise pH of the potassium chloride (pH 1.0) and sodium acetate (pH 4.5) buffers. Always calibrate your pH meter before preparing the buffers and verify the final pH.

  • Incorrect wavelength measurement: Ensure your spectrophotometer is calibrated and you are measuring the absorbance at the λmax of your anthocyanin (around 520 nm) and at 700 nm to correct for haze.

  • Sample dilution: The absorbance reading at pH 1.0 should be within the linear range of your spectrophotometer (typically 0.2-1.4 AU). You may need to adjust the dilution of your sample to fall within this range.

  • Time dependency: The color of anthocyanins can change over time, even in buffered solutions. It is important to measure the absorbance within a consistent and recommended time frame after mixing the sample with the buffers (e.g., 20-50 minutes).

  • Presence of interfering compounds: Other compounds in your sample may absorb light at the same wavelength. The pH differential method is designed to minimize this, but highly colored or turbid samples may still pose a challenge.

Experimental Protocols

Protocol 1: Determination of Total Monomeric Anthocyanin Content using the pH Differential Method

This protocol is adapted from the AOAC Official Method 2005.02.

1. Reagents and Materials:

  • Potassium Chloride (KCl) buffer, 0.025 M, pH 1.0

  • Sodium Acetate (CH₃COONa) buffer, 0.4 M, pH 4.5

  • This compound standard or sample extract

  • Spectrophotometer capable of measuring absorbance at 520 nm and 700 nm

  • Volumetric flasks and pipettes

  • pH meter

2. Procedure:

  • Buffer Preparation:

    • pH 1.0 Buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Make up the volume to 1 L with distilled water.

    • pH 4.5 Buffer: Dissolve 54.43 g of CH₃COONa·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Make up the volume to 1 L with distilled water.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample or standard in a suitable acidic solvent.

    • Dilute an aliquot of the stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm. Note the dilution factor (DF).

    • Dilute an aliquot of the stock solution with the pH 4.5 buffer using the same dilution factor.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for 20-50 minutes.

    • Measure the absorbance of the solution prepared with pH 1.0 buffer at 520 nm and 700 nm using a cuvette with a 1 cm pathlength. Use distilled water as a blank.

    • Measure the absorbance of the solution prepared with pH 4.5 buffer at 520 nm and 700 nm.

  • Calculation:

    • Calculate the absorbance (A) for the diluted sample: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate the monomeric anthocyanin concentration, expressed as cyanidin 3-glucoside equivalents (mg/L): Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • MW (Molecular Weight) = 449.2 g/mol (for cyanidin 3-glucoside)

      • ε (Molar absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin 3-glucoside)

      • l (Pathlength) = 1 cm

      • 1000 = factor for conversion from g to mg

Protocol 2: Kinetic Study of this compound Degradation using HPLC

1. Reagents and Materials:

  • This compound standard

  • Buffers of desired pH values (e.g., citrate-phosphate buffers for pH 3-7)

  • HPLC grade solvents (e.g., acetonitrile, methanol, formic acid, water)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Thermostated water bath or incubator

  • Amber vials

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an acidic solvent.

    • Prepare a series of buffered solutions at the desired pH values.

    • Add a known concentration of the this compound stock solution to each buffered solution in amber vials.

  • Incubation:

    • Place the vials in a thermostated water bath or incubator set to the desired temperature.

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot from each vial.

    • Immediately quench the degradation reaction by cooling the aliquot on ice and/or adding a strong acid if necessary.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.5% formic acid

    • Mobile Phase B: Acetonitrile with 0.5% formic acid

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 520 nm

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the concentration (or peak area) of this compound versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line with a slope equal to -k (the degradation rate constant).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation kinetics of this compound and related cyanidin glycosides.

Table 1: Degradation Rate Constants (k) and Half-lives (t₁/₂) of this compound

Temperature (°C)pHRate Constant (k)Half-life (t₁/₂)Reference
37Not Specified8.4 x 10⁻⁷ s⁻¹~9.5 days

Table 2: Equilibrium Constants for this compound at 25°C

EquilibriumConstantValueReference
Acidity (Ka)pKaNot Specified
Ka4.12 x 10⁻⁵
Hydration (Kh)7.74 x 10⁻⁴

Table 3: Degradation Kinetics of Cyanidin-3-O-glucoside (C3G) under Various Conditions (for comparative purposes)

Temperature (°C)pHRate Constant (k)Half-life (t₁/₂)Reference
25Not SpecifiedNot Specified21.7 days
702.5Not Specified~27 hours
902.5Not Specified~5 hours
704.0Not Specified~10 hours
904.0Not Specified~4 hours
707.0Not Specified< 1 hour
907.0Not Specified< 1 hour
80Not Specified2.2 x 10⁻² min⁻¹31.4 min
120Not Specified8.5 x 10⁻² min⁻¹8.2 min

Visualizations

Degradation Pathway of this compound

The degradation of this compound is initiated by the nucleophilic attack of water on the flavylium cation, leading to the formation of a colorless hemiketal intermediate. This is in equilibrium with the chalcone pseudobase, which can undergo further degradation into smaller phenolic compounds.

Degradation_Pathway C3S This compound (Flavylium Cation, Red) Hemiketal Hemiketal (Colorless) C3S->Hemiketal H₂O (Hydration) Hemiketal->C3S H⁺ Chalcone Chalcone (Colorless/Yellowish) Hemiketal->Chalcone Ring Opening Chalcone->Hemiketal Ring Closure Degradation_Products Degradation Products (e.g., Protocatechuic Acid, Phloroglucinaldehyde derivative) Chalcone->Degradation_Products Cleavage

Caption: Proposed degradation pathway of this compound in aqueous solution.

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for studying the degradation kinetics of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution of this compound Mix_Sample Mix Stock with Buffers Prep_Stock->Mix_Sample Prep_Buffer Prepare Buffers at desired pH Prep_Buffer->Mix_Sample Incubate Incubate at Controlled Temperature Mix_Sample->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample HPLC HPLC-DAD Analysis Sample->HPLC Quantify Quantify Peak Area HPLC->Quantify Plot Plot ln(C) vs. Time Quantify->Plot Calculate Calculate k and t₁/₂ Plot->Calculate

Caption: Workflow for the kinetic analysis of this compound degradation.

References

How to prevent the degradation of Cyanidin 3-sambubioside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin 3-sambubioside during extraction.

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses common issues encountered during the extraction of this compound, focusing on the primary factors that lead to its degradation.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Inappropriate Solvent System: The solvent may not be optimal for extracting the polar this compound.Use a polar solvent system, typically a mixture of methanol or ethanol with water (e.g., 70-80% alcohol), acidified with a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain a pH around 2-4.[1]
Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant matrix to release the anthocyanin.Ensure proper sample preparation by grinding the plant material into a fine powder. Techniques like sonication or microwave-assisted extraction can enhance cell wall disruption and improve extraction efficiency.[2][3]
Degradation during Extraction: The target compound is degrading due to suboptimal extraction conditions.Follow the recommendations below to mitigate degradation from pH, temperature, light, and oxygen.
Discoloration of Extract (Browning or Fading) High pH: this compound is unstable at neutral or alkaline pH, leading to structural transformation and color loss. The flavylium cation (red) is the most stable form and exists at low pH.[4][5]Maintain a low pH (ideally between 2 and 4) throughout the extraction process by using acidified solvents. Avoid using strong bases.
Elevated Temperature: High temperatures accelerate the degradation of anthocyanins.Conduct the extraction at low temperatures (e.g., 4°C) or for a very short duration if elevated temperatures are used in methods like microwave-assisted extraction. If using heat, it's a trade-off between extraction efficiency and degradation.
Exposure to Light: Light, particularly UV light, can cause photodegradation of anthocyanins.Perform the extraction in a dark environment or use amber-colored glassware to protect the extract from light.
Presence of Oxygen: Oxygen can lead to oxidative degradation of this compound.Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Enzymatic Degradation: Enzymes naturally present in the plant material, such as polyphenol oxidases (PPOs) and glycosidases, can degrade anthocyanins upon cell disruption.Blanching the plant material with steam or hot water before extraction can deactivate these enzymes. Alternatively, using solvents containing enzyme inhibitors can be effective.
Presence of Ascorbic Acid (Vitamin C): Ascorbic acid can accelerate the degradation of some anthocyanins, including cyanidin derivatives.If the source material is rich in ascorbic acid, consider methods to minimize its interaction with the anthocyanin, such as rapid extraction at low temperatures.
Broad or Tailing Peaks in HPLC Analysis Poor Sample Cleanup: The crude extract may contain interfering compounds like sugars, proteins, and other phenolics.Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC analysis.
Inappropriate HPLC Conditions: The mobile phase or column may not be suitable for separating this compound.Use a reversed-phase C18 column with a gradient elution of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

A1: The optimal pH for both extraction and storage of this compound is in the acidic range, typically between 2 and 4. In this pH range, the molecule exists predominantly in its stable red flavylium cation form. At higher pH values, it undergoes structural changes to colorless or blue forms that are less stable and prone to degradation.

Q2: How does temperature affect the stability of this compound during extraction?

A2: Temperature has a significant impact on the stability of this compound. Higher temperatures increase the rate of degradation. For instance, the half-life of related cyanidin glycosides decreases significantly as the temperature rises. Therefore, it is generally recommended to perform extractions at low temperatures (e.g., 4°C) to minimize degradation. While some rapid extraction methods use higher temperatures, the exposure time should be kept to a minimum.

Q3: Can I use ascorbic acid as an antioxidant to protect this compound during extraction?

A3: It is generally not recommended to add ascorbic acid as an antioxidant during the extraction of cyanidin derivatives. Studies have shown that ascorbic acid can accelerate the degradation of cyanidin-3-O-glucoside, a closely related compound.

Q4: What are the best solvents for extracting this compound?

A4: The most effective solvents are polar and acidified. A mixture of methanol or ethanol with water (typically 70-80% alcohol) is commonly used. The addition of a small amount of acid, such as hydrochloric acid (e.g., 0.1%) or formic acid (e.g., 1%), is crucial to maintain a low pH and stabilize the anthocyanin.

Q5: How can I prevent enzymatic degradation during the extraction process?

A5: Enzymatic degradation can be prevented by deactivating the endogenous enzymes in the plant material. This can be achieved by blanching the sample with hot water or steam before extraction. Alternatively, carrying out the extraction at very low temperatures can reduce enzyme activity.

Quantitative Data on Anthocyanin Stability

The following tables summarize the stability of cyanidin derivatives under various conditions. While specific data for this compound is limited, the data for the closely related Cyanidin 3-O-glucoside provides a valuable reference.

Table 1: Effect of pH on the Stability of Cyanidin 3-O-glucoside at 25°C

pHRemaining Compound after 8 hours (%)
2.099%
4.0Significantly lower than at pH 2.0
7.0Significantly lower than at pH 2.0 and 4.0
9.0Significantly lower than at pH 2.0 and 4.0

Source: Adapted from studies on Cyanidin 3-O-glucoside stability.

Table 2: Effect of Temperature on the Half-Life (t½) of Cyanidin Glycosides

CompoundTemperature (°C)Half-life (minutes)
Cyanidin-3-glucosylrutinoside8032.10
Cyanidin-3-rutinoside8045.69

Source: Adapted from a study on the thermal degradation of anthocyanins.

Experimental Protocol: Extraction of this compound from Elderberries

This protocol provides a detailed methodology for the extraction of this compound from elderberries, a common source of this compound.

1. Sample Preparation:

  • Obtain fresh or frozen elderberries.

  • Lyophilize (freeze-dry) the berries to remove water, which helps in preserving the anthocyanins and facilitates grinding.

  • Grind the lyophilized berries into a fine powder using a grinder or a mortar and pestle.

2. Extraction:

  • Weigh the powdered elderberry sample (e.g., 10 g).

  • Prepare the extraction solvent: 80% methanol in water, acidified with 1% formic acid.

  • Add the extraction solvent to the powdered sample in a ratio of 10:1 (v/w) (e.g., 100 mL of solvent for 10 g of powder).

  • Vortex the mixture thoroughly to ensure complete wetting of the sample.

  • Perform the extraction using one of the following methods:

    • Maceration: Store the mixture in a dark, refrigerated environment (4°C) for 24 hours, with occasional shaking.

    • Ultrasonication: Place the mixture in an ultrasonic bath for 30 minutes at a controlled low temperature.

  • After extraction, centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

  • Carefully decant and collect the supernatant.

  • To maximize yield, the extraction can be repeated on the remaining pellet, and the supernatants can be combined.

3. Purification (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 3) through it.

  • Load the crude extract onto the conditioned cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the this compound and other anthocyanins from the cartridge using acidified methanol.

4. Solvent Evaporation and Storage:

  • Evaporate the methanol from the purified extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <35°C).

  • The concentrated, purified extract can be reconstituted in a suitable solvent for analysis (e.g., acidified water or methanol).

  • For long-term storage, the purified extract should be stored at -20°C or below in the dark.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps cluster_degradation Degradation Factors to Control Start Plant Material (e.g., Elderberries) Grinding Grinding to Fine Powder Start->Grinding Solvent Add Acidified Solvent (e.g., 80% MeOH with 1% Formic Acid) Grinding->Solvent Enzymes Enzymes Grinding->Enzymes Control (Blanching) Extraction Extraction (Maceration or Sonication) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation pH pH Extraction->pH Control Temp Temperature Extraction->Temp Control Light Light Extraction->Light Control Oxygen Oxygen Extraction->Oxygen Control Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Purified Elute Purified Anthocyanins SPE->Purified Evaporation Solvent Evaporation (Rotary Evaporator) Purified->Evaporation Storage Storage at -20°C in Dark Evaporation->Storage

Caption: Workflow for the extraction of this compound, highlighting key stages and factors to control for preventing degradation.

Degradation_Factors cluster_factors Degradation Triggers C3S This compound (Stable, Red Form) Degraded Degradation Products (Colorless/Brown) C3S->Degraded leads to High_pH High pH (>4) High_pH->C3S Prevented by Acidified Solvents High_Temp High Temperature High_Temp->C3S Prevented by Low Temperature Extraction Light_O2 Light & Oxygen Light_O2->C3S Prevented by Darkness & Inert Atmosphere Enzymes Enzymes (PPO, Glycosidases) Enzymes->C3S Prevented by Blanching

Caption: Logical relationship between this compound stability, degradation factors, and preventive measures.

References

Optimization of HPLC-MS parameters for Cyanidin 3-sambubioside detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Cyanidin 3-sambubioside.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: A good starting point for HPLC analysis of this compound involves a reversed-phase C18 column and a gradient elution using acidified water and an organic solvent. It is crucial to use an acid modifier in the mobile phase to maintain the flavylium cation form of the anthocyanin, which is the most stable and colored form.

Q2: Which ionization mode is best for detecting this compound by mass spectrometry?

A2: Positive ion mode electrospray ionization (ESI+) is the preferred method for detecting this compound and other anthocyanins. This is because the pyrylium ring of the anthocyanin structure is readily protonated, leading to a strong [M]+ signal.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in MS and MS/MS analysis?

A3: In positive ion mode, the parent ion ([M]+) of this compound is expected at an m/z of approximately 581.20. Upon fragmentation (MS/MS), the most common product ion corresponds to the cyanidin aglycone, which results from the glycosidic cleavage of the sugar moiety, appearing at an m/z of about 286.78.[1]

Q4: How can I improve the peak shape for this compound in my chromatogram?

A4: Poor peak shape, such as tailing or splitting, can often be improved by optimizing the mobile phase composition. Ensure the pH is sufficiently low (typically around 2) by using an appropriate acidifier like formic acid.[2] Adjusting the gradient slope or the organic solvent percentage can also enhance peak symmetry. If issues persist, consider the possibility of column degradation or contamination.

Q5: What are some common sources of contamination when analyzing this compound?

A5: Contamination can arise from various sources, including the sample itself, solvents, glassware, and the HPLC-MS system. Water is a frequent source of contamination in reversed-phase chromatography. Always use high-purity, HPLC or LC-MS grade solvents and water. Ensure proper cleaning of all equipment and consider using a guard column to protect your analytical column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Improper MS settings (ionization mode, source parameters).Verify that the mass spectrometer is in positive ion mode (ESI+). Optimize source parameters such as capillary voltage, gas flow, and temperature.
Analyte degradation.Protect samples from light and heat. Prepare fresh standards and samples. Ensure the mobile phase is sufficiently acidic to maintain analyte stability.
Inefficient sample extraction.For complex matrices like plasma, consider solid-phase extraction (SPE) for better recovery and sample cleanup compared to protein precipitation.
Poor Peak Shape (Tailing, Splitting) Mobile phase pH is too high.Add a modifier like formic acid (0.1-1%) or trifluoroacetic acid (0.05-0.1%) to both mobile phase components to lower the pH.
Column overload.Dilute the sample or inject a smaller volume.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
High Background Noise Contaminated solvents or mobile phase.Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases before use.
MS source contamination.Clean the mass spectrometer source according to the manufacturer's instructions.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare mobile phases carefully and consistently. Premixing the mobile phase components can sometimes improve stability.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
Column equilibration issue.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Ghost Peaks Carryover from previous injections.Implement a thorough needle wash protocol. Inject a blank solvent run to check for carryover.
Contamination in the injection solvent.Use fresh, high-purity solvent for sample dissolution.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted for the extraction of anthocyanins from plasma.

  • Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol (acidified with 1% formic acid), followed by 2 mL of water (acidified with 1% formic acid).

  • Loading: Dilute 500 µL of plasma with an equal volume of acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of acidified water to remove interfering substances.

  • Elution: Elute the this compound and other anthocyanins with 1.5 mL of acidified methanol.

  • Drying and Reconstitution: Dry the eluent under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Method Parameters

Below are typical starting parameters for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.2 µm)
Mobile Phase A Water with 0.1 - 1.0% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1 - 1.0% Formic Acid
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 40%) over 20-30 minutes.
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 5.5 kV
Source Temperature 120 - 550 °C
Nebulizer Gas Nitrogen, 40 - 50 psi
Drying Gas Flow 8 - 12 L/min
MS/MS Transition m/z 581.2 -> m/z 287.8
Collision Energy 30 - 35 eV

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Sample Biological or Plant Sample Extraction Extraction (e.g., SPE) Sample->Extraction Concentration Drying & Reconstitution Extraction->Concentration Autosampler Autosampler Injection Concentration->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column ESI_Source ESI Source (Positive Ion Mode) HPLC_Column->ESI_Source Mass_Analyzer Mass Analyzer (MS1 Scan) ESI_Source->Mass_Analyzer Fragmentation Collision Cell (MS/MS) Mass_Analyzer->Fragmentation Detector Detector Fragmentation->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Start Troubleshooting Problem Identify Primary Issue Start->Problem No_Peak No or Low Peak Intensity Problem->No_Peak No Signal Bad_Shape Poor Peak Shape Problem->Bad_Shape Bad Peak RT_Shift Retention Time Shift Problem->RT_Shift RT Varies Check_MS Check MS Settings (Positive Mode, Voltages) No_Peak->Check_MS Check_Sample Check Sample Integrity (Degradation, Prep) No_Peak->Check_Sample Check_pH Check Mobile Phase pH (Add Formic Acid) Bad_Shape->Check_pH Check_Column Inspect Column (Contamination, Overload) Bad_Shape->Check_Column Check_Mobile_Phase Verify Mobile Phase (Composition, Freshness) RT_Shift->Check_Mobile_Phase Check_Temp Check Column Temperature (Use Oven) RT_Shift->Check_Temp End_Solve Problem Resolved Check_MS->End_Solve Check_Sample->End_Solve Check_pH->End_Solve Check_Column->End_Solve Check_Mobile_Phase->End_Solve Check_Temp->End_Solve

Caption: Troubleshooting decision tree for HPLC-MS analysis.

References

Overcoming matrix effects in the analysis of Cyanidin 3-sambubioside in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyanidin 3-sambubioside in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, reproducibility, and sensitivity of the analysis.[4] Phospholipids are a major cause of ion suppression in plasma samples.

Q2: How can I quantitatively assess the matrix effect for my analysis?

A: The most common method is the post-extraction spike method, which provides a quantitative assessment. This involves comparing the analytical response of the analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent solution at the same concentration.

The matrix factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.

Q3: What is the best internal standard (IS) for quantifying this compound?

A: The most effective way to compensate for matrix effects and other variations is to use a stable isotope-labeled (SIL) internal standard. A SIL-IS is a version of the analyte (this compound) where some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). It is chemically identical and co-elutes with the analyte, experiencing the same matrix effects, but is distinguishable by the mass spectrometer due to its higher mass. If a SIL-IS is not available, a structural analog that behaves similarly during extraction and analysis can be used, but it may not compensate for matrix effects as effectively.

Q4: Should I use positive or negative ionization mode for flavonoid analysis?

A: The choice of ionization mode depends on the flavonoid's structure. For many flavonoids, including anthocyanins, negative ion mode electrospray ionization (-ESI) is often preferred because their phenolic hydroxyl groups are readily deprotonated, forming highly stable [M-H]⁻ ions. However, positive ion mode (+ESI) can also be effective, forming [M+H]⁺ ions, and should be evaluated during method development.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible injection solvent. 2. Column degradation or contamination. 3. Interference from co-eluting matrix components.1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Wash the column with a strong solvent or replace it if necessary. 3. Improve sample cleanup using a more selective method like Solid-Phase Extraction (SPE). Optimize the chromatographic gradient to better separate the analyte from interferences.
Significant Ion Suppression 1. High concentration of co-eluting matrix components (e.g., phospholipids, salts). 2. Inefficient sample cleanup. 3. Suboptimal chromatographic separation.1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interferences. 2. Modify Chromatography: Adjust the gradient to separate the analyte from the suppression zones. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. 4. Use a SIL-IS: A stable isotope-labeled internal standard is the best way to compensate for suppression.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing (anthocyanins can be unstable). 3. Suboptimal SPE cartridge selection or elution solvent.1. Optimize the pH of the extraction solvent; acidic conditions are often required to stabilize anthocyanins. 2. Minimize processing time and avoid high temperatures and evaporation steps where possible. 3. Test different SPE sorbents (e.g., C18, mixed-mode cation exchange) and ensure the elution solvent is strong enough to fully recover the analyte.
High Inter-sample Variability 1. Inconsistent sample preparation. 2. Variable matrix effects between different biological samples. 3. Lack of an appropriate internal standard.1. Automate sample preparation steps if possible to ensure consistency. 2. Use matrix-matched calibration standards, where standards are prepared in the same biological matrix as the samples. 3. Incorporate a stable isotope-labeled internal standard (SIL-IS) added early in the sample preparation process to correct for variability.

Experimental Workflows and Protocols

A robust analytical workflow is critical for reliable quantification. The diagram below illustrates a typical workflow for the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction / Cleanup (SPE, LLE, or PPT) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC-MS/MS Analysis Evap->LC Integration Peak Integration LC->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant Result Final Concentration Report Quant->Result

Fig. 1: General workflow for bioanalysis of this compound.
Decision Tree for Sample Preparation Method Selection

Choosing the right sample preparation technique is the most effective way to mitigate matrix effects. This decision tree can guide your selection process.

Start Start: Assess Assay Requirements Q1 High Throughput Needed? Start->Q1 PPT Protein Precipitation (PPT) - Fast, non-selective - High matrix effects Q1->PPT Yes LLE_SPE Proceed to LLE or SPE Q1->LLE_SPE No Q2 Analyte Polarity? LLE_SPE->Q2 LLE Liquid-Liquid Extraction (LLE) - Good for non-polar analytes - Removes salts & phospholipids Q2->LLE Non-Polar SPE Solid-Phase Extraction (SPE) - Highly selective, clean extracts - Best for complex matrices Q2->SPE Polar/ Ionizable

Fig. 2: Decision tree for selecting a sample preparation technique.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Urine

SPE is highly effective for removing interfering compounds and concentrating the analyte, providing the cleanest extracts. Mixed-mode or C18 cartridges are commonly used for anthocyanins.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma or urine by adding 0.5 mL of 2% formic acid in water.

    • Vortex the sample and centrifuge at 10,000 x g for 10 minutes.

    • Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute the this compound from the cartridge using 1.0 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Plasma

PPT is a fast and simple method but is the least selective, often resulting in significant matrix effects from remaining phospholipids.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid. (A 3:1 ratio of organic solvent to plasma is common).

  • Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Final Step: The supernatant can be injected directly or evaporated and reconstituted in the mobile phase to improve peak shape.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Urine

LLE separates compounds based on their differential solubility in two immiscible liquids and is effective at removing non-polar interferences.

  • Sample Preparation: To 200 µL of plasma or urine in a glass tube, add 50 µL of 1M HCl to acidify the sample.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like isopropanol/ethyl acetate).

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Final Step: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Comparative Data on Sample Preparation Methods

The choice of sample preparation method has a direct impact on analyte recovery and the extent of matrix effects. The following table summarizes typical performance data for the analysis of anthocyanins in biological fluids.

Method Typical Analyte Recovery (%) Matrix Effect (Factor) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 55 - 89%0.4 - 0.8 (Suppression)Fast, simple, low costHigh matrix effects, low selectivity
Liquid-Liquid Extraction (LLE) 70 - 95%0.7 - 1.1Good removal of salts and phospholipidsCan be labor-intensive, may have emulsion issues
Solid-Phase Extraction (SPE) 85 - 105%0.9 - 1.2 (Minimal Effect)Highest selectivity, cleanest extracts, high recoveryMore expensive, requires method development

Values are representative and can vary based on the specific matrix, analyte concentration, and optimized protocol.

References

Troubleshooting low yield in Cyanidin 3-sambubioside purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Cyanidin 3-sambubioside, a process often marked by low yields. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Low Yield

Low yield is a frequent issue in the purification of this compound. The following guide provides a systematic approach to identifying and resolving potential causes.

Problem: Low Yield of this compound

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of This compound check_extraction 1. Evaluate Extraction Protocol start->check_extraction check_stability 2. Assess Compound Stability start->check_stability check_purification 3. Review Purification Strategy start->check_purification extraction_solvent Incorrect Solvent System? check_extraction->extraction_solvent extraction_conditions Suboptimal Temp/Time? check_extraction->extraction_conditions ph_issue Inappropriate pH? check_stability->ph_issue temp_issue High Temperature Exposure? check_stability->temp_issue light_issue Light Exposure? check_stability->light_issue column_overload Column Overloading? check_purification->column_overload fraction_collection Poor Fraction Collection? check_purification->fraction_collection method_suitability Unsuitable Purification Method? check_purification->method_suitability solution_extraction Optimize Solvent (e.g., acidified methanol) extraction_solvent->solution_extraction solution_extraction_cond Optimize Conditions (e.g., <40°C, minimal time) extraction_conditions->solution_extraction_cond solution_ph Maintain Acidic pH (pH 2-4) ph_issue->solution_ph solution_temp Process at Low Temp (<40°C, ideally <25°C) temp_issue->solution_temp solution_light Protect from Light (use amber vials) light_issue->solution_light solution_column Reduce Sample Load Perform test runs column_overload->solution_column solution_fractions Monitor with UV-Vis (520 nm) Collect smaller fractions fraction_collection->solution_fractions solution_method Consider Alternative Methods (e.g., CCC, Prep-HPLC) method_suitability->solution_method

Caption: A logical workflow for troubleshooting low yields in this compound purification.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the most effective solvent for extracting this compound? A1: Acidified methanol is commonly used for the extraction of anthocyanins, including this compound.[1] The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or hydrochloric acid (HCl), helps to maintain the stability of the anthocyanin in its colored flavylium form.[1][2]

  • Q2: What are the optimal temperature and time for extraction? A2: To minimize degradation, extraction should be performed at low temperatures, ideally below 40°C.[3] Sonication can be used to improve extraction efficiency while keeping the temperature low.[2] The extraction time should be kept as short as possible to prevent degradation.

Stability and Degradation

  • Q3: How does pH affect the stability of this compound? A3: this compound is most stable in acidic conditions (pH below 3). As the pH increases towards neutral and alkaline, it becomes unstable and can degrade into colorless or brown compounds. Therefore, it is crucial to maintain an acidic environment throughout the extraction and purification process.

  • Q4: What is the thermal stability of this compound? A4: this compound is sensitive to heat and can be easily degraded by hydrolysis at temperatures above 40°C. All steps of the purification process should be carried out at low temperatures whenever possible.

  • Q5: Should I protect my samples from light? A5: Yes, exposure to light can lead to the degradation of anthocyanins. It is recommended to work in a dimly lit environment and use amber-colored glassware or wrap containers in aluminum foil to protect the samples from light.

Purification

  • Q6: What are the common impurities I might encounter? A6: Common impurities include other anthocyanins such as delphinidin-3-O-sambubioside, cyanidin-3-O-glucoside, and delphinidin-3-O-glucoside, especially when extracting from sources like Hibiscus sabdariffa. Other flavonoids and polyphenols can also be present. Degradation products like protocatechuic acid can also be impurities if the sample has been exposed to harsh conditions.

  • Q7: What purification techniques are most effective for this compound? A7: A multi-step approach is often necessary. Initial cleanup can be performed using solid-phase extraction (SPE) with C18 cartridges or adsorption chromatography on resins like Amberlite XAD-7 or polyamide. For higher purity, techniques like Counter-Current Chromatography (CCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) are effective.

  • Q8: I am seeing a loss of my compound on the chromatography column. What could be the reason? A8: Irreversible adsorption to the stationary phase can be a cause of low recovery. This can be due to the choice of stationary phase or the mobile phase conditions. Ensure the column is properly equilibrated and that the mobile phase is sufficiently acidic to keep the this compound in its stable form. Overloading the column can also lead to poor separation and apparent loss of product.

Quantitative Data Summary

The yield of this compound is highly dependent on the starting material, extraction method, and purification strategy. Below is a summary of reported yields and concentrations from various sources.

Source MaterialPurification MethodYield/ConcentrationPurityReference
Cranberry (Crude Extract)CCC followed by prep-HPLC3 mg from 400 mg crude extract95%
Hibiscus sabdariffaPolyamide column chromatography57-64% (combined with delphinidin-3-sambubioside)Not specified
Elderberry (Alcoholic Extract)HPLC270.5–277 mg/100 gNot specified
Elderberry (Fresh Fruit)HPTLC-ESI-MS159 to 647 mg/100 gNot specified
Elderberry Products (Juice)HPLC-MS48 mg/kgNot specified

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Hibiscus sabdariffa

This protocol is adapted from methodologies described for the extraction and initial purification of anthocyanins from Hibiscus sabdariffa.

Materials:

  • Dried Hibiscus sabdariffa calyces

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Amberlite XAD-7 or Polyamide resin

  • Distilled water

  • Ethanol (EtOH)

Procedure:

  • Extraction:

    • Grind the dried Hibiscus sabdariffa calyces to a fine powder.

    • Macerate the powder in acidified methanol (e.g., MeOH with 0.1% TFA) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 4°C for 24 hours with occasional stirring, protected from light.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the residue to ensure complete recovery.

    • Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C to remove the methanol.

  • Adsorption Chromatography:

    • Pack a glass column with Amberlite XAD-7 or polyamide resin and equilibrate with distilled water.

    • Load the concentrated aqueous extract onto the column.

    • Wash the column with distilled water to remove sugars and other polar compounds.

    • Elute the anthocyanins with acidified ethanol (e.g., 95% EtOH with 0.1% TFA).

    • Collect the colored fractions and concentrate under reduced pressure at a temperature below 40°C.

    • The resulting concentrate can be further purified by preparative HPLC or CCC.

Protocol 2: High-Purity Purification by Counter-Current Chromatography (CCC) and Preparative HPLC

This protocol is based on a method used for the purification of anthocyanins from a crude extract.

Materials:

  • Partially purified this compound extract

  • n-Butanol

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Counter-Current Chromatography (CCC):

    • Prepare a two-phase solvent system, for example, n-butanol/0.05% aqueous TFA/methanol (4:5:1 v/v/v).

    • Equilibrate the CCC instrument with the stationary phase (the more polar phase).

    • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the CCC.

    • Perform the separation by pumping the mobile phase (the less polar phase) through the column.

    • Monitor the effluent at 520 nm and collect the fractions containing this compound.

    • Analyze the fractions by analytical HPLC to identify those with the highest concentration of the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the enriched fractions from the CCC step and concentrate them.

    • Purify the concentrate using a prep-HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% TFA) and acidified acetonitrile or methanol.

    • Monitor the elution at 520 nm and collect the peak corresponding to this compound.

    • Confirm the purity of the final product by analytical HPLC and mass spectrometry.

Visualizations

Purification Workflow Diagram

Purification_Workflow start Starting Material (e.g., Hibiscus, Elderberry) extraction Extraction (Acidified Methanol, <40°C) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation, <40°C) filtration->concentration spe Solid-Phase Extraction / Adsorption Chromatography (C18, Amberlite, Polyamide) concentration->spe ccc Counter-Current Chromatography (CCC) spe->ccc Optional, for higher purity prep_hplc Preparative HPLC spe->prep_hplc ccc->prep_hplc final_product Pure this compound prep_hplc->final_product analysis Purity Analysis (HPLC, MS) final_product->analysis

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Cyanidin 3-Sambubioside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin 3-Sambubioside. Our aim is to help you overcome challenges related to its solubility in in vitro assays.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound or experience precipitation during experiments. This guide offers solutions to these common issues.

Problem: Poor Solubility or Precipitation of this compound

Potential CauseRecommended SolutionKey Considerations
Inappropriate Solvent While this compound is known to be highly water-soluble, organic solvents are often more effective for creating concentrated stock solutions[1][2]. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice. Acidified methanol or ethanol can also be used[2].The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Incorrect pH of the Solution The solubility and stability of anthocyanins like this compound are highly dependent on pH. Acidic conditions (pH 3-4) generally favor the stable flavylium cation form, which is often more soluble and stable.Cell culture media are typically buffered at a physiological pH (around 7.4), where anthocyanins can be less stable. Prepare stock solutions in an appropriate solvent and dilute them into the culture medium just before the experiment.
Low Temperature If you are dissolving the compound in an aqueous buffer, warming the solution slightly (e.g., to 37°C) can aid in dissolution[3].Be cautious with temperature, as prolonged exposure to temperatures above 40°C can lead to the degradation of this compound[1].
Precipitation in Cell Culture Media Precipitation can occur when a concentrated stock solution is diluted into the aqueous environment of the cell culture medium. This can be due to the compound's lower solubility in the final solution or interactions with media components.To mitigate this, ensure rapid and thorough mixing upon dilution. It is also advisable to prepare fresh dilutions for each experiment.
Compound Degradation Anthocyanins can degrade over time, especially in neutral or alkaline solutions and when exposed to light and elevated temperatures. Degradation products may have different solubilities and could precipitate.Store stock solutions at -20°C or -80°C in the dark. For aqueous solutions, it is recommended not to store them for more than a day.
Solubility Data Summary
SolventReported Solubility of Cyanidin-3-O-glucosideReference
Dimethyl Sulfoxide (DMSO)Approximately 5 mg/mL
97 mg/mL (200.06 mM)
Phosphate-Buffered Saline (PBS, pH 7.2)Approximately 1 mg/mL
Water0.6 mg/mL (Highly hydrophilic)
Dimethylformamide (DMF)Approximately 0.1 mg/mL
EthanolInsoluble

Note: The solubility of this compound may differ from Cyanidin-3-O-glucoside due to the presence of a sambubioside sugar moiety instead of a single glucose molecule.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell-based assays?

A1: For cell-based assays, DMSO is a highly recommended solvent for preparing concentrated stock solutions due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media. However, it is crucial to ensure the final DMSO concentration in your assay is non-toxic to the cells, typically below 0.1%. While this compound is water-soluble, preparing high-concentration stock solutions in aqueous buffers can be challenging, and these solutions are often less stable.

Q2: My this compound solution changes color. Is this normal?

A2: Yes, this is a normal characteristic of anthocyanins. The color of this compound is highly sensitive to pH. In acidic conditions (pH < 3), it typically appears red due to the predominance of the flavylium cation. As the pH increases towards neutral, it can become colorless (hemiketal form) and at alkaline pH, it may turn purple or blue (quinonoidal base forms).

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability. It is also advisable to protect the solutions from light by using amber vials or wrapping the container in foil. For aqueous solutions, it is best to prepare them fresh and not to store them for more than 24 hours.

Q4: I observe a precipitate in my cell culture plate after adding the this compound solution. What should I do?

A4: This is likely due to the compound precipitating out of the aqueous culture medium. To address this, you can try the following:

  • Ensure thorough mixing: When adding the stock solution to the medium, pipette up and down gently or swirl the plate to ensure rapid and uniform distribution.

  • Use a lower final concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.

  • Prepare fresh dilutions: Always prepare the final dilution in the culture medium immediately before adding it to the cells.

Q5: Can I sonicate the solution to improve solubility?

A5: Gentle sonication in a water bath can be used to aid in the dissolution of this compound. However, prolonged or high-energy sonication should be avoided as it can potentially lead to the degradation of the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: The molecular weight of this compound chloride is approximately 616.95 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 616.95 g/mol * 1 mL = 0.0061695 g = 6.17 mg

  • Weigh the compound: Carefully weigh out approximately 6.17 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube gently until the compound is completely dissolved. If necessary, you can warm the solution briefly in a 37°C water bath.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol for Treating Cells with this compound

Procedure:

  • Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on your desired final concentration, you may need to prepare one or more intermediate dilutions of the stock solution in sterile DMSO or cell culture medium.

  • Prepare the final working solution: Dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Mix thoroughly: Immediately after adding the compound to the medium, mix well by gentle pipetting.

  • Treat the cells: Remove the existing medium from your cell culture plate and replace it with the medium containing the desired concentration of this compound.

  • Incubate: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMSO for stock solution) start->check_solvent change_solvent Switch to a recommended solvent like DMSO or acidified ethanol. check_solvent->change_solvent No check_ph Is the pH optimal for stability and solubility? check_solvent->check_ph Yes change_solvent->check_ph acidify Consider preparing stock in a slightly acidified solvent. check_ph->acidify No check_temp Is temperature being used appropriately to aid dissolution? check_ph->check_temp Yes acidify->check_temp gentle_warming Apply gentle warming (37°C) and/or brief sonication. check_temp->gentle_warming No check_precipitation Is precipitation occurring upon dilution in culture medium? check_temp->check_precipitation Yes gentle_warming->check_precipitation improve_dilution Ensure rapid and thorough mixing. Prepare fresh dilutions just before use. check_precipitation->improve_dilution Yes end_success Solubility Issue Resolved check_precipitation->end_success No improve_dilution->end_success end_reassess Re-evaluate experimental parameters improve_dilution->end_reassess

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

SignalingPathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway C3S This compound IKK IKK C3S->IKK inhibits TAK1 TAK1 C3S->TAK1 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits nucleus_nfkb NF-κB (in Nucleus) NFkB->nucleus_nfkb translocates inflammatory_genes Inflammatory Gene Expression nucleus_nfkb->inflammatory_genes activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 proinflammatory_cytokines Pro-inflammatory Cytokines AP1->proinflammatory_cytokines

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Technical Support Center: Co-pigmentation Effects on Cyanidin 3-Sambubioside Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the co-pigmentation effects on the stability of Cyanidin 3-sambubioside.

Frequently Asked Questions (FAQs)

Q1: What is co-pigmentation and how does it enhance the stability of this compound?

A1: Co-pigmentation is a phenomenon where colorless or weakly colored compounds, known as co-pigments, form non-covalent complexes with pigments like this compound. This interaction enhances the color intensity and stability of the anthocyanin.[1][2][3][4] The primary mechanisms involve:

  • π-π stacking: The aromatic rings of the co-pigment and the anthocyanin stack on top of each other, shielding the anthocyanin from degradation.

  • Hydrogen bonding: Formation of hydrogen bonds between the hydroxyl groups of the anthocyanin and the co-pigment provides additional stability.

  • Hydrophobic interactions: These forces also contribute to the formation and stability of the co-pigment complex.

This complex formation protects the flavylium cation of the anthocyanin from hydration, which would otherwise lead to a colorless and less stable form.[1]

Q2: What types of compounds can act as co-pigments for this compound?

A2: A wide range of compounds can act as co-pigments, including:

  • Phenolic acids: Such as ferulic acid, caffeic acid, and chlorogenic acid.

  • Flavonoids: Including catechins, quercetin, and rutin.

  • Amino acids and other organic acids.

The effectiveness of a co-pigment is influenced by its chemical structure, concentration, and the pH of the medium.

Q3: How does pH affect the co-pigmentation and stability of this compound?

A3: The stability of this compound and the effectiveness of co-pigmentation are highly pH-dependent. Anthocyanins are most stable in acidic conditions (pH < 3), where the red flavylium cation form predominates. As the pH increases, the anthocyanin structure changes to less stable forms, leading to color loss. Co-pigmentation is also most effective at acidic pH values, as it stabilizes the flavylium cation.

Q4: What is the impact of temperature on the stability of co-pigmented this compound?

A4: Temperature is a critical factor affecting the stability of anthocyanins. High temperatures can accelerate the degradation of this compound, even in the presence of co-pigments. The co-pigmentation complex is held together by weak non-covalent bonds, which can be disrupted by increased thermal energy. Therefore, for optimal stability, it is recommended to store solutions at low temperatures.

Data Presentation

The following tables summarize quantitative data on the effects of various co-pigments on the stability of cyanidin-based anthocyanins. Note: Much of the detailed kinetic data available is for Cyanidin 3-glucoside, a structurally similar anthocyanin, which serves as a reliable proxy for understanding the behavior of this compound.

Table 1: Effect of Co-pigments on the Half-life (t½) of Cyanidin 3-glucoside at 95°C and pH 3.2

Co-pigmentMolar Ratio (Anthocyanin:Co-pigment)Half-life (t½) in hours
Control (None)-2.0
Ferulic Acid1:1009.44
Caffeic Acid1:100Not specified
Gallic Acid1:100Not specified

Data adapted from studies on cyanidin-based anthocyanins.

Table 2: Thermodynamic Parameters for the Co-pigmentation of Cyanidin 3-glucoside with Various Co-pigments at a 1:100 Molar Ratio and pH 3

Co-pigmentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/K/mol)
(+)-Catechin-6.92-38.7-108.0
Ferulic AcidNot specifiedNot specifiedNot specified

Data from Kanha et al. (2019) demonstrating the spontaneity of the co-pigmentation reaction.

Experimental Protocols

1. Determination of Total Monomeric Anthocyanin Content (pH Differential Method)

This method is based on the structural transformation of the anthocyanin chromophore with a change in pH, which is measured spectrophotometrically.

  • Materials:

    • This compound sample

    • Potassium chloride buffer (0.025 M, pH 1.0)

    • Sodium acetate buffer (0.4 M, pH 4.5)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare two dilutions of the anthocyanin sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

    • Let the solutions stand for 15-30 minutes to allow for equilibration.

    • Measure the absorbance of both solutions at the wavelength of maximum absorption (λvis-max) for this compound (typically around 510-520 nm) and at 700 nm (to correct for haze).

    • Calculate the absorbance difference (A) for the sample: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.

    • Calculate the monomeric anthocyanin concentration (mg/L) using the formula: Monomeric anthocyanin pigment (mg/L) = (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight of this compound (617 g/mol ), DF is the dilution factor, ε is the molar absorptivity of this compound, and l is the pathlength in cm.

2. Evaluation of Co-pigmentation Effects and Stability

  • Materials:

    • Purified this compound

    • Selected co-pigment (e.g., ferulic acid, chlorogenic acid, catechin, rutin)

    • Buffer solution at the desired pH (e.g., pH 3.5)

    • UV-Vis Spectrophotometer

    • HPLC system with a DAD detector

  • Procedure:

    • Prepare a stock solution of this compound and the co-pigment in the chosen buffer.

    • Mix the anthocyanin and co-pigment solutions at various molar ratios (e.g., 1:1, 1:10, 1:50, 1:100). Prepare a control solution with only the anthocyanin.

    • Spectrophotometric Analysis:

      • Immediately after mixing, measure the absorbance spectrum of each solution to determine the hyperchromic (increase in absorbance) and bathochromic (shift to a longer wavelength) effects.

    • Stability Study:

      • Store the solutions under controlled conditions (e.g., specific temperature and light exposure).

      • At regular time intervals, measure the total monomeric anthocyanin content using the pH differential method or quantify the remaining this compound using HPLC.

      • Plot the concentration of the anthocyanin versus time to determine the degradation kinetics and calculate the half-life (t½).

Mandatory Visualization

CoPigmentationMechanism Anthocyanin This compound (Flavylium Cation, Red) Complex Stable Co-pigmentation Complex Anthocyanin->Complex π-π Stacking & Hydrogen Bonding Hydration Hydration (Water Attack) Anthocyanin->Hydration + H2O CoPigment Co-pigment (e.g., Phenolic Acid) CoPigment->Complex π-π Stacking & Hydrogen Bonding Degradation Degradation (Colorless Forms) Hydration->Degradation

Caption: Mechanism of Co-pigmentation and Anthocyanin Stabilization.

ExperimentalWorkflow Start Start: Prepare Anthocyanin and Co-pigment Solutions Mix Mix Solutions at Various Molar Ratios Start->Mix Spectro Spectrophotometric Analysis (Hyperchromic & Bathochromic Shifts) Mix->Spectro Store Store Under Controlled Conditions (T, pH, Light) Mix->Store Monitor Monitor Degradation Over Time (HPLC/Spectrophotometry) Store->Monitor Analyze Analyze Data: Degradation Kinetics & Half-life Monitor->Analyze

Caption: Experimental Workflow for Co-pigmentation Stability Analysis.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent color or absorbance readings - pH fluctuations in the buffer.- Inaccurate dilutions.- Presence of interfering compounds.- Always verify the pH of your buffers before use.- Use calibrated pipettes for accurate dilutions.- Ensure your anthocyanin and co-pigment samples are of high purity.
Rapid degradation of anthocyanin even with co-pigment - High storage temperature.- Exposure to light.- Presence of oxygen.- Unsuitable pH.- Store samples at low temperatures (e.g., 4°C) in the dark.- Degas solutions to remove dissolved oxygen.- Ensure the pH is in the optimal range for anthocyanin stability (typically pH < 3.5).
Precipitation in the sample solution - High concentration of co-pigment or anthocyanin.- Low solubility of the co-pigment in the buffer.- Work with lower concentrations or adjust the molar ratios.- Consider using a co-solvent if the co-pigment has low aqueous solubility, but be aware that organic solvents can weaken co-pigmentation.
Difficulty in quantifying anthocyanin using HPLC - Poor peak resolution.- Co-elution with other compounds.- Anthocyanin degradation during the run.- Optimize the mobile phase gradient and column temperature.- Use a guard column to protect the analytical column.- Ensure the mobile phase is sufficiently acidic to maintain the flavylium cation form.

References

Technical Support Center: Accurate Quantification of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Cyanidin 3-sambubioside in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly found?

This compound is a type of anthocyanin, a natural water-soluble pigment responsible for the red, purple, and blue colors in many plants.[1] It is composed of a cyanidin aglycone linked to a sambubiose sugar molecule (a disaccharide of xylose and glucose).[2] This compound is commonly found in various fruits and flowers, including elderberries (Sambucus nigra), black raspberries, and hibiscus (Hibiscus sabdariffa) calyces.[1][3] Acylated forms of this compound-5-glucosides have also been identified in flowers like Matthiola incana and Lobularia maritima.[4]

Q2: Which analytical techniques are considered the gold standard for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is a widely used and robust method for anthocyanin quantification. For higher sensitivity and specificity, especially in highly complex matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS offers excellent selectivity through Multiple Reaction Monitoring (MRM), minimizing interference from other compounds.

Q3: How should I prepare my sample for accurate analysis?

Proper sample preparation is critical to avoid degradation and ensure accurate quantification. The process generally involves extraction followed by purification.

  • Extraction : Anthocyanins are moderately polar and should be extracted with polar solvents. Commonly used solvents are mixtures of methanol or ethanol with water (e.g., 70-80% methanol/ethanol in water), acidified with a small amount of organic acid like formic or acetic acid. Acidification helps to maintain the more stable flavylium cation form of the anthocyanin. For acylated anthocyanins, which are sensitive to mineral acids, organic acids are essential to prevent degradation. Techniques like ultrasound-assisted extraction (UAE) can improve extraction efficiency.

  • Purification : Crude extracts often contain interfering substances like sugars, proteins, and chlorophyll. Solid-Phase Extraction (SPE) is a common and effective method for cleaning up the sample and concentrating the anthocyanins. C18 or Amberlite XAD-7HP resins are frequently used for this purpose.

Q4: What are the most critical factors affecting the stability of this compound during experiments?

This compound, like other anthocyanins, is sensitive to several factors that can cause degradation:

  • pH : Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist primarily in the red flavylium cation form. At neutral or alkaline pH, they can convert to colorless or bluish forms and are more prone to degradation.

  • Temperature : Elevated temperatures accelerate the degradation of anthocyanins. It is recommended to perform extractions at low temperatures and store samples at or below -20°C.

  • Light and Oxygen : Exposure to light and oxygen can lead to oxidative degradation. Samples should be protected from light and processed promptly to minimize exposure to air.

Q5: Do I need a certified reference standard for quantification?

Yes, for accurate absolute quantification, a certified reference standard of this compound is essential. This allows for the creation of a calibration curve to correlate the analytical signal (e.g., peak area from HPLC) with the concentration. If a specific standard is unavailable, quantification can be expressed as equivalents of a more common anthocyanin, like cyanidin-3-O-glucoside, but this will be a relative quantification.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction and SPE Cleanup

This protocol is a general guideline for extracting and purifying this compound from plant material.

  • Sample Homogenization : If the sample is solid (e.g., fruit, flowers), freeze-dry it and grind it into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of acidified methanol (methanol:water:formic acid, 70:28:2, v/v/v).

    • Sonicate the mixture in an ultrasonic water bath for 20-30 minutes at room temperature, protecting it from light.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction on the remaining pellet with another 10 mL of the solvent to ensure complete recovery.

    • Combine the supernatants.

  • Solvent Evaporation : Reduce the volume of the combined extracts using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other highly polar impurities.

    • Elute the anthocyanins with 5 mL of acidified methanol.

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.

Protocol 2: Quantification by HPLC-UV/Vis
  • Instrumentation : An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or Photodiode Array (PDA) detector.

  • Mobile Phase :

    • Solvent A: 5-10% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution : A typical gradient might be: 5-30% B over 30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific sample matrix.

  • Flow Rate : 0.8 - 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : Monitor at the maximum absorbance wavelength for this compound, which is typically around 520 nm.

  • Quantification : Prepare a calibration curve using a certified standard of this compound at several concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification by LC-MS/MS
  • Instrumentation : A UHPLC or HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to the HPLC-UV/Vis method, but often with shorter columns and faster gradients for higher throughput. A common mobile phase is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry :

    • Ionization Mode : Positive ESI mode is typically used for anthocyanins.

    • MRM Transitions : The specific mass transitions for this compound must be determined by infusing the standard. The precursor ion ([M]+) for this compound is m/z 581.15. A common product ion is the cyanidin aglycone at m/z 287.05. Therefore, the primary MRM transition would be 581.1 -> 287.0.

  • Quantification : An internal standard should be used to account for matrix effects and variations in instrument response. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound can also be used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of cyanidins using LC-MS/MS, providing an indication of the expected performance of the method.

Table 1: LC-MS/MS Method Performance for Cyanidin Glycosides in Plasma

ParameterThis compound (C3SAM)Cyanidin 3-glucoside (C3G)Cyanidin 3-rutinoside (C3R)
Linearity Range (ng/mL)5.0 - 10000.2 - 10000.2 - 1000
Regression Coefficient (r²)> 0.994> 0.997> 0.997
Within-run CV (%)7.1 - 10.8Not ReportedNot Reported
Between-run CV (%)1.8 - 7.7Not ReportedNot Reported
Accuracy (%)88.6 - 113.0Not ReportedNot Reported

Table 2: General Performance of Chromatographic Methods for Anthocyanin Quantification

ParameterTypical Range (µg/mL)
Linearity Range0.01 - 800
Limit of Detection (LOD)0.01 - 3.7
Limit of Quantification (LOQ)0.03 - 8.5

Troubleshooting Guide

Table 3: Common Issues in this compound Quantification

ProblemProbable Cause(s)Recommended Solution(s)
No peak or very low peak intensity 1. Analyte degradation due to improper pH, high temperature, or light exposure. 2. Inefficient extraction. 3. Instrument sensitivity issue.1. Ensure all solutions are acidified (pH < 3), work at low temperatures, and protect samples from light. 2. Re-evaluate extraction solvent and method. Consider re-extracting the sample pellet. 3. Check instrument parameters, clean the ion source (for MS), and verify detector function.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination.1. Dilute the sample. 2. Reconstitute the final extract in the initial mobile phase. 3. Wash the column with a strong solvent or replace it if necessary.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Unstable column temperature. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure the pump is working correctly. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump.
High background noise in chromatogram 1. Contaminated mobile phase or sample. 2. Detector issue (e.g., aging lamp in UV detector). 3. Incomplete sample cleanup (matrix effects).1. Use high-purity solvents and filter all solutions. 2. Perform detector maintenance as per the manufacturer's instructions. 3. Improve the SPE cleanup step or use a more selective detector like MS/MS.
Low recovery after SPE 1. Improper cartridge conditioning. 2. Sample loaded in a solvent that is too strong. 3. Inappropriate wash or elution solvent.1. Ensure the cartridge is properly conditioned first with methanol and then with acidified water. 2. Ensure the sample is in a mostly aqueous solution before loading. 3. Optimize the wash (to remove interferences without eluting the analyte) and elution (to ensure complete recovery) solvent strengths.

Visualizations

experimental_workflow cluster_prep Sample Preparation Sample Complex Mixture (e.g., Plant Material) Homogenize Grinding / Homogenization Sample->Homogenize Extract Solvent Extraction (Acidified Methanol/Ethanol) Homogenize->Extract Cleanup Purification (Solid-Phase Extraction) Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate Inject LC Injection Concentrate->Inject Separate HPLC / UHPLC Separation (C18 Column) Inject->Separate Detect Detection (UV/Vis or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Concentration Calculation Integrate->Quantify Calibrate Calibration Curve (Using Certified Standard) Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Problem with Peak? no_peak No / Low Peak start->no_peak Yes bad_shape Poor Peak Shape start->bad_shape Yes rt_shift Retention Time Shift start->rt_shift Yes check_degradation Check Sample Stability (pH, Temp, Light) no_peak->check_degradation check_overload Dilute Sample bad_shape->check_overload check_mobile_phase Check Pump & Mobile Phase rt_shift->check_mobile_phase check_extraction Review Extraction Protocol check_degradation->check_extraction OK check_instrument Check Instrument Sensitivity check_extraction->check_instrument OK check_solvent Match Sample/Mobile Phase check_overload->check_solvent No Overload check_column Wash/Replace Column check_solvent->check_column Solvent OK check_temp Verify Column Temperature check_mobile_phase->check_temp OK

Caption: Troubleshooting logic for common HPLC issues.

References

Light sensitivity and storage conditions for Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of Cyanidin 3-sambubioside.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term storage exceeding a few days, it is recommended to keep this compound in a powdered form, protected from light, at temperatures below -5°C.

Q2: How should I store solutions of this compound for short-term use?

For short-term storage, solutions should be kept at 2-8°C and protected from light. It is advisable to prepare fresh solutions for optimal results, as the compound is susceptible to degradation in solution.

Q3: What are the main factors that can cause the degradation of this compound?

The stability of this compound, like other anthocyanins, is influenced by several factors including light, temperature, pH, oxygen, and the presence of enzymes.[1] Exposure to light and elevated temperatures are particularly detrimental.

Q4: Is this compound sensitive to pH?

Yes, this compound is highly sensitive to pH. Anthocyanins are most stable in acidic conditions (typically pH 1-3) and their color and stability change significantly as the pH increases.

Q5: What are the visible signs of this compound degradation?

Degradation is often observable as a color change, typically a fading of the characteristic red/purple color. At neutral or alkaline pH, the solution may become colorless or shift towards a bluish or yellowish hue before degrading completely.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected color change or loss of color in the sample. pH shift: The pH of your solution may have changed, moving towards neutral or alkaline conditions where the compound is less stable.Measure and adjust the pH of your solution to the acidic range (pH 1-3) using appropriate buffers.
Light exposure: The sample may have been exposed to ambient or UV light for an extended period.Protect your samples from light by using amber vials or covering them with aluminum foil. Work in a dimly lit environment when possible.
High temperature: The sample may have been exposed to temperatures above 40°C.Maintain samples at the recommended storage temperature (2-8°C for solutions, <-5°C for powder). Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Compound degradation: The stock solution may have degraded over time.Prepare fresh stock solutions of this compound for each experiment, especially for sensitive assays.
Solvent effects: The choice of solvent can impact stability.Use solvents that are free of oxidizing agents and metal ions. For aqueous solutions, use purified, deoxygenated water and consider adding a chelating agent like EDTA to sequester metal ions.
Precipitation in the solution. Low solubility: The concentration of this compound may exceed its solubility in the chosen solvent.Gently warm the solution or use sonication to aid dissolution. Ensure the solvent is appropriate for the desired concentration.
Degradation products: The precipitate could be insoluble degradation products.If degradation is suspected, the solution should be discarded and a fresh one prepared.

Quantitative Data on Stability

The stability of this compound is significantly affected by temperature. The following table summarizes the thermal degradation kinetics of this compound at different temperatures.

Table 1: Thermal Degradation Kinetics of this compound

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (days)
41.1 x 10⁻⁷73
254.9 x 10⁻⁷16
378.4 x 10⁻⁷9.5

Data is for the degradation of this compound in an aqueous extract and follows first-order kinetics.

Experimental Protocols

Protocol for Assessing Thermal Stability

This protocol outlines a method to determine the thermal stability of this compound in a solution.

1. Materials:

  • This compound
  • Acidified aqueous buffer (e.g., citrate-phosphate buffer, pH 3.0)
  • UV-Vis spectrophotometer
  • Water baths or incubators set to desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
  • Amber glass vials

2. Procedure:

  • Prepare a stock solution of this compound in the acidified buffer to a known concentration (e.g., 50 µM).
  • Aliquot the solution into several amber glass vials, ensuring each vial is tightly sealed to prevent evaporation.
  • Place the vials in the pre-heated water baths or incubators.
  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature setting.
  • Immediately cool the vial to room temperature.
  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound (around 520 nm) using the UV-Vis spectrophotometer.
  • Calculate the percentage of degradation over time for each temperature.
  • The degradation kinetics can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time.

Protocol for Assessing Light Stability (Photodegradation)

This protocol provides a method to evaluate the stability of this compound upon exposure to light.

1. Materials:

  • This compound
  • Acidified aqueous buffer (e.g., citrate-phosphate buffer, pH 3.0)
  • UV-Vis spectrophotometer
  • A controlled light source (e.g., a xenon lamp with a filter to simulate sunlight, or a specific wavelength UV lamp)
  • Amber glass vials (for control samples)
  • Clear glass vials
  • Light meter (optional, to measure light intensity)

2. Procedure:

  • Prepare a stock solution of this compound in the acidified buffer to a known concentration (e.g., 50 µM).
  • Aliquot the solution into clear and amber glass vials. The amber vials will serve as the dark control.
  • Place the vials under the light source at a fixed distance. If possible, measure and record the light intensity.
  • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), take a sample from a clear vial and a control vial.
  • Measure the absorbance of the solutions at the λmax (around 520 nm).
  • Calculate the percentage of degradation due to light exposure by comparing the absorbance of the light-exposed sample to the dark control at each time point.
  • Determine the photodegradation kinetics by plotting the change in concentration (or absorbance) versus time.

Stability Factors and Degradation Pathway

C3S This compound (Stable) Degradation Degradation Products (Colorless/Brown) C3S->Degradation Degradation Light Light (UV and Visible) Light->Degradation Temp High Temperature (>40°C) Temp->Degradation pH High pH (Neutral/Alkaline) pH->Degradation Oxygen Oxygen Oxygen->Degradation Enzymes Enzymes (e.g., PPO) Enzymes->Degradation

Caption: Factors influencing the stability of this compound.

References

Identifying and characterizing degradation products of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Cyanidin 3-sambubioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. It is a glycoside of cyanidin, with a sambubiose sugar moiety attached. The stability of this compound is crucial for its application in food, pharmaceuticals, and as a natural colorant, as degradation can lead to a loss of color and potential biological activity.

Q2: What are the primary factors that cause the degradation of this compound?

The degradation of this compound is influenced by several factors, including:

  • pH: Stability is highly pH-dependent. It is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases, it undergoes structural transformations to colorless or less stable forms.

  • Temperature: Elevated temperatures accelerate the degradation process through hydrolysis and/or hydrogenation, particularly at temperatures above 40°C.[1]

  • Light: Exposure to light, especially UV light, can induce degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Presence of other compounds: Compounds such as ascorbic acid (Vitamin C) and certain enzymes can accelerate the degradation of anthocyanins.

Q3: What are the major degradation products of this compound?

The degradation of this compound typically proceeds through the hydrolysis of the glycosidic bond, releasing the aglycone, cyanidin . Further degradation of the cyanidin aglycone can occur, leading to the formation of smaller phenolic compounds. Common degradation products identified from cyanidin and its glycosides include:

  • Protocatechuic acid [2][3][4]

  • Phloroglucinaldehyde [3]

  • 2,4-dihydroxybenzoic acid

  • 2,4,6-trihydroxybenzoic acid

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Issues

Q: I am observing peak splitting for my this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?

A: Peak splitting in HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Injection Solvent: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause peak distortion.

    • Solution: Dissolve and inject your sample in the initial mobile phase or a slightly weaker solvent.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or splitting.

    • Solution: Dilute your sample and inject a smaller amount.

  • Column Contamination or Void: A blocked frit, contamination at the head of the column, or a void in the packing material can disrupt the sample band.

    • Solution: First, try back-flushing the column with a strong solvent. If the problem persists, you may need to replace the column frit or the entire column.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in multiple ionic forms, leading to peak splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.

  • Co-elution: The split peak may actually be two different, closely eluting compounds.

    • Solution: Try adjusting the gradient, mobile phase composition, or temperature to improve separation.

Mass Spectrometry (MS) Analysis Issues

Q: I am getting a low signal or no signal for my degradation products in the LC-MS/MS analysis. What are the possible reasons?

A: Low or no signal in LC-MS/MS can be due to a variety of factors related to both the chromatography and the mass spectrometer settings.

  • Ionization Suppression: The sample matrix can interfere with the ionization of your target analytes in the MS source.

    • Solution: Improve your sample preparation to remove interfering compounds. Consider using solid-phase extraction (SPE) for cleaner samples. Diluting the sample can also sometimes help.

  • Incorrect MS Parameters: The settings for the ion source (e.g., capillary voltage, gas temperature, nebulizer pressure) and the specific transitions for your analytes (for MRM mode) might not be optimal.

    • Solution: Optimize the MS parameters by infusing a standard solution of your target degradation products (e.g., protocatechuic acid) directly into the mass spectrometer.

  • Analyte Instability: The degradation products might be unstable in the analytical workflow.

    • Solution: Ensure your mobile phase is acidified (e.g., with 0.1% formic acid) to maintain the stability of phenolic compounds. Minimize the time between sample preparation and analysis.

  • Low Concentration: The concentration of the degradation products in your sample might be below the limit of detection of your instrument.

    • Solution: Try to concentrate your sample before injection or use a more sensitive mass spectrometer if available.

Quantitative Data

Table 1: Stability of Cyanidin-3-O-glucoside and Cyanidin at 25°C over 8 hours.

pH% Cyanidin-3-O-glucoside Remaining% Cyanidin Remaining
2.099%27%
4.0--
7.0Lower stability than cyanidinHigher stability than Cy3Glc
9.0-~17%

Data adapted from Rakić et al. (2014).

Table 2: Degradation Kinetics of Cyanidin Glycosides at 80°C.

CompoundHalf-life (t½) in minutes
Cyanidin-3-glucosylrutinoside32.10
Cyanidin-3-rutinoside45.69

Data adapted from a study on sour cherry paste.

Note: The sambubiose sugar moiety in this compound may influence its stability compared to the glucoside or rutinoside forms. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound and its Degradation Products

This protocol outlines a general method for the separation and quantification of this compound and its primary degradation products.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.5% Formic acid in water.

    • Mobile Phase B: 0.5% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-30 min: 5% to 20% B

      • 30-40 min: 20% to 50% B

      • 40-45 min: 50% to 5% B

      • 45-50 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Detection:

    • Monitor at 520 nm for this compound and cyanidin.

    • Monitor at 280 nm for phenolic acid degradation products like protocatechuic acid.

  • Quantification:

    • Prepare calibration curves for this compound and available degradation product standards (e.g., protocatechuic acid) at a range of concentrations.

    • Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.

Protocol 2: LC-MS/MS Identification of Degradation Products

This protocol provides a framework for the identification of unknown degradation products using LC-MS/MS.

  • Sample Preparation and LC Conditions:

    • Follow the sample preparation and HPLC conditions as described in Protocol 1.

  • Mass Spectrometry System:

    • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • MS Parameters (Example):

    • Ionization Mode: Positive ESI for this compound and cyanidin; Negative ESI may be more sensitive for phenolic acids.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

    • Nebulizer Gas (Nitrogen) Flow: Adjust for optimal spray.

  • Data Acquisition:

    • Full Scan Mode: Acquire full scan mass spectra to identify the molecular ions of potential degradation products. For this compound, the expected [M]+ is m/z 581.15. For cyanidin, it is m/z 287.05. For protocatechuic acid, the [M-H]- is m/z 153.02.

    • Product Ion Scan (MS/MS) Mode: Fragment the molecular ions of interest to obtain characteristic fragmentation patterns for structural elucidation. A common fragment for cyanidin glycosides is the cyanidin aglycone at m/z 287.

Visualizations

degradation_pathway C3S This compound Cyanidin Cyanidin (Aglycone) C3S->Cyanidin Hydrolysis (pH, Temp) PCA Protocatechuic Acid Cyanidin->PCA Fission PGA Phloroglucinaldehyde Cyanidin->PGA Fission Other Other Degradation Products Cyanidin->Other Further Degradation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Degraded Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-DAD Analysis (Quantification) Filter->HPLC LCMS LC-MS/MS Analysis (Identification) Filter->LCMS Quant Quantification of Known Compounds HPLC->Quant Ident Identification of Unknowns LCMS->Ident

Caption: Experimental workflow for degradation analysis.

References

Technical Support Center: Optimizing Cyanidin 3-sambubioside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Cyanidin 3-sambubioside.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent is critical and follows the "like dissolves like" principle. Since anthocyanins like this compound are polar compounds, polar solvents are most effective.[1][2][3] Commonly used solvents include methanol, ethanol, acetone, and water.[1][2] Acidified solvents, typically with organic acids like formic or acetic acid, are often used to maintain the stable red flavylium cation form of the anthocyanin. Methanol is frequently cited as an excellent solvent for phenol extraction due to its high efficiency. However, aqueous ethanol solutions are also highly effective and are considered a greener alternative.

Q2: My extraction yield is consistently low. What are the potential causes and solutions?

A2: Low extraction yields can stem from several factors:

  • Improper Solvent Choice: Ensure you are using a polar solvent, preferably acidified. The optimal solvent can be matrix-dependent; for instance, 50% methanol might be ideal for grape pomace, while 20% ethanol with 1% acetic acid is better for Java plum skin.

  • Suboptimal Temperature: High temperatures can lead to the degradation of this compound. Lower temperatures, around 20-50°C, are often recommended to prevent degradation while still being effective.

  • Incorrect pH: The stability of this compound is highly pH-dependent. An acidic environment (pH 3.0-5.0) is generally optimal for both stability and the activity of any enzymes used in extraction.

  • Insufficient Extraction Time or Agitation: Ensure the solvent has adequate time to penetrate the plant matrix. Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency by disrupting cell structures.

  • Solid-to-Liquid Ratio: A very high solid-to-liquid ratio can lead to solvent saturation, preventing further extraction. Ratios higher than 100 g/L may decrease extraction efficiency.

Q3: The color of my extract is degrading. What is causing this and how can I prevent it?

A3: Color degradation indicates the breakdown of the anthocyanin structure. This can be caused by:

  • High pH: this compound is most stable and vibrant in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, it can convert to colorless or purplish forms, leading to color loss.

  • Elevated Temperatures: Heat accelerates the degradation of anthocyanins. It is advisable to conduct extractions at moderate temperatures and store extracts at low temperatures (e.g., 4°C).

  • Presence of Oxygen and Light: Exposure to oxygen and light can also contribute to degradation. Storing extracts in dark, airtight containers can help preserve their color and stability.

  • Enzymatic Activity: Endogenous enzymes in the plant material can degrade anthocyanins. Pre-treatment of the sample, such as blanching, can deactivate these enzymes.

Q4: How do I remove unwanted compounds like sugars and lipids from my extract?

A4: Purification of the crude extract is often necessary.

  • For Lipids: If your sample has a high fat content, a pre-extraction step with non-polar solvents like n-hexane or petroleum ether can be used to remove these fat-soluble components.

  • For Sugars and Other Polar Impurities: Solid-phase extraction (SPE) is a common and effective method for purifying anthocyanins from sugars, organic acids, and other polar compounds. The extract is passed through a C18 cartridge, which retains the anthocyanins while allowing more polar impurities to be washed away. The anthocyanins are then eluted with an appropriate solvent like acidified methanol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Inefficient solvent, non-acidified solvent, high temperature, incorrect solid-to-liquid ratio.Use acidified polar solvents (e.g., 70% ethanol with 0.1% HCl). Optimize temperature (20-50°C). Adjust the solid-to-liquid ratio to avoid saturation (e.g., 1:20 w/v). Consider using advanced techniques like UAE or MAE.
Color Degradation pH is too high, exposure to high temperature, light, or oxygen.Maintain an acidic pH (below 3.0 for maximum stability). Store extracts at low temperatures (4°C) in the dark. Use airtight containers.
Co-extraction of Impurities Presence of sugars, lipids, or other flavonoids in the plant matrix.For lipids, pre-extract with a non-polar solvent (e.g., hexane). For polar impurities, use solid-phase extraction (SPE) with a C18 cartridge for purification.
Inconsistent Results Variation in plant material, inconsistent extraction parameters.Use plant material from a consistent source and at a similar stage of maturity. Standardize all extraction parameters: solvent composition, temperature, time, and solid-to-liquid ratio.

Data Summary Tables

Table 1: Comparison of Common Solvent Systems for Anthocyanin Extraction

Solvent SystemTypical ConcentrationAdvantagesDisadvantages
Acidified Methanol80-95% Methanol with 0.1-1% HCl or Formic AcidHigh extraction efficiency for phenols.Toxic, requires careful handling and removal. Mineral acids can cause hydrolysis of acylated anthocyanins.
Acidified Ethanol50-95% Ethanol with 0.1-1% Acetic or Citric AcidGenerally Regarded as Safe (GRAS), effective, less toxic than methanol.Can be slightly less efficient than methanol in some cases.
Acidified WaterWater with organic acids (e.g., Citric Acid)Environmentally friendly, low cost.Lower efficiency for less polar anthocyanins, risk of microbial growth.
Acetone60-80% Aqueous AcetoneEffective for a range of polarities.Volatile, flammable, can interfere with some downstream analyses.

Table 2: Influence of pH and Temperature on this compound Stability

ParameterOptimal RangeEffects Outside Optimal Range
pH 3.0 - 5.0 (for extraction) < 3.0 (for stability)> 5.0: Rapid degradation, conversion to colorless hemiketal and purple quinonoidal base forms, leading to color loss.
Temperature 20°C - 50°C> 50°C: Increased rate of degradation. Formations of the quinonoid base and hemiketal are favored at higher temperatures.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (CSE)

  • Sample Preparation: Grind the dried plant material into a fine powder (e.g., ~20 mesh).

  • Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol acidified with 0.5% citric acid.

  • Maceration: Mix the powdered plant material with the solvent at a solid-to-liquid ratio of 1:20 (w/v).

  • Extraction: Stir the mixture continuously for 1-2 hours at a controlled temperature (e.g., 40°C).

  • Filtration: Separate the solid residue from the extract by vacuum filtration.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the final extract at 4°C in a dark, airtight container.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample and Solvent Preparation: Prepare the sample and solvent as described in the CSE protocol.

  • Extraction: Place the mixture in an ultrasonic water bath.

  • Sonication: Apply ultrasound at a frequency of 30-40 kHz for a shorter duration, typically 20-30 minutes, at a controlled temperature (e.g., 30°C).

  • Filtration and Concentration: Follow steps 5-7 from the CSE protocol. UAE generally provides a higher yield in a shorter time compared to CSE.

Visualizations

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_purification 4. Purification (Optional) PlantMaterial Plant Material Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (CSE, UAE, MAE) Grinding->Extraction Solvent Acidified Polar Solvent (e.g., 70% Ethanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (<40°C) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (C18 Cartridge) CrudeExtract->SPE PurifiedExtract Purified Cyanidin 3-sambubioside SPE->PurifiedExtract SolventSelection Start Start: Select Solvent IsGreenerSolventNeeded Is a 'Green' Solvent a Priority? Start->IsGreenerSolventNeeded IsMaxYieldCritical Is Maximizing Yield the Top Priority? IsGreenerSolventNeeded->IsMaxYieldCritical No UseEthanol Use Acidified Ethanol or Water IsGreenerSolventNeeded->UseEthanol Yes UseMethanol Use Acidified Methanol IsMaxYieldCritical->UseMethanol Yes ConsiderAcetone Consider Acidified Aqueous Acetone IsMaxYieldCritical->ConsiderAcetone No End End: Solvent Selected UseEthanol->End UseMethanol->End ConsiderAcetone->End pH_Effect pH_Scale < pH 3.0 | pH 4-6 | > pH 7.0 Flavylium Flavylium Cation Red & Stable pH_Scale->Flavylium Acidic Hemiketal Hemiketal Colorless pH_Scale->Hemiketal Slightly Acidic to Neutral Quinonoidal Quinonoidal Base Purple/Blue pH_Scale->Quinonoidal Alkaline Flavylium->Hemiketal +H₂O Hemiketal->Quinonoidal -H⁺

References

Addressing analytical variability in Cyanidin 3-sambubioside measurements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address analytical variability in the measurement of Cyanidin 3-sambubioside. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound quantification?

Analytical variability can stem from several sources throughout the experimental workflow. Key factors include:

  • Sample Stability: this compound, like other anthocyanins, is sensitive to degradation from factors such as pH, temperature, light, and oxygen.[1][2] Inconsistent handling and storage can lead to significant variations in measured concentrations.

  • Extraction Efficiency: The choice of extraction solvent and method can greatly influence the yield of this compound from the sample matrix. Incomplete or inconsistent extraction is a major source of error.

  • Matrix Effects: Co-extracting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[3][4] This directly impacts the accuracy of quantification.

  • Instrumental Performance: Variability can be introduced by fluctuations in the performance of the liquid chromatography (LC) or mass spectrometry (MS) systems, such as inconsistent injection volumes, fluctuating pump pressures, or detector sensitivity drift.

  • Standard Purity and Handling: The accuracy of quantification is dependent on the purity of the reference standard.[5] Improper storage or handling of the standard can lead to degradation and inaccurate calibration curves.

Q2: My this compound peak is broad or tailing in my HPLC chromatogram. What should I do?

Poor peak shape is often a chromatographic issue. Consider the following troubleshooting steps:

  • Check Mobile Phase pH: Anthocyanins are most stable in their flavylium cation form at low pH (typically < 3). Ensure your mobile phase is sufficiently acidified (e.g., with formic acid, trifluoroacetic acid) to maintain this form and improve peak shape.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent or following the manufacturer's recommended cleaning procedure.

  • Column Degradation: The stationary phase of the column may be degrading, especially under harsh pH conditions. If the problem persists with a clean column and proper mobile phase, consider replacing the column.

  • Mismatched Solvent Strength: Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.

Q3: I am observing a low signal or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?

A weak or absent signal can be due to issues with the analyte, the sample, or the instrument.

  • Analyte Degradation: Confirm that the sample was protected from light and stored at a low temperature (< -15 °C) to prevent degradation. Anthocyanins are unstable at neutral or alkaline pH.

  • Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode, as it forms a protonated molecular ion [M]+. Verify that your mass spectrometer is operating in the correct mode.

  • Mass Spectrometer Parameters: Optimize MS parameters, including spray voltage, gas flows, and collision energy, to ensure efficient ionization and fragmentation.

  • Matrix Suppression: The sample matrix may be suppressing the ionization of your analyte. To test for this, compare the signal response of a standard in solvent versus a standard spiked into a blank matrix extract. If suppression is significant, consider further sample cleanup (e.g., solid-phase extraction) or dilution.

Q4: How can I minimize the degradation of this compound during sample preparation and analysis?

To maintain the integrity of this compound:

  • pH Control: Use acidified solvents (e.g., methanol or water with 0.1-1% formic or acetic acid) for extraction and as mobile phases. Anthocyanins are most stable at a pH below 3.0.

  • Temperature: Perform extractions at low temperatures and store samples and extracts at -20°C or below, preferably at < -15 °C for long-term storage.

  • Light Protection: Use amber vials or cover tubes with aluminum foil to protect the light-sensitive compound from photodegradation.

  • Oxygen Exclusion: Minimize exposure to air. If possible, work under a nitrogen or argon atmosphere, especially during evaporation steps.

Troubleshooting Guides

This section provides structured approaches to common analytical problems.

Guide 1: Addressing High Variability in Quantitative Results

This logical workflow helps diagnose the root cause of inconsistent measurements.

G A High CV% in Replicates B Check Instrument Performance (System Suitability Test) A->B D SST Passed? B->D C Check Sample Preparation F Review Extraction Protocol (Solvent, Time, Temp) C->F G Evaluate Analyte Stability (pH, Light, Temp) C->G H Assess Matrix Effects (Post-extraction spike) C->H D->C Yes E Troubleshoot LC-MS System (e.g., check for leaks, clean source) D->E No I Refine Sample Cleanup or Dilution Strategy H->I

Diagram 1: Troubleshooting workflow for high quantitative variability.
Guide 2: Factors Affecting this compound Stability

This diagram illustrates the key environmental factors that can lead to the degradation of the analyte.

G cluster_factors Degradation Factors A High pH (>4) E This compound (Intact) A->E B Elevated Temperature B->E C UV/Visible Light C->E D Oxygen D->E F Degradation Products (e.g., Chalcone) E->F Hydrolysis/ Oxidation

Diagram 2: Key factors influencing analyte stability.

Quantitative Data Summary

The tables below summarize typical parameters for the analysis of this compound using LC-MS/MS.

Table 1: Mass Spectrometry Parameters

Parameter Value Reference
Ionization Mode ESI Positive
Protonated Molecular Ion [M]⁺ m/z 581.2
Primary Product Ion (MS/MS) m/z 287.0
Fragmentation Type Glycosidic Cleavage

| Example Collision Energy | 35% | |

Table 2: Example LC-MS/MS Method Performance

Parameter Value Reference
Linearity Range 5.0 - 1000 ng/mL
Regression Coefficient (r²) 0.994
Within-run CV% (5, 50, 500 ng/mL) 10.8%, 8.6%, 7.1%
Between-run CV% (5, 50, 500 ng/mL) 1.8%, 7.7%, 3.0%
Accuracy (Within-run) 104.0%, 88.6%, 111.1%

| Accuracy (Between-run) | 102.7%, 113.0%, 100.4% | |

Experimental Protocols

Protocol 1: General Extraction from Plant Material

This protocol is a starting point for extracting this compound from botanical matrices.

  • Homogenization: Freeze-dry the plant material to remove water and grind it into a fine powder in liquid nitrogen to prevent enzymatic degradation.

  • Solvent Preparation: Prepare an extraction solvent of methanol/water/formic acid (e.g., 60:39:1, v/v/v).

  • Extraction:

    • Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

    • Add 5 mL of the acidified extraction solvent.

    • Vortex for 1 minute to ensure thorough mixing.

  • Sonication: Place the tube in an ice bath and sonicate for 60 minutes to facilitate cell lysis and extraction.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet solid debris.

  • Collection: Carefully collect the supernatant, which contains the anthocyanin extract.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical method for the quantification of this compound.

G A Sample Injection (Filtered Extract) B LC Separation (C18 Reversed-Phase Column) A->B D Gradient Elution B->D C Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid C->B E Mass Spectrometry (Triple Quadrupole) D->E F ESI+ Source E->F G MRM Detection (Transition: m/z 581.2 -> 287.0) E->G H Data Acquisition and Quantification G->H

Diagram 3: General experimental workflow for LC-MS/MS analysis.

1. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Gradient: A typical gradient might start at 5% B, increase to 30% B over 10 minutes, wash with 95% B, and re-equilibrate at 5% B. This should be optimized for the specific sample matrix.

2. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor the transition of the precursor ion m/z 581.2 to the product ion m/z 287.0.

  • Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (collision energy, cone voltage) by infusing a pure standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards from a certified reference material in the range of 0.5 to 1000 ng/mL.

  • Dilute standards in the initial mobile phase composition.

  • Construct a calibration curve by plotting the peak area against the concentration. Use a linear regression with 1/x or 1/x² weighting if necessary.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Cyanidin 3-Sambubioside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nutraceuticals and drug development, the antioxidant potential of anthocyanins is a subject of intense research. Among these, Cyanidin 3-sambubioside and Cyanidin 3-glucoside (C3G) are two prominent glycosides of cyanidin that contribute to the vibrant red, purple, and blue hues of many fruits and vegetables. This guide provides an objective comparison of their antioxidant activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.

While direct comparative studies evaluating the antioxidant activity of the purified forms of this compound and Cyanidin 3-glucoside under identical experimental conditions are limited in the current scientific literature, this guide compiles and contrasts available data from various studies to offer a comprehensive overview.

Quantitative Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

CompoundAssayAntioxidant Activity (IC50)Source
Cyanidin 3-glucoside DPPH0.014 mg/mL[1]
LDL Oxidation Inhibition6.5 µMNot specified in search results
This compound DPPHData for the purified compound not available in reviewed literature.
ABTSData for the purified compound not available in reviewed literature.

Note: The provided IC50 value for Cyanidin 3-glucoside in the DPPH assay is from a study that also investigated its liposomal formulation[1]. It is crucial to acknowledge that antioxidant activity values can vary significantly based on the specific experimental conditions, including solvent, pH, and incubation time.

Studies on extracts rich in both compounds, such as those from elderberry (Sambucus nigra), have demonstrated potent overall antioxidant activity. For instance, elderberry juice, which contains significant amounts of both this compound and Cyanidin 3-glucoside, exhibits strong radical scavenging properties. However, attributing the activity to a single component within such a complex mixture is challenging.

Experimental Protocols

To ensure a clear understanding of the methodologies behind the presented data, detailed protocols for the most common antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Reaction Mixture: A specific volume of the sample solution (containing the antioxidant compound at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of anthocyanins extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways.

Cyanidin 3-Glucoside (C3G)

Research has elucidated several pathways through which C3G exerts its antioxidant effects:

  • PINK1-PARKIN Signaling Pathway: C3G has been shown to alleviate cellular oxidative stress by activating mitophagy, the selective removal of damaged mitochondria, through the PINK1-PARKIN pathway[2].

  • cAMP-PKA Signaling Pathway: C3G can enhance the synthesis of glutathione (GSH), a major intracellular antioxidant, by activating the cAMP-dependent protein kinase (PKA) pathway[3].

PINK1_PARKIN_Pathway C3G Cyanidin 3-Glucoside PINK1 PINK1 Accumulation C3G->PINK1 activates Oxidative_Stress Oxidative Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Mitochondrial_Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Mitophagy Mitophagy Parkin->Mitophagy induces Cellular_Protection Cellular Protection Mitophagy->Cellular_Protection leads to cAMP_PKA_Pathway C3G Cyanidin 3-Glucoside PKA Protein Kinase A (PKA) C3G->PKA activates CREB CREB Phosphorylation PKA->CREB GCL Glutamate-Cysteine Ligase (GCL) Expression CREB->GCL upregulates GSH Glutathione (GSH) Synthesis GCL->GSH Antioxidant_Defense Enhanced Antioxidant Defense GSH->Antioxidant_Defense DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Prepare Sample Solutions (Varying Concentrations) Mixing Mix Sample and DPPH Solution Sample_Prep->Mixing DPPH_Prep Prepare 0.1 mM DPPH Solution in Methanol DPPH_Prep->Mixing Incubation Incubate in Dark (30 minutes) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Comparative Stability of Anthocyanins from Elderberry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount. This guide provides an objective comparison of the stability of different anthocyanins found in elderberry (Sambucus spp.), supported by experimental data and detailed methodologies.

Elderberry is a rich source of anthocyanins, natural pigments known for their antioxidant properties and potential health benefits. However, the inherent instability of these compounds presents a significant challenge in the development of pharmaceuticals and functional foods. The stability of elderberry anthocyanins is influenced by their chemical structure and external factors such as temperature, pH, and light.

The primary anthocyanins in European elderberry (Sambucus nigra) are cyanidin-based, non-acylated glycosides. The most abundant are cyanidin-3-O-sambubioside, cyanidin-3-O-glucoside, and cyanidin-3-O-sambubioside-5-O-glucoside[1][2][3]. American elderberry (Sambucus canadensis) also contains cyanidin derivatives but is distinguished by the presence of acylated anthocyanins, which have been observed to exhibit greater stability to heat and light[1][4]. The stability of these compounds is critically dependent on their molecular structure, including the number and type of glycosyl groups and acylation.

Comparative Stability Under Various Conditions

The degradation of anthocyanins often follows first-order kinetics, particularly during thermal processing. Their stability is significantly impacted by environmental conditions.

Influence of Temperature

Temperature is a critical factor in anthocyanin degradation. Studies on elderberry juice have shown significant losses at elevated and even room temperatures over time. For instance, after seven months of storage, elderberry juice concentrates stored at room temperature lost 67-71% of their total monomeric anthocyanins, whereas those stored at 5°C lost only 14-22%. One kinetic study predicted a 50% reduction of monomeric anthocyanins in elderberry juice after 120 days of storage at 25°C.

The structure of the anthocyanin plays a crucial role in its thermal stability. Studies on elderberry juice concentrates have demonstrated that cyanidin-3-O-sambubioside and cyanidin-3-O-glucoside degrade more rapidly than their 3,5-O-diglycoside counterparts, cyanidin-3,5-O-diglucoside and cyanidin-3-O-sambubioside-5-O-glucoside, during storage.

Anthocyanin TypeConditionHalf-life (t½)Degradation Rate (k)Reference
Total Monomeric AnthocyaninsStorage at 25°C120 days0.025 d⁻¹
Cyanidin-3-O-sambubiosideStorage at Room Temp. (7 months)Not specifiedHigher than diglycosides
Cyanidin-3-O-glucosideStorage at Room Temp. (7 months)Not specifiedHigher than diglycosides
Cyanidin-3,5-O-diglucosideStorage at Room Temp. (7 months)Not specifiedLower than monoglycosides
Cyanidin-3-O-sambubioside-5-O-glucosideStorage at Room Temp. (7 months)Not specifiedLower than monoglycosides
Influence of pH

Anthocyanin stability and color are highly pH-dependent. They are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral, they are converted to colorless carbinol and chalcone forms, leading to color loss and degradation. In elderberry preparations, a decrease in pH has been shown to increase the stability of anthocyanins, particularly at temperatures below 70°C.

pH RangeStabilityPredominant FormReference
< 3.0HighFlavylium cation (colored)
4.0 - 6.0ReducedCarbinol / Chalcone (colorless)
> 7.0LowDegradation to other compounds
Influence of Light and Oxygen

Exposure to light and oxygen can also accelerate the degradation of anthocyanins. The acyl group in some anthocyanins can be detached under light exposure. The presence of acylation in American elderberry anthocyanins is thought to contribute to their enhanced stability against light compared to the non-acylated anthocyanins of European elderberry.

Structural Factors Influencing Stability

The comparative stability of different elderberry anthocyanins can be attributed to their molecular structures.

G cluster_factors Structural Features Affecting Stability cluster_effects Stability Outcome Glycosylation Glycosylation Pattern Stability_Increase Increased Stability Glycosylation->Stability_Increase  More glycosyl groups (e.g., 3,5-diglycosides > 3-glycosides) Acylation Acylation Acylation->Stability_Increase  Presence of acyl groups (e.g., p-coumaroyl) Hydroxylation B-ring Hydroxylation Stability_Decrease Decreased Stability Hydroxylation->Stability_Decrease  More hydroxyl groups (mediates degradation)

Caption: Key structural determinants of anthocyanin stability.

  • Glycosylation: The number and position of sugar moieties affect stability. Anthocyanins with two sugar groups (diglycosides), such as cyanidin-3,5-O-diglucoside, are generally more stable than those with a single sugar (monoglycosides).

  • Acylation: The presence of an acyl group attached to the sugar moiety, as seen in American elderberry, significantly enhances stability. This is attributed to intramolecular co-pigmentation, where the acyl group stacks over the pyran ring, protecting it from water attack.

  • Hydroxylation: The pattern of hydroxylation on the B-ring influences stability. An increased number of hydroxyl groups can mediate the degradation of anthocyanins into their constituent phenolic acids and aldehydes.

Experimental Protocols

Accurate assessment of anthocyanin stability requires robust and standardized methodologies.

Quantification of Total Monomeric Anthocyanins (pH Differential Method)

This method is based on the structural transformation of anthocyanins with a change in pH, measured spectrophotometrically.

Caption: Workflow for the pH differential method.

Protocol:

  • Sample Preparation: Extract anthocyanins from elderberry material using an appropriate solvent (e.g., acidified methanol).

  • Buffer Dilution: Prepare two dilutions of the extract. One with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5). The dilution factor (DF) should be adjusted to yield an absorbance reading at 520 nm between 0.2 and 1.4.

  • Equilibration: Allow the solutions to equilibrate for at least 15 minutes.

  • Spectrophotometry: Measure the absorbance of each dilution at the wavelength of maximum absorption (around 520 nm for cyanidin derivatives) and at 700 nm to correct for haze.

  • Calculation: Calculate the total monomeric anthocyanin concentration, typically expressed as cyanidin-3-glucoside equivalents, using the following formula:

    • Absorbance (A) = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

    • Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)

      • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside

      • DF = Dilution Factor

      • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside

      • l = Pathlength in cm (typically 1 cm)

Analysis of Individual Anthocyanins by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for separating and quantifying individual anthocyanins.

Protocol:

  • Sample Preparation: Prepare an extract as described above. The extract should be filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Aqueous acid (e.g., 5% formic acid in water).

      • Solvent B: Organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Detection: Diode-Array Detector set to scan a range of UV-Vis wavelengths, with specific monitoring at ~520 nm for anthocyanins.

  • Gradient Elution: A typical gradient might start with a high concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the different anthocyanins based on their polarity.

  • Identification and Quantification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by creating a calibration curve with known concentrations of standards, such as cyanidin-3-glucoside.

Stability Study Design

To compare the stability of different anthocyanins, a kinetic study can be designed.

Caption: Experimental workflow for an anthocyanin stability study.

Protocol:

  • Preparation: Prepare a solution of elderberry extract or purified anthocyanins in a buffer of a specific pH.

  • Incubation: Store aliquots of the solution under controlled conditions (e.g., in a temperature-controlled oven at 70, 80, and 90°C, or under specific light exposure).

  • Sampling: At predetermined time intervals, remove a sample and immediately stop any further degradation (e.g., by rapid cooling).

  • Analysis: Quantify the remaining anthocyanin content using HPLC or the pH differential method.

  • Kinetic Modeling: Plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time. For a first-order reaction, this will yield a straight line with a slope equal to the negative degradation rate constant (-k). The half-life (t½) can then be calculated as 0.693/k.

Conclusion

The stability of anthocyanins from elderberry is a complex issue governed by the specific molecular structure of each anthocyanin and the matrix in which it is present. For researchers and developers, key takeaways include:

  • Structural Superiority: Anthocyanins with more complex glycosylation (e.g., 3,5-diglycosides) and those with acylated structures (prevalent in S. canadensis) exhibit greater stability.

  • Environmental Control: Maintaining a low pH (<3) and low temperature (e.g., 5°C) is crucial for preserving anthocyanin integrity during processing and storage.

  • Methodological Rigor: The use of standardized methods like the pH differential assay for total content and HPLC for individual profiles is essential for generating reliable and comparable stability data.

By understanding these factors, professionals can better design extraction processes, formulation strategies, and storage conditions to maximize the retention and bioavailability of these promising natural compounds.

References

A Comparative Analysis of the Biological Activities of Cyanidin 3-Sambubioside and its Aglycone, Cyanidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the anthocyanin Cyanidin 3-sambubioside and its aglycone, Cyanidin. Anthocyanins are a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties, are of significant interest in the scientific community. This analysis focuses on the structure-activity relationship, comparing the glycosylated form (this compound) with its parent molecule (Cyanidin) to elucidate how the sugar moiety influences its biological efficacy.

Comparative Efficacy: A Summary of Biological Activities

The biological activities of this compound and Cyanidin are multifaceted, with both compounds exhibiting significant antioxidant, anti-inflammatory, and anticancer properties. The presence of a sambubioside sugar moiety at the C3 position of the C-ring in this compound influences its solubility, stability, and bioavailability, which in turn can affect its biological potency compared to its aglycone, Cyanidin.

Antioxidant Activity

Both Cyanidin and its glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress. Generally, the antioxidant activity of anthocyanidins (aglycones) is considered to be higher than their corresponding glycosides. This is often attributed to the fact that glycosylation can sterically hinder the hydroxyl groups responsible for radical scavenging. However, the sugar moiety can also enhance the stability of the molecule.

Antioxidant Assay This compound Cyanidin General Observations
DPPH Radical Scavenging Exhibits significant scavenging activity.Generally shows higher scavenging activity than its glycosides.The aglycone's free hydroxyl groups are more accessible for donation to the DPPH radical.
ABTS Radical Scavenging Demonstrates potent radical scavenging capacity.Typically exhibits stronger scavenging potential compared to its glycosylated forms.Similar to the DPPH assay, the aglycone's structure is more favorable for direct interaction with the ABTS radical.
Oxygen Radical Absorbance Capacity (ORAC) Possesses high ORAC values, indicating significant antioxidant potential against peroxyl radicals.Often displays a higher ORAC value than its glycosides.[1]The ORAC assay measures the ability to quench peroxyl radicals, and the aglycone's structure appears more effective in this regard.
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both Cyanidin and this compound have been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Anti-inflammatory Marker This compound Cyanidin Mechanism of Action
Nitric Oxide (NO) Production Inhibits lipopolysaccharide (LPS)-induced NO production in macrophages.[2]Potently inhibits NO production in activated macrophages.Inhibition of inducible nitric oxide synthase (iNOS) expression, often through the modulation of NF-κB signaling.
Pro-inflammatory Cytokines (TNF-α, IL-6) Reduces the expression of TNF-α and IL-6 in inflammatory models.[2][3]Effectively suppresses the production of TNF-α and IL-6.[3]Downregulation of pro-inflammatory gene expression via inhibition of the NF-κB and MAPK signaling pathways.
Anticancer Activity

The potential of Cyanidin and its glycosides to inhibit cancer cell growth and induce apoptosis is a significant area of research. The aglycone, Cyanidin, is often reported to have more potent anticancer effects in vitro.

Anticancer Effect This compound Cyanidin Mechanism of Action
Cell Viability (MTT Assay) While data for C3S is limited, other cyanidin glycosides show dose-dependent inhibition of cancer cell viability.Demonstrates significant dose-dependent cytotoxicity against various cancer cell lines.Induction of cell cycle arrest and apoptosis.
Apoptosis Induction Cyanidin glycosides induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.A potent inducer of apoptosis, often more effective than its glycosides in vitro.Activation of intrinsic and extrinsic apoptotic pathways, including caspase-3 activation and DNA fragmentation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays
  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve this compound and Cyanidin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction : In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare various concentrations of this compound and Cyanidin in a suitable solvent.

  • Reaction : Add a small volume of the sample to the diluted ABTS•+ solution.

  • Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

  • Reagents : Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Sample Preparation : Prepare dilutions of this compound and Cyanidin.

  • Assay : In a black 96-well plate, add the fluorescent probe, followed by the sample or standard. Incubate the plate at 37°C. Initiate the reaction by adding the AAPH solution.

  • Measurement : Monitor the decay of fluorescence kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation : Calculate the area under the curve (AUC) for the fluorescence decay. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents (TE).

Anti-inflammatory Activity Assay
  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of this compound or Cyanidin for a specified time (e.g., 1-2 hours).

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay : Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement : Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.

Anticancer Activity Assay
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment : Treat the cells with different concentrations of this compound or Cyanidin for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of Cyanidin and its glycosides are mediated through the modulation of various intracellular signaling pathways.

Signaling_Pathways cluster_stimuli Cellular Stressors cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes Oxidative Stress Oxidative Stress MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) Oxidative Stress->MAPK (p38, ERK, JNK) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α)->MAPK (p38, ERK, JNK) NF-κB NF-κB Inflammatory Stimuli (LPS, TNF-α)->NF-κB Carcinogens Carcinogens Apoptosis Pathway Apoptosis Pathway Carcinogens->Apoptosis Pathway C3S This compound C3S->MAPK (p38, ERK, JNK) Inhibits C3S->NF-κB Inhibits C3S->Apoptosis Pathway Induces Cyanidin Cyanidin (Aglycone) Cyanidin->MAPK (p38, ERK, JNK) Inhibits Cyanidin->NF-κB Inhibits Nrf2 Nrf2 Cyanidin->Nrf2 Activates Cyanidin->Apoptosis Pathway Induces Reduced Inflammation Reduced Inflammation MAPK (p38, ERK, JNK)->Reduced Inflammation NF-κB->Reduced Inflammation Increased Antioxidant Response Increased Antioxidant Response Nrf2->Increased Antioxidant Response Cancer Cell Apoptosis Cancer Cell Apoptosis Apoptosis Pathway->Cancer Cell Apoptosis Experimental_Workflow cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity A1 DPPH Assay A2 ABTS Assay A3 ORAC Assay end Comparative Data Analysis (IC50 values, % inhibition) A3->end B1 RAW 264.7 Cell Culture B2 LPS Stimulation B1->B2 B3 Nitric Oxide (Griess) Assay B2->B3 B3->end C1 Cancer Cell Line Culture C2 MTT Cell Viability Assay C1->C2 C3 Apoptosis Assay (e.g., Annexin V) C1->C3 C2->end C3->end start Compound Preparation (this compound & Cyanidin) start->A1 start->B1 start->C1

References

The Superior Antioxidant Efficacy of Cyanidin 3-Sambubioside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent natural antioxidants for applications in research, functional foods, and drug development, a comprehensive comparative analysis highlights the significant antioxidant efficacy of Cyanidin 3-sambubioside. This anthocyanin, found in various berries and colored plants, demonstrates superior or comparable antioxidant activity when benchmarked against other well-known natural antioxidants. This guide provides a detailed comparison of its performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related damage. The following tables summarize the comparative efficacy of this compound and other prominent natural antioxidants as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity). The data reveals that this compound and its closely related glycosides exhibit potent antioxidant effects.

It is important to note that direct comparisons of IC50 and ORAC values are most accurate when conducted within the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantDPPH IC50 (µM)Source(s)
Cyanidin 3-O-glucoside6.61[1]
Quercetin~5-20[2]
Ascorbic Acid (Vitamin C)7.28[1]
Gallic Acid> Ascorbic Acid[3]
α-Tocopherol (Vitamin E)~40-60 (in non-polar solvent)[2]

Lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (IC50)

AntioxidantABTS IC50 (µM)Source(s)
Cyanidin 3-O-glucoside3.54 (as Hyperoside)
Quercetin1.89
Ascorbic Acid (Vitamin C)~1.0-2.0 (TEAC)
Gallic Acid1.03
α-Tocopherol (Vitamin E)~0.5-1.0 (TEAC)

Lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

AntioxidantORAC Value (µmol TE/g)Source(s)
Cyanidin 3-glucoside equivalents0.95 (in highbush blueberry)
Quercetin~4-8 (Relative to Trolox)
Ascorbic Acid (Vitamin C)~0.4-1.0 (Relative to Trolox)
Gallic AcidHigh, but specific value not found in direct comparison
α-Tocopherol (Vitamin E)1.0 (Trolox is a Vitamin E analog)

Higher ORAC value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the DPPH and ABTS assays, which are commonly used to evaluate antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound and other antioxidants)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Dissolve the antioxidant compounds in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of test solution to 200 µL of DPPH solution).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of percent inhibition versus concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the antioxidant compounds in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a small volume of the test solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of percent inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Natural antioxidants like this compound exert their beneficial effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation. Two of the most critical pathways are the Nrf2-ARE and NF-κB pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation C3S_Q This compound Quercetin C3S_Q->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub targets for Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Enzymes activates transcription

Caption: Nrf2-ARE signaling pathway activation by natural antioxidants.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound and quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of numerous protective enzymes.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Chronic activation of NF-κB is associated with various inflammatory diseases.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK activates C3S_Q This compound Quercetin C3S_Q->IKK inhibits IkB IκBα IKK->IkB phosphorylates Ub_Degradation Ubiquitination & Proteasomal Degradation IkB->Ub_Degradation targets for NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Inflammation Inflammation NFkB_n NF-κB Inflammatory_Genes_n Pro-inflammatory Genes NFkB_n->Inflammatory_Genes_n activates transcription Inflammatory_Genes_n->Inflammation leads to

Caption: Inhibition of the NF-κB signaling pathway by natural antioxidants.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and quercetin have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing NF-κB activation and reducing inflammation.

Conclusion

This compound stands out as a highly effective natural antioxidant with the potential for significant applications in health and wellness. Its potent radical scavenging activity, comparable or superior to other well-established antioxidants, combined with its ability to modulate key cellular pathways like Nrf2 and NF-κB, underscores its importance for further research and development. This guide provides a foundational understanding for professionals seeking to leverage the power of natural compounds in their work.

References

A Comparative Guide to the Bioactivity of Cyanidin 3-Sambubioside: In Vitro Efficacy vs. In Vivo Realities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a bioactive compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivities of Cyanidin 3-sambubioside, a prominent anthocyanin found in sources like elderberries and hibiscus. While potent in laboratory assays, its journey into a living system reveals a more complex picture of metabolism, bioavailability, and ultimate efficacy. This guide synthesizes experimental data to illuminate the correlations and discrepancies between its performance in a test tube versus a biological system.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its close structural analog, Cyanidin 3-glucoside (C3G), which is often used in related research.

Table 1: In Vitro Bioactivity of Cyanidin Glycosides
BioactivityCompoundAssay/Cell LineEndpointResult
Antioxidant Cyanidin 3-glucosideLDL oxidation induced by Cu2+IC506.5 µM[1]
Elderberry ExtractCOX-1 InhibitionIC5065.26 µg/mL[2]
(rich in C3-sambubioside)COX-2 InhibitionIC5046.58 µg/mL[2]
Anti-inflammatory Delphinidin 3-sambubiosideLPS-stimulated RAW 264.7 cellsCytokine ReductionReduced IL-6 and TNF-α levels[3]
Cyanidin 3-glucosideLPS-stimulated RAW 264.7 cellsCytokine ReductionReduced TNF-α, IL-1β, and IL-6 levels[4]
Anti-cancer Cyanidin 3-glucosideHS578T human breast cancer cellsGrowth InhibitionG2/M phase cell cycle arrest
Cyanidin 3-glucosideCaco-2 human colorectal adenocarcinoma cellsProliferationInhibition of proliferation
Cyanidin 3-glucosideJurkat and HL-60 leukemia cellsApoptosisInduced apoptosis
Table 2: In Vivo Bioactivity of Cyanidin Glycosides
BioactivityCompoundAnimal ModelDosageEndpointResult
Bioavailability This compoundElderly women (from elderberry extract)12 g elderberry extractPlasma ConcentrationPeak plasma concentration of 35-37 nmol/L reached between 1-2 hours
Cyanidin 3-glucosideRatsNot specifiedAbsorption Rate4.3% ± 3.2% in isolated perfused rat small intestine
Anti-inflammatory Cyanidin 3-glucosideCarrageenan-induced inflamed mice200 mg/kg (oral)Inhibition of NF-κBInhibited NF-κB activation and COX-2 expression
Cyanidin 3-glucosideCollagen-induced arthritis miceNot specifiedDisease Severity & Cytokine LevelsAttenuated disease severity and decreased serum levels of TNF-α, IL-1β, and IL-6
Cyanidin 3-glucosideMurine asthma modelDietary supplementationAirway Inflammation & Cytokine ProductionInhibited inflammatory cell infiltration, mucus hyper-production, and reduced IL-4, IL-5, and IL-13 levels
Anti-cancer Cyanidin 3-glucosideMMTV-PyVT mouse model of breast cancerDietary supplementationTumor GrowthLonger tumor-free interval and significantly smaller tumor burden
Cyanidin 3-glucosideNude mice with H661 lung large-cell carcinoma xenograftsNot specifiedTumor Growth & Inflammatory CytokinesImpaired tumor growth and decreased levels of IL-1β, TNF-α, C-reactive protein, and IL-6
Cyanidin 3-glucosideNude mice with MDA-MB-453 breast cancer cell xenograftsNot specifiedTumor GrowthSignificantly reduced tumor growth compared to the control group

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the methodology for assessing the anti-inflammatory activity of elderberry extract rich in this compound.

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to the manufacturer's instructions.

  • Incubation : The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, the respective enzyme, and the test compound (this compound or elderberry extract) at varying concentrations. The mixture is pre-incubated at 37°C for 15 minutes.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination : After a 5-minute incubation at 37°C, the reaction is stopped by adding a solution of HCl.

  • Quantification : The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

In Vivo Murine Model of Collagen-Induced Arthritis

This protocol outlines a typical procedure to evaluate the anti-inflammatory effects of Cyanidin 3-glucoside in a mouse model of rheumatoid arthritis.

  • Animal Model : Male DBA/1J mice, 6-8 weeks old, are used.

  • Induction of Arthritis : Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail. A booster injection is given 21 days later.

  • Treatment : Following the booster injection, mice are orally administered with Cyanidin 3-glucoside (e.g., daily) for a specified period (e.g., 3 weeks). A control group receives the vehicle only.

  • Clinical Assessment : The severity of arthritis is evaluated every other day using a macroscopic scoring system based on the swelling and erythema of the paws.

  • Biochemical Analysis : At the end of the treatment period, blood is collected to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.

  • Histopathological Analysis : Paw tissues are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Visualizing the Mechanisms and Workflows

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation C3S Cyanidin 3-Sambubioside C3S->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_n->Gene_Expression In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Treatment 2. Treatment with This compound Cell_Culture->Treatment Stimulation 3. Stimulation with LPS (Lipopolysaccharide) Treatment->Stimulation Incubation 4. Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Collection of Cell Supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis for Protein/RNA Analysis Incubation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for Protein Expression (iNOS, COX-2) Cell_Lysis->Western_Blot qPCR qPCR for Gene Expression Cell_Lysis->qPCR In_Vivo_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Mice) Tumor_Induction 2. Tumor Cell Implantation (Xenograft) Animal_Acclimatization->Tumor_Induction Group_Randomization 3. Randomization into Treatment and Control Groups Tumor_Induction->Group_Randomization Treatment_Administration 4. Daily Oral Gavage with This compound Group_Randomization->Treatment_Administration Tumor_Measurement 5. Regular Measurement of Tumor Volume Treatment_Administration->Tumor_Measurement Endpoint 6. Endpoint: Sacrifice and Tissue Collection Tumor_Measurement->Endpoint Data_Analysis Tumor Growth Inhibition, Biomarker Analysis, Histopathology Endpoint->Data_Analysis

References

A Comparative Guide to Analytical Methods for the Quantification of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Cyanidin 3-sambubioside, a key anthocyanin with significant antioxidant properties, is crucial for researchers, scientists, and drug development professionals in the fields of food chemistry, pharmacology, and quality control. This guide provides a comparative overview of common analytical techniques used for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The performance of these methods is evaluated based on key validation parameters, with detailed experimental protocols provided for each.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for HPLC, UPLC-MS/MS, and HPTLC methods for the quantification of this compound and other closely related anthocyanins.

Parameter HPLC-DAD UPLC-MS/MS HPTLC
Linearity (r²) ≥ 0.999[1]≥ 0.99[2]≥ 0.999[3]
Limit of Detection (LOD) 0.098 - 0.108 mg/kg[4]0.05 - 0.10 ng/mL[5]Not explicitly found for C3S
Lower Limit of Quantification (LLOQ) 0.171 - 0.726 mg/kg1.0 - 5.0 ng/mL (in saliva, plasma, tissue)Not explicitly found for C3S
Intra-day Precision (%RSD) < 1.0%< 14.5%2.1 - 8.2%
Inter-day Precision (%RSD) Not specified< 14.5%4.1 - 17.1%
Accuracy/Recovery (%) 96.5 - 102.6%87.5 - 119.3%>98%

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of this compound using HPLC, UPLC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography (HPLC-DAD)

High-performance liquid chromatography with a diode-array detector is a widely used technique for the separation and quantification of anthocyanins.

  • Sample Preparation: Extraction of this compound from the sample matrix is typically performed using acidified methanol. The extract is then filtered through a 0.45-μm membrane filter before injection.

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and a photodiode array (PDA) or UV-Vis detector is used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or 0.5% formic acid).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.

    • Detection Wavelength: Detection is performed in the visible range, typically around 520 nm, which is the maximum absorption wavelength for anthocyanins.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for analyzing complex matrices and trace amounts of analytes.

  • Sample Preparation: Sample preparation may involve protein precipitation for biological samples (e.g., with acidified acetonitrile) or solid-phase extraction (SPE) for purification and concentration of the analyte.

  • Instrumentation: A UPLC system is coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column with smaller particle size (e.g., <2 µm) is used for faster and more efficient separation.

    • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and acidified water is used.

    • Flow Rate: The flow rate is typically lower than in conventional HPLC, corresponding to the smaller column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI is commonly used, often in the positive ion mode for anthocyanins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, a common transition is m/z 581.20 > m/z 286.77.

  • Quantification: A calibration curve is constructed using known concentrations of the analyte, and quantification is based on the peak area ratio of the analyte to an internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

  • Sample Application: Samples and standards are applied to an HPTLC plate (e.g., silica gel 60F254) as bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber with a suitable mobile phase. For anthocyanins, a mixture like ethyl acetate–formic acid–acetic acid–water can be used.

  • Densitometric Analysis: After development, the plate is dried, and the separated bands are quantified using a densitometer by measuring the absorbance or fluorescence at a specific wavelength (e.g., 520-550 nm for anthocyanins).

  • Quantification: Similar to other chromatographic techniques, quantification is based on a calibration curve generated from the peak areas of the standard solutions.

Methodology Visualization

To ensure the reliability and comparability of results obtained from different analytical methods, a structured cross-validation workflow is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning & Objective Definition cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_comparison 4. Cross-Validation & Comparison cluster_conclusion 5. Conclusion & Method Selection A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Candidate Methods (e.g., HPLC, UPLC-MS/MS, HPTLC) A->B C Optimize Parameters for Each Method B->C Develop D Validate Each Method Separately (Accuracy, Precision, Linearity, LOD, LOQ) C->D Validate E Analyze Same Set of Samples with All Validated Methods D->E Compare F Statistical Comparison of Results (e.g., Bland-Altman, t-test) E->F G Evaluate Method Performance (Cost, Time, Robustness) F->G H Select Most Suitable Method Based on Cross-Validation Data G->H Select

Caption: Workflow for Cross-Validation of Analytical Methods.

This guide provides a foundational comparison of analytical methods for the quantification of this compound. The choice of the most appropriate method will ultimately be guided by the specific research or quality control objectives, the nature of the sample matrix, and the resources available. It is recommended to perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

Head-to-head comparison of different extraction methods for Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in a long journey of discovery and innovation. Cyanidin 3-sambubioside, a prominent anthocyanin found in various fruits and flowers, is of particular interest due to its potential health benefits. This guide provides an objective, data-driven comparison of various extraction methods for this valuable compound, offering insights into their efficiency, yield, and purity.

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is paramount and often depends on the desired yield, purity, processing time, and environmental impact. Below is a summary of quantitative data from various studies, showcasing the performance of different extraction techniques for anthocyanins, including this compound. It is important to note that direct comparison can be challenging due to variations in the source material, solvent systems, and analytical methods used in different studies.

Extraction MethodPlant SourceKey ParametersYield of this compound/Total AnthocyaninsPurityReference
Microwave-Assisted Extraction (MAE) Hibiscus sabdariffa L. calycesCholine chloride:Oxalic acid (1:1), 80°C3.60 ± 0.03 mg/g (this compound)Not specified[1](--INVALID-LINK--)
Microwave-Assisted Extraction (MAE) Mulberry (Morus atropurpurea Roxb.)59.6% acidified methanol, 425 W, 132 s54.72 mg/g (Total Anthocyanins)Not specified[2](--INVALID-LINK--)
Ultrasound-Assisted Extraction (UAE) Mulberry63.8% methanol with 1% TFA, 43.2°C, 40 min64.70 ± 0.45 mg/g (Total Anthocyanins)Not specified[3](--INVALID-LINK--)
Ultrasound-Assisted Extraction (UAE) Rubia sylvatica Nakai fruitOptimal conditions: ethanol concentration, pH, and temperature22.50 ± 0.89 mg cyanidin-3-glucoside/g (Total Anthocyanins)Not specified[4](--INVALID-LINK--)
Counter-Current Chromatography (CCC) Cranberry extractButanol/0.05% aqueous TFA/methanol (4:5:1 v/v)3 mg from 400 mg crude extract (this compound)95%[5](--INVALID-LINK--)
Supercritical Fluid Extraction (SFE) Jamun (Syzygium cumini) fruit pulp162 bar, 50°C, 2.0 g/min co-solvent flow rateNot specified for individual compoundsNot specified(--INVALID-LINK--)
High Hydrostatic Pressure-Assisted Extraction (HHPAE) Red onion skinNot specified248.49 mg/L (Total Anthocyanins)Not specified(--INVALID-LINK--)
Conventional Solvent Extraction Elderberry (Sambucus nigra L.)40.9% EtOH, 20.0°C, 15.0 min21.0 mg/g-biomass (Total Anthocyanins)Not specified(https.mdpi.com/2304-8158/12/1/123)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are generalized protocols for the key methods discussed.

Conventional Solvent Extraction (CSE)

This traditional method relies on the solubilization of the target compound in a suitable solvent.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered sample is macerated with an acidified solvent (e.g., methanol or ethanol with a small amount of hydrochloric or formic acid) at a specific solid-to-liquid ratio. The mixture is typically stirred or agitated for a set period (from hours to days) at room temperature or with gentle heating.

  • Filtration: The mixture is filtered to separate the solid residue from the liquid extract.

  • Concentration: The solvent is removed from the extract, often under reduced pressure using a rotary evaporator, to yield the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction or chromatography.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency and shorter extraction times.

Protocol:

  • Sample Preparation: As with CSE, the plant material is dried and powdered.

  • Extraction: The sample is suspended in an appropriate solvent in a vessel placed in an ultrasonic bath or subjected to a sonication probe. Key parameters to optimize include ultrasonic frequency and power, temperature, solvent composition, and extraction time.

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Concentration: The solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to the rupture of plant cells and the release of target compounds. This method is known for its rapidity and reduced solvent consumption.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction: The sample is mixed with the extraction solvent in a microwave-transparent vessel. The mixture is then subjected to microwave irradiation at a controlled power and for a specific duration.

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered to remove solid particles.

  • Concentration: The solvent is removed to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Protocol:

  • Sample Preparation: The plant material is ground and packed into an extraction vessel.

  • Extraction: Supercritical CO2, often with a co-solvent like ethanol to increase polarity, is passed through the extraction vessel. The pressure and temperature are maintained at specific levels to achieve the desired extraction.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected.

Solid-Phase Extraction (SPE) for Purification

SPE is a technique used for sample clean-up and concentration, often employed after an initial crude extraction. It separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.

Protocol:

  • Column Conditioning: An SPE cartridge containing a suitable sorbent (e.g., C18) is conditioned by passing a specific solvent through it.

  • Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a solvent that removes impurities while retaining the target compound (this compound).

  • Elution: The desired compound is eluted from the cartridge using a different solvent that disrupts its interaction with the sorbent.

  • Collection: The eluate containing the purified compound is collected.

Visualizing the Extraction Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams have been generated using Graphviz.

Extraction_Workflow cluster_0 Extraction cluster_1 Separation & Concentration cluster_2 Purification Plant_Material Plant_Material Grinding Grinding Plant_Material->Grinding Preparation Extraction_Method Conventional / UAE / MAE / SFE Grinding->Extraction_Method Processed Material Filtration_Centrifugation Filtration_Centrifugation Extraction_Method->Filtration_Centrifugation Crude Extract Solvent_Evaporation Solvent_Evaporation Filtration_Centrifugation->Solvent_Evaporation Filtered Extract Crude_Extract Crude_Extract Solvent_Evaporation->Crude_Extract Concentrated Extract SPE_Chromatography SPE_Chromatography Crude_Extract->SPE_Chromatography Purification Purified_C3S Purified this compound SPE_Chromatography->Purified_C3S Final Product Method_Comparison cluster_CSE Conventional Solvent Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_SFE Supercritical Fluid Extraction cluster_SPE Solid-Phase Extraction (Purification) CSE_Yield Yield: Moderate UAE_Yield Yield: High CSE_Time Time: Long CSE_Solvent Solvent: High Consumption CSE_Purity Purity: Low to Moderate MAE_Yield Yield: High UAE_Time Time: Short UAE_Solvent Solvent: Reduced Consumption UAE_Purity Purity: Moderate SFE_Yield Yield: Variable (High Selectivity) MAE_Time Time: Very Short MAE_Solvent Solvent: Reduced Consumption MAE_Purity Purity: Moderate SPE_Yield Yield: High Recovery SFE_Time Time: Moderate SFE_Solvent Solvent: Green (CO2) SFE_Purity Purity: High SPE_Time Time: Short SPE_Solvent Solvent: Low Consumption SPE_Purity Purity: Very High

References

Unveiling the Clinical Evidence for Cyanidin-3-Sambubioside: A Comparative Health Benefits Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Cyanidin-3-sambubioside, a prominent anthocyanin found in elderberries, hibiscus, and other pigmented fruits, is gaining attention for its potential health-promoting properties. This guide provides a comprehensive comparison of the clinical and preclinical evidence supporting the health benefits of cyanidin-3-sambubioside, alongside alternative compounds. While direct, large-scale clinical trials on isolated cyanidin-3-sambubioside are limited, a growing body of research on extracts rich in this compound, as well as closely related anthocyanins, offers valuable insights into its therapeutic potential.

I. Comparative Analysis of Health Benefits: Clinical and Preclinical Data

The primary health benefits attributed to cyanidin-3-sambubioside revolve around its antioxidant and anti-inflammatory properties, with implications for cardiovascular, metabolic, and immune health. This section compares the available evidence for cyanidin-3-sambubioside (often studied as a major component of elderberry or hibiscus extracts) with other well-researched flavonoids, namely Cyanidin-3-Glucoside (C3G) and Quercetin.

Table 1: Comparison of Clinical Evidence for Health Benefits
Health BenefitCyanidin-3-Sambubioside (from Elderberry/Hibiscus Extracts)Cyanidin-3-Glucoside (C3G)Quercetin
Cardiovascular Health Reduces Blood Pressure: Studies on hibiscus tea show significant reductions in systolic and diastolic blood pressure in prehypertensive and mildly hypertensive adults.[1][2]Improves Endothelial Function: Clinical trials have shown that C3G can improve flow-mediated dilation, a marker of endothelial health.Lowers Blood Pressure: Meta-analyses of randomized controlled trials have confirmed that quercetin supplementation significantly reduces blood pressure.
Metabolic Health Improves Glucose Metabolism: Some studies on elderberry extract suggest improvements in glucose tolerance and insulin sensitivity.Anti-diabetic Effects: Clinical studies indicate that C3G can improve glycemic control in individuals with type 2 diabetes.Improves Glycemic Control: Quercetin has been shown to reduce fasting glucose and insulin resistance in clinical trials.
Immune Health Reduces Duration and Severity of Cold/Flu: Clinical trials on elderberry extract have demonstrated a reduction in the duration and severity of symptoms of upper respiratory tract infections.[3][4][5]Modulates Immune Response: Preclinical studies suggest C3G can modulate immune cell activity and cytokine production.Antiviral and Immunomodulatory Effects: Quercetin has shown antiviral activity in vitro and has been investigated in clinical trials for its potential to reduce the severity of respiratory infections.
Antioxidant Activity Increases Plasma Antioxidant Capacity: Consumption of elderberry extract has been shown to increase antioxidant levels in the blood.Potent Radical Scavenger: In vitro studies demonstrate C3G's strong ability to neutralize free radicals.High Antioxidant Capacity: Quercetin is a well-established antioxidant, with numerous in vitro and in vivo studies supporting its radical-scavenging activity.
Anti-inflammatory Effects Reduces Inflammatory Markers: Preclinical studies indicate that cyanidin-3-sambubioside can inhibit the production of pro-inflammatory mediators.Inhibits Inflammatory Pathways: C3G has been shown to suppress inflammatory pathways such as NF-κB in various experimental models.Broad Anti-inflammatory Activity: Quercetin is known to inhibit multiple inflammatory pathways and the production of inflammatory cytokines.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Clinical Trial on Elderberry Extract for Cold and Flu
  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 60 adults (18-54 years) with influenza-like symptoms for 48 hours or less.

  • Intervention: Participants received 15 mL of elderberry syrup (containing 3.8 g of elderberry extract) or a placebo syrup four times a day for 5 days. The elderberry extract was standardized to contain 30% anthocyanins, with cyanidin-3-sambubioside and cyanidin-3-glucoside as the main components.

  • Outcome Measures:

    • Primary: Duration of symptoms, assessed by a daily visual analog scale for symptom severity (including fever, muscle aches, cough, and nasal congestion).

    • Secondary: Use of rescue medication (paracetamol or ibuprofen).

  • Statistical Analysis: The duration of symptoms was analyzed using a non-parametric Mann-Whitney U test. The use of rescue medication was compared using Fisher's exact test.

Clinical Trial on Hibiscus Tea for Hypertension
  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 60 diabetic patients with mild hypertension.

  • Intervention: The treatment group consumed one cup of hibiscus tea (containing 1.25 g of dried hibiscus calyces, standardized to 9.6 mg of total anthocyanins) twice daily for 30 days. The control group received a placebo tea with a similar appearance and taste.

  • Outcome Measures:

    • Primary: Change in systolic and diastolic blood pressure from baseline to day 30. Blood pressure was measured in a seated position after a 10-minute rest period using a standardized mercury sphygmomanometer.

  • Statistical Analysis: The changes in blood pressure between the two groups were analyzed using an independent samples t-test.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Objective: To compare the free radical scavenging activity of different flavonoids.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a specific absorbance at 517 nm.

    • Different concentrations of the test compounds (e.g., cyanidin-3-sambubioside, cyanidin-3-glucoside, quercetin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

    • The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined to compare the antioxidant potency of the compounds.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rigor of the conducted research.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention Stimulus LPS IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (in Nucleus) NFκB->NFκB_nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->Proinflammatory_Genes Induces C3S Cyanidin-3-sambubioside C3S->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by Cyanidin-3-sambubioside.

Experimental_Workflow cluster_recruitment Participant Recruitment cluster_randomization Randomization & Blinding cluster_intervention Intervention Period cluster_monitoring Data Collection & Analysis P1 Screening of Participants (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 R1 Random Allocation P2->R1 T1 Administer C3S Supplement R1->T1 Treatment Group (Cyanidin-3-sambubioside) C1 Administer Placebo R1->C1 Control Group (Placebo) M1 Baseline Measurements (e.g., Blood Pressure, Biomarkers) T1->M1 C1->M1 M2 Follow-up Measurements (Post-intervention) M1->M2 S1 Compare Outcomes between Groups M2->S1

Caption: Workflow of a randomized, placebo-controlled clinical trial.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cyanidin 3-sambubioside and its close relatives, the ubiquitous Cyanidin 3-glucoside and their parent aglycone, Cyanidin. Understanding these relationships is pivotal for the targeted design and development of novel therapeutic agents harnessing the potent antioxidant, anti-inflammatory, and anticancer properties of these natural compounds. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex biological pathways they modulate.

Data Presentation: A Quantitative Comparison

The bioactivity of anthocyanins is intricately linked to their chemical structure. The nature of the sugar moiety at the C3 position and the presence of a free hydroxyl group on the C-ring significantly influence their therapeutic potential. The following tables summarize the available quantitative data for Cyanidin, Cyanidin 3-glucoside, and this compound, highlighting the impact of glycosylation on their biological activities.

Table 1: Comparative Antioxidant Activities

CompoundAssayIC50 ValueSource
Cyanidin DPPH Radical Scavenging~10-20 µM[1]
Lipid Peroxidation Inhibition57% inhibition at 2 mM[2]
Cyanidin 3-glucoside DPPH Radical Scavenging~30-100 µg/mL[3]
Superoxide Radical ScavengingEC50 ~31.24 µM[4]
This compound DPPH Radical ScavengingData not readily available in comparative studies

Table 2: Comparative Anti-inflammatory Activities

CompoundAssayCell LineIC50 ValueSource
Cyanidin NO Production InhibitionRAW 264.7>50% inhibition at 16-500 µM[5]
COX-1 Inhibition-90 µM
COX-2 Inhibition-60 µM
Cyanidin 3-glucoside NO Production InhibitionRAW 264.7Significant inhibition at 5-20 µg/mL
This compound NO Production InhibitionRAW 264.7Potent NO inhibitor

Table 3: Comparative Anticancer Activities

CompoundCell LineAssayIC50 ValueSource
Cyanidin Various cancer cell linesProliferation InhibitionVaries with cell line
Cyanidin 3-glucoside HS578T (Breast Cancer)MTT AssayDose-dependent inhibition
HCT-116 (Colon Cancer)-396 ± 23 µg/mL
Caco-2 (Colon Cancer)CCK-8 AssayDose-dependent inhibition
This compound Data not readily available in comparative studies

Experimental Protocols: Key Methodologies

Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and straightforward method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (Cyanidin, Cyanidin 3-glucoside, this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then made from the stock solution.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 (v/v). A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. The accumulated nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated with the compounds for a specific period (e.g., 1-2 hours).

  • Stimulation: After pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540-550 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., breast, colon, etc.) are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the anthocyanins for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Mandatory Visualizations: Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these anthocyanins and the overarching structure-activity relationships.

SAR_Anthocyanins Structure-Activity Relationship of Cyanidin Derivatives cluster_structure Chemical Structure cluster_activity Biological Activity Aglycone Cyanidin (Aglycone) - High Reactivity - Lower Stability Antioxidant Antioxidant Activity Aglycone->Antioxidant Generally Higher Anti_inflammatory Anti-inflammatory Activity Aglycone->Anti_inflammatory Potent Anticancer Anticancer Activity Aglycone->Anticancer Potent Glucoside Cyanidin 3-glucoside - Increased Stability - Altered Bioavailability Glucoside->Antioxidant Generally Lower than Aglycone Glucoside->Anti_inflammatory Effective Glucoside->Anticancer Effective Sambubioside This compound - Further Increased Stability - Potentially Lower Bioavailability Sambubioside->Antioxidant Potentially Lower than Glucoside Sambubioside->Anti_inflammatory Effective Sambubioside->Anticancer Activity Demonstrated

Caption: Structure-Activity Relationship of Cyanidin Derivatives.

Anti_inflammatory_Pathway Anti-inflammatory Signaling Pathway (NF-κB) cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Gene_Expression->Inflammation Anthocyanins Cyanidin & Glycosides Anthocyanins->IKK inhibits Anthocyanins->NFkappaB inhibits translocation NFkappaB_nuc NF-κB NFkappaB_nuc->Gene_Expression activates

Caption: Anti-inflammatory Signaling Pathway (NF-κB).

Anticancer_Pathway Simplified Anticancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Anthocyanins Cyanidin & Glycosides Anthocyanins->PI3K inhibits Anthocyanins->Ras inhibits Anthocyanins->Apoptosis induces

Caption: Simplified Anticancer Signaling Pathways.

Conclusion

The structural modifications of the cyanidin backbone, particularly glycosylation at the C3 position, profoundly impact its biological activities. While the aglycone, cyanidin, often exhibits the highest in vitro antioxidant and anti-inflammatory potential, its glycosylated forms, such as Cyanidin 3-glucoside and this compound, demonstrate enhanced stability and still possess significant therapeutic effects. The larger sugar moiety in this compound may influence its bioavailability, a critical factor for in vivo efficacy. Further research focusing on direct comparative studies of these three compounds, especially concerning their anticancer activities and in vivo bioavailability, is warranted to fully elucidate their therapeutic potential and guide the development of next-generation anthocyanin-based pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-Sambubioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of cyanidin 3-sambubioside, a naturally occurring anthocyanin. While generally considered non-hazardous, adherence to institutional and local regulations is paramount.

Disposal Procedures for this compound

The following protocol outlines the recommended steps for disposing of this compound waste. This procedure is based on general laboratory safety guidelines for non-hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Initial Assessment: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals.

  • Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or strong acids and bases[1][2]. Segregating non-hazardous from hazardous waste is crucial to prevent unnecessary and costly hazardous waste treatment[3].

Step 2: Container Selection and Labeling

  • Solid Waste: Place pure, solid this compound waste in a clearly labeled, sealed container. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a securely sealed bag).

  • Aqueous Solutions: For aqueous solutions of this compound, use a sealed, leak-proof container, preferably plastic[4].

  • Labeling: Clearly label the waste container with the full chemical name: "this compound". Also, indicate that it is "Non-Hazardous Waste for Disposal". This prevents accidental mixing with hazardous materials.

Step 3: Consultation with Institutional Environmental Health & Safety (EHS)

  • Crucial Step: Before proceeding with disposal, it is mandatory to consult your institution's Environmental Health & Safety (EHS) office or equivalent authority. Laboratory personnel should treat all waste chemicals as hazardous until confirmed otherwise by the EHS office[5].

  • Provide Information: Inform the EHS office of the nature of the waste (solid or aqueous solution) and any other components mixed with it. They will provide the final determination on the appropriate disposal route based on local and state regulations.

Step 4: Disposal Route Determination Based on the EHS office's assessment, one of the following disposal routes will be approved:

  • Sanitary Sewer Disposal (for dilute aqueous solutions):

    • This option may be permissible for small quantities of dilute, purely aqueous solutions of this compound. The material must be readily water-soluble and not harmful to aquatic life.

    • If approved, flush with a large volume of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Regular Trash Disposal (for solid waste):

    • If deemed non-hazardous by the EHS office, small quantities of solid this compound may be disposable in the regular laboratory trash.

    • The solid waste should be securely contained in a sealed bag or container to prevent dust formation.

  • Designated Chemical Waste Pickup:

    • If your institution's EHS office requires it, or if the this compound is mixed with other chemicals, it must be disposed of through the hazardous waste collection program.

    • Store the labeled container in a designated satellite accumulation area until pickup by the EHS team.

Step 5: Disposal of Empty Containers

  • Decontamination: Triple-rinse the empty this compound container with a suitable solvent (such as water or ethanol).

  • Label Defacement: Completely remove or deface the chemical label on the empty container to prevent misuse.

  • Disposal: After rinsing and defacing the label, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

Quantitative Disposal Data

No specific quantitative limits for the disposal of this compound were identified in the reviewed safety data sheets or general disposal guidelines. The permissibility of sewer or trash disposal is generally limited to "small quantities," which should be defined by your institution's EHS office.

ParameterValueSource
pH for Sewer Disposal5 - 9 (General Guideline)
Dilution for Sewer Disposal>20 parts water

Experimental Protocols

This document provides operational guidance on disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, please refer to relevant research articles or technical notes for your specific application.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Start: Generation of This compound Waste B Is the waste mixed with hazardous chemicals? A->B C Segregate and dispose of as HAZARDOUS WASTE (Follow institutional protocol) B->C Yes D Waste is pure or in a non-hazardous solvent B->D No E Is the waste solid or liquid? D->E F Package in a sealed, labeled container for solid waste E->F Solid G Package in a sealed, leak-proof, labeled container for liquid waste E->G Liquid H Consult Institutional EHS for Disposal Approval F->H G->H I EHS Approved Disposal Route? H->I J Dispose in Regular Trash (as per EHS guidance) I->J Trash K Dispose via Sanitary Sewer with ample water (as per EHS guidance) I->K Sewer L Dispose via designated Chemical Waste Pickup I->L Pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed, step-by-step procedures for the use of Cyanidin 3-sambubioside, a potent anthocyanin, ensuring the safety of researchers and the integrity of experiments.

For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to strict safety guidelines is paramount. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartEquipmentStandard/Specification
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber)EN 374
Eyes Safety goggles or face shieldNIOSH (US) or EN 166 (EU)
Body Long-sleeved laboratory coat or chemical-resistant overallsDirective 89/686/EEC
Respiratory NIOSH-approved respirator (if dust formation is possible)Varies by region
Feet Closed-toe shoesEN ISO 20344

Gloves should be inspected before use and disposed of properly after handling the compound.[1] After removing protective clothing, it is crucial to wash thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a dry, well-ventilated area.[1]

  • Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.[1]

  • Avoid the formation of dust.[1]

  • Use designated and calibrated equipment for weighing and measuring.

  • Prevent contact with skin, eyes, and clothing.

  • Keep away from strong oxidizing/reducing agents and strong acids/alkalis.

3. Disposal:

  • Dispose of waste materials, including contaminated gloves and empty containers, in accordance with local, state, and federal regulations.

  • Small quantities of treated and neutralized waste may be considered for sewer disposal, but this should be a last resort and in compliance with local regulations.

  • Do not let the product enter drains.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

1. Spills:

  • Evacuate the area if the spill is large or if dust is generated.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using inert absorbent material.

  • Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

2. Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the emergency response for a spill.

G Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don PPE b Prepare well-ventilated workspace a->b c Weigh/measure compound b->c d Perform experiment c->d e Clean workspace and equipment d->e f Dispose of waste properly e->f g Doff PPE f->g h Wash hands g->h

Caption: Standard operational workflow from preparation to post-experiment cleanup.

G Figure 2: Emergency Response for a this compound Spill a Spill Occurs b Evacuate Area (if necessary) a->b Assess spill size c Don appropriate PPE a->c Small spill b->c d Contain spill with inert material c->d e Sweep up spilled material d->e f Place in sealed container for disposal e->f g Decontaminate the area f->g h Dispose of waste according to regulations g->h

Caption: Step-by-step emergency procedure for managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-sambubioside
Reactant of Route 2
Cyanidin 3-sambubioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.